molecular formula C11H20O3 B012843 Ethyl 7-oxononanoate CAS No. 104092-78-6

Ethyl 7-oxononanoate

Cat. No.: B012843
CAS No.: 104092-78-6
M. Wt: 200.27 g/mol
InChI Key: HXNARZJMTUBIIM-UHFFFAOYSA-N
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Description

Ethyl 7-oxononanoate (CAS 104092-78-6) is a high-purity keto ester supplied as a clear, colorless oil. With a molecular formula of C 11 H 20 O 3 and a molecular weight of 200.27 g/mol, this compound features a ketone group at the seventh carbon and an ethyl ester moiety, making it a versatile building block in organic synthesis and materials science research. This compound is characterized by a boiling point of 145-161 °C at 15 Torr and a predicted density of 0.950 g/cm³. As a key synthetic intermediate, its structure allows for further chemical modifications at both the ketone and ester functional groups, enabling its use in the preparation of more complex molecules for various research applications. Handling and Safety: this compound requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Use only in a well-ventilated area. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or veterinary use.

Properties

IUPAC Name

ethyl 7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNARZJMTUBIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645667
Record name Ethyl 7-oxononanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104092-78-6
Record name Ethyl 7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 7-oxononanoate, a bifunctional organic molecule incorporating both an ester and a ketone, represents a valuable scaffold in synthetic organic chemistry. Its unique structural characteristics make it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound. It is designed to serve as a foundational resource for researchers, offering insights into its molecular characteristics, expected analytical signatures, and practical considerations for its handling and application in a laboratory setting. While experimentally determined data for some properties are limited, this guide synthesizes available information and provides expert analysis based on the established principles of organic chemistry and spectroscopy.

Introduction: The Significance of Keto Esters in Modern Chemistry

β- and γ-keto esters are pivotal intermediates in organic synthesis, prized for their dual reactivity that allows for a wide array of chemical transformations.[1] The presence of both a nucleophilic α-carbon and electrophilic carbonyl carbons enables their participation in a diverse range of carbon-carbon bond-forming reactions, making them indispensable in the construction of complex molecular architectures.[1] In the realm of drug discovery, the keto ester moiety is a common feature in pharmacologically active compounds and serves as a key precursor for the synthesis of various heterocyclic systems.[2][3] Recent advancements have further expanded the utility of ketones and esters by developing novel catalytic systems to activate previously inert C-H bonds, opening new avenues for molecular functionalization.[2] this compound, as a γ-keto ester, embodies this synthetic potential.

Molecular Structure and Key Physicochemical Properties

This compound possesses the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol . Its structure features a nine-carbon chain with a ketone at the 7-position and an ethyl ester at the terminus. This structure dictates its physical state as a clear, colorless oil at room temperature.[4]

A summary of its key physical properties is presented in the table below:

PropertyValueSource/Comment
Molecular Formula C₁₁H₂₀O₃[5]
Molecular Weight 200.27 g/mol [5]
Physical Form Clear Colorless Oil[4]
Boiling Point 145-161 °C at 15 Torr[5]
Density (Predicted) 0.950 ± 0.06 g/cm³[5]
Melting Point Not available (liquid at room temp.)Inferred from physical form.
Refractive Index Not available
Solubility Insoluble in water; Soluble in organic solvents[6] (General ester properties)

Causality Behind the Properties: The relatively high boiling point, even at reduced pressure, is a consequence of its molecular weight and the presence of two polar carbonyl groups, which increase intermolecular dipole-dipole interactions.[7] As an ester, it is incapable of forming hydrogen bonds with itself, leading to a lower boiling point compared to a carboxylic acid of similar molecular weight.[8] Its insolubility in water and solubility in organic solvents is a classic characteristic of esters of this size, where the hydrophobic alkyl chain dominates the molecule's overall polarity.[6]

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic behavior of keto esters and ethyl esters, we can predict its characteristic spectral features with a high degree of confidence.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Ethyl Ester Group: A quartet at approximately δ 4.1 ppm (2H) for the -OCH₂- protons, coupled to the adjacent methyl group, and a triplet at around δ 1.2 ppm (3H) for the -OCH₂CH₃ protons.

  • Alkyl Chain: A series of multiplets in the δ 1.2-2.8 ppm region corresponding to the methylene groups of the nonanoate chain. The protons alpha to the carbonyl groups (at C6 and C8, and C2) will be shifted downfield relative to the other methylene protons. Specifically, the protons at C2 are expected around δ 2.3 ppm (triplet), and the protons at C6 and C8 are expected around δ 2.4-2.7 ppm.

  • Ketone Methyl Group: A singlet at approximately δ 2.1 ppm (3H) for the methyl group attached to the ketone carbonyl.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework.

  • Carbonyl Carbons: Two distinct signals in the downfield region are expected for the ester and ketone carbonyl carbons. The ester carbonyl (C1) will likely appear around δ 173 ppm, while the ketone carbonyl (C7) will be further downfield, around δ 208 ppm.[11]

  • Ethyl Ester Carbons: The -OC H₂- carbon is expected around δ 60 ppm, and the -OCH₂C H₃ carbon at approximately δ 14 ppm.

  • Alkyl Chain Carbons: The remaining methylene and methyl carbons of the nonanoate chain will appear in the upfield region (δ 20-45 ppm). The carbons adjacent to the carbonyl groups (C2, C6, and C8) will be deshielded and appear at the lower end of this range.

G cluster_0 ¹H NMR Chemical Shift (ppm) ~4.1 (q, 2H) ~4.1 (q, 2H) ~2.3 (t, 2H) ~2.3 (t, 2H) ~2.4-2.7 (m, 4H) ~2.4-2.7 (m, 4H) ~2.1 (s, 3H) ~2.1 (s, 3H) ~1.2-1.7 (m, 6H) ~1.2-1.7 (m, 6H) ~1.2 (t, 3H) ~1.2 (t, 3H)

Caption: Predicted ¹H NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12]

  • C=O Stretching: The most prominent features in the IR spectrum of this compound will be the strong absorption bands corresponding to the carbonyl stretching vibrations. Two distinct C=O stretching bands are expected: one for the ester carbonyl around 1735-1750 cm⁻¹ and another for the ketone carbonyl around 1715 cm⁻¹ .[10][13]

  • C-O Stretching: A strong, broad absorption band in the region of 1000-1300 cm⁻¹ will be indicative of the C-O single bond stretching of the ester group.[14]

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain.

G IR Spectrum IR Spectrum C=O (ester) C=O (ester) IR Spectrum->C=O (ester) ~1740 cm⁻¹ (strong, sharp) C=O (ketone) C=O (ketone) IR Spectrum->C=O (ketone) ~1715 cm⁻¹ (strong, sharp) C-O (ester) C-O (ester) IR Spectrum->C-O (ester) ~1200 cm⁻¹ (strong, broad) C-H (sp³) C-H (sp³) IR Spectrum->C-H (sp³) ~2950 cm⁻¹ (medium)

Caption: Key expected IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 200 .

  • Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, M-45) leading to a peak at m/z 155 , and McLafferty rearrangement, which for this molecule could result in a characteristic fragment.[15] Alpha-cleavage adjacent to the ketone carbonyl is also a likely fragmentation pathway, leading to acylium ions. For instance, cleavage between C6 and C7 would yield a fragment at m/z 127 , and cleavage between C7 and C8 would give a fragment at m/z 57 (the base peak is often an acylium ion).[16]

Experimental Protocols: Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 1-bromo-5-chloropentane C Grignard Reagent A->C Grignard Formation B Magnesium B->C E Crude Ethyl 7-chloro-2-oxoheptanoate C->E Condensation D Diethyl oxalate D->E G Crude 7-oxo-nonanoic acid E->G Hydrolysis F Hydrolysis & Decarboxylation I Crude this compound G->I Fischer Esterification H Esterification (Ethanol, Acid catalyst) H->I K Pure this compound I->K Purification J Purification (Distillation/Chromatography) J->K

Sources

An In-depth Technical Guide to Ethyl 7-Oxononanoate: A Versatile Keto-Ester Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 7-oxononanoate, a bifunctional organic molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical identity, explore its strategic value as a synthetic intermediate, and provide field-proven methodologies for its synthesis and characterization. This document is structured to deliver not just protocols, but the scientific rationale underpinning them, ensuring both technical accuracy and practical applicability.

Molecular Identity and Physicochemical Profile

This compound is a linear aliphatic chain comprised of nine carbon atoms, featuring an ethyl ester at the C1 position and a ketone at the C7 position. This unique arrangement of two distinct and reactive functional groups makes it a valuable and versatile synthon in medicinal and materials chemistry.

Chemical Structure and IUPAC Nomenclature

The definitive identity of this compound is rooted in its structure, from which its systematic name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

  • IUPAC Name: this compound[1]

  • Synonyms: 7-Oxononanoic acid ethyl ester[2]

  • CAS Number: 104092-78-6[1][2][3][4]

The structure is depicted below, illustrating the key functional groups and numbering convention.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

A summary of essential physical and chemical data is crucial for handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[1][2][4][5]
Molecular Weight 200.27 g/mol [2][5]
Appearance Clear, Colorless Oil[1]
Boiling Point 145-161 °C @ 15 Torr[3]
Purity (Typical) ≥97%[1]

Strategic Importance in Synthesis

The synthetic utility of this compound stems from its bifunctional nature. The ketone and ester moieties can be manipulated independently or in concert to construct more complex molecular architectures. This makes it an archetypal "building block" for drug discovery and fine chemical synthesis.[6][7][8][9]

  • The Ketone Handle: The carbonyl group at C7 is a versatile site for nucleophilic additions, reductive aminations (to introduce nitrogen-containing heterocycles), Wittig-type olefination (for carbon-carbon bond formation), and aldol reactions.

  • The Ester Handle: The ethyl ester at C1 can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for forming amide bonds—a cornerstone of peptide and medicinal chemistry. Alternatively, it can be reduced to a primary alcohol, providing another avenue for derivatization.

This dual functionality allows for the creation of linear, branched, or heterocyclic compounds with precise control over stereochemistry and functional group placement.

G cluster_ketone Ketone (C7) Reactions cluster_ester Ester (C1) Reactions start This compound k1 Reductive Amination start->k1 Nucleophilic Attack k2 Wittig Reaction start->k2 Nucleophilic Attack k3 Aldol Condensation start->k3 Nucleophilic Attack e1 Hydrolysis start->e1 Derivatization e2 Reduction start->e2 Derivatization k_out Heterocycles, Amine Derivatives k1->k_out k2->k_out k3->k_out e1_out Carboxylic Acid e1->e1_out e2_out Primary Alcohol e2->e2_out amide Amide Bond Formation e1_out->amide

Sources

An In-Depth Technical Guide to Ethyl 7-Oxononanoate (CAS No. 104092-78-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Keto Ester

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount to the efficient construction of complex molecular architectures. Among these, β-keto esters stand out as exceptionally versatile building blocks, owing to their unique electronic properties that allow for a diverse range of chemical transformations. This guide focuses on a specific yet highly valuable member of this class: Ethyl 7-oxononanoate. With the Chemical Abstracts Service (CAS) number 104092-78-6, this linear keto ester is a key intermediate in the synthesis of various high-value compounds, including signaling molecules and pharmaceutical precursors.[1][2][3] This document, designed for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization.

Section 1: Core Molecular Attributes of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. This compound is a clear, colorless oil under standard conditions, a physical characteristic that is typical for esters of its molecular weight. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 104092-78-6[1][2][3]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1][3]
IUPAC Name This compound
Appearance Clear Colorless Oil
Purity Typically ≥97%
Boiling Point 145-161 °C at 15 Torr
Density 0.950 ± 0.06 g/cm³ (Predicted)
SMILES Code CCC(CCCCCC(OCC)=O)=O[3]
InChI Key HXNARZJMTUBIIM-UHFFFAOYSA-N

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of β-keto esters is a well-established area of organic chemistry, with several robust methods available. The Claisen condensation, and its intramolecular variant, the Dieckmann condensation, are cornerstone reactions for the formation of the β-keto ester moiety.[4][5][6][7][8][9][10] Additionally, transesterification offers a mild and efficient alternative for the preparation of various β-keto esters.[11][12][13][14][15]

Proposed Synthetic Workflow: Mixed Claisen Condensation

A logical approach to the synthesis of this compound would involve the reaction between the enolate of ethyl pentanoate and an acylating agent such as diethyl carbonate.

Synthesis of this compound Ethyl_pentanoate Ethyl pentanoate Enolate Ethyl pentanoate enolate Ethyl_pentanoate->Enolate Deprotonation Base Sodium ethoxide (NaOEt) in Ethanol Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Intermediate Product This compound Intermediate->Product Elimination of Ethoxide Workup Aqueous Acid Workup Product->Workup Neutralization

Caption: Proposed synthetic workflow for this compound via a mixed Claisen condensation.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: Ethyl pentanoate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is then gently refluxed for 1-2 hours to ensure complete enolate formation.

  • Acylation: Diethyl carbonate (1.2 equivalents) is added dropwise to the reaction mixture at a controlled rate to manage any exotherm. The reaction is then refluxed for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Section 3: Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected spectroscopic data are outlined below, providing a benchmark for researchers synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons alpha to the two carbonyl groups will appear as triplets in the range of 2.2-2.7 ppm. The remaining methylene protons will resonate as multiplets in the upfield region (1.3-1.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit two distinct carbonyl signals, one for the ketone (around 208-212 ppm) and another for the ester (around 172-175 ppm). The methylene carbon of the ethoxy group will appear around 60 ppm, while the methyl carbon will be further upfield at approximately 14 ppm. The remaining aliphatic carbons will resonate in the 20-45 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by two strong carbonyl stretching absorptions. The ester carbonyl will appear in the region of 1735-1750 cm⁻¹, while the ketone carbonyl will absorb at a slightly lower wavenumber, typically between 1710-1725 cm⁻¹.[17] The C-O stretching of the ester will also be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 200.[1] Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 155, and McLafferty rearrangement, which is characteristic of ketones and esters.

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules and natural products. Its linear chain and terminal keto and ester functionalities provide multiple points for chemical modification.

Precursor for Pheromones and Jasmonates

The carbon skeleton of this compound is a suitable starting point for the synthesis of various insect pheromones and plant hormones like jasmonates. These syntheses often involve transformations of the ketone and ester groups, such as reduction, olefination, and chain elongation. The synthesis of jasmonates, for instance, involves the construction of a cyclopentanone ring, a transformation that can be initiated from a linear precursor like this compound.

Building Block in Pharmaceutical Synthesis

β-Keto esters are widely used in the pharmaceutical industry for the synthesis of heterocyclic compounds and other complex drug molecules.[18][19][20] The enolizable proton alpha to the carbonyl groups in this compound allows for easy alkylation and acylation, enabling the introduction of various substituents and the construction of more elaborate molecular frameworks. For example, it can be a precursor for the synthesis of substituted pyrrolidines or other nitrogen-containing heterocycles that are common motifs in drug candidates.

Applications of this compound E7O This compound Pheromones Pheromone Synthesis E7O->Pheromones Functional Group Transformation Jasmonates Jasmonate Analogs E7O->Jasmonates Cyclization & Modification Heterocycles Heterocyclic Scaffolds (e.g., Pyrrolidines) E7O->Heterocycles Condensation with Amines/Hydrazines Drug_Discovery Drug Discovery & Development Heterocycles->Drug_Discovery

Caption: Key application areas of this compound in organic synthesis.

Section 5: Analytical Quality Control

Ensuring the purity of this compound is critical for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic methods is typically employed for quality control.

  • Gas Chromatography (GC): Given its volatility, GC is an excellent method for assessing the purity of this compound and for monitoring the progress of its synthesis. A flame ionization detector (FID) provides high sensitivity for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity determination. However, the keto-enol tautomerism of β-keto esters can sometimes lead to peak broadening or splitting.[21] This can often be mitigated by adjusting the mobile phase pH or temperature to favor one tautomer or to accelerate the interconversion.

  • Spectroscopic Methods: As detailed in Section 3, NMR, IR, and MS are indispensable for confirming the identity and structural integrity of the compound.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, with its readily accessible functionalities, represents a powerful and versatile tool in the arsenal of the modern organic chemist. Its utility as a precursor for natural products and as a building block in the synthesis of complex pharmaceutical agents underscores its importance. This guide has provided a comprehensive overview of its core properties, a practical synthetic approach, methods for its characterization, and a glimpse into its diverse applications. As the demand for more efficient and elegant synthetic strategies continues to grow, the value of well-characterized and versatile intermediates like this compound will undoubtedly continue to rise.

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The Spectroscopic Signature of Ethyl 7-oxononanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-oxononanoate (C₁₁H₂₀O₃), a molecule of interest in various research and development domains. Designed for researchers, scientists, and drug development professionals, this document elucidates the expected spectroscopic characteristics of this bifunctional molecule, offering a foundational understanding for its identification and characterization. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis.

Introduction to this compound: Structure and Significance

This compound is a fatty acid ester characterized by a nine-carbon chain with a ketone functional group at the 7-position and an ethyl ester at the terminus. This unique structure, combining both a ketone and an ester, imparts it with versatile chemical properties, making it a valuable intermediate in organic synthesis and a potential component in the development of novel therapeutics and materials. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its reactivity.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions are grounded in the fundamental principles of each spectroscopic technique and draw comparisons with structurally related molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the neighboring methyl group.
~ 2.50Triplet (t)2H-CH₂ -C(O)-Protons alpha to the ketone carbonyl group are deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene group.
~ 2.45Triplet (t)2H-C(O)-CH₂ -CH₂-Similar to the other side of the ketone, these alpha-protons are deshielded and appear as a triplet.
~ 2.29Triplet (t)2H-CH₂ -C(O)O-Protons alpha to the ester carbonyl group are also deshielded, appearing as a triplet.
~ 1.55 - 1.70Multiplet (m)4H-CH₂-CH₂ -CH₂- & -CH₂-CH₂ -C(O)-The methylene protons in the middle of the carbon chain will have overlapping signals in this region.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl ester are shielded and will appear as a triplet due to coupling with the adjacent methylene group.
~ 1.05Triplet (t)3H-C(O)-CH₂-CH₃ The terminal methyl protons adjacent to the ketone are expected to be the most shielded.

Causality in ¹H NMR: The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms like oxygen pull electron density away from adjacent protons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of two carbonyl groups and a linear alkyl chain, the ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)AssignmentRationale
~ 211C =O (Ketone)The carbonyl carbon of a ketone typically resonates in this downfield region.
~ 174C =O (Ester)The carbonyl carbon of an ester is also significantly deshielded, but generally appears slightly upfield from a ketone carbonyl.
~ 60-O-CH₂ -CH₃The carbon of the ethyl ester directly bonded to the oxygen atom is deshielded.
~ 43-CH₂ -C(O)-The carbon alpha to the ketone carbonyl is deshielded.
~ 36-C(O)-CH₂ -CH₂-The other carbon alpha to the ketone carbonyl.
~ 34-CH₂ -C(O)O-The carbon alpha to the ester carbonyl.
~ 29-C(O)-CH₂-CH₃ The terminal methyl carbon of the propyl group attached to the ketone.
~ 23-29-CH₂ - chainThe remaining methylene carbons in the alkyl chain will appear in this region.
~ 14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl ester is typically found in this upfield region.

Expertise in ¹³C NMR Interpretation: The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atom. Carbonyl carbons are the most deshielded due to the double bond to the highly electronegative oxygen atom. Carbons bonded to single oxygen atoms are also shifted downfield, while aliphatic carbons appear in the more shielded (upfield) region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester and ketone carbonyl groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 1735Strong, SharpC=O (Ester)Stretch
~ 1715Strong, SharpC=O (Ketone)Stretch
~ 1240StrongC-O (Ester)Stretch
2850 - 2960Medium-StrongC-H (Alkyl)Stretch

Trustworthiness of IR Data: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature for a molecule like this compound. The ester C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.[1] The strong C-O stretching band further confirms the presence of the ester functional group. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of any hydroxyl groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 200.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern of a similar compound, Ethyl 9-oxononanoate, shows characteristic losses.[2]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentRationale
200[C₁₁H₂₀O₃]⁺Molecular Ion (M⁺)
155[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
129[M - C₄H₇O]⁺Cleavage alpha to the ketone carbonyl.
101[CH₂(CH₂)₃C(O)O]⁺McLafferty rearrangement of the ester.
88[CH₂=C(OH)OCH₂CH₃]⁺McLafferty rearrangement fragment from the ester.
71[C₄H₇O]⁺Acylium ion from cleavage at the ketone.
57[C₃H₅O]⁺Fragment from the ketone side of the molecule.
43[CH₃CH₂C=O]⁺Acylium ion from the ketone side.

Logical Fragmentation Pathways: The fragmentation of ethyl esters in EI-MS is well-understood. Common fragmentation pathways include the loss of the alkoxy group (-OR), and the McLafferty rearrangement, which is a characteristic fragmentation of carbonyl compounds with a gamma-hydrogen. The presence of a second carbonyl group (the ketone) introduces additional fragmentation pathways, primarily through alpha-cleavage, leading to the formation of stable acylium ions.

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following validated protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID ¹H Data C13_Acq->FID ¹³C Data FT Fourier Transform FID->FT Phase_Baseline Phasing & Baseline Correction FT->Phase_Baseline Calibration Calibration (TMS) Phase_Baseline->Calibration Spectrum Final Spectrum Calibration->Spectrum

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Neat Liquid Sample Salt_Plates KBr/NaCl Plates Sample->Salt_Plates Thin_Film Thin Film Salt_Plates->Thin_Film FTIR_Spectrometer FT-IR Spectrometer Thin_Film->FTIR_Spectrometer Background_Scan Background Scan (Empty Plates) FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan FTIR_Spectrometer->Sample_Scan Ratioing Ratio (Sample/Background) Background_Scan->Ratioing Sample_Scan->Ratioing Final_Spectrum Final IR Spectrum Ratioing->Final_Spectrum

Caption: Workflow for FT-IR data acquisition of a liquid sample.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Instrument Parameters (GC-MS):

    • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient suitable for eluting the compound, for example, starting at 50°C and ramping to 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

MS_Workflow cluster_sample_prep Sample Preparation cluster_separation_ionization Separation & Ionization cluster_analysis_detection Analysis & Detection Sample_Solution Dilute Sample in Volatile Solvent GC Gas Chromatograph Sample_Solution->GC EI_Source Electron Ionization (70 eV) GC->EI_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Sources

The Biological Activity of Medium-Chain Keto Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Medium-chain keto esters (MCKEs) represent a class of exogenous ketone bodies with significant therapeutic potential across a spectrum of metabolic and neurological disorders. This guide provides an in-depth technical overview of the biological activities of MCKEs, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, moving beyond their role as a simple alternative fuel source to explore their intricate modulation of cellular signaling pathways. This document is structured to provide not only a comprehensive theoretical framework but also detailed, actionable experimental protocols to empower researchers in this burgeoning field.

Introduction: Beyond a Simple Fuel Source

The brain's reliance on glucose is a well-established paradigm. However, under conditions of glucose hypometabolism, as seen in Alzheimer's disease and other neurodegenerative disorders, the brain can efficiently utilize ketone bodies as an alternative energy substrate.[1] Medium-chain triglycerides (MCTs) have long been recognized for their ketogenic properties, as they are readily metabolized in the liver to produce ketone bodies, primarily β-hydroxybutyrate (BHB).[2][3] Medium-chain keto esters, synthetic compounds that directly deliver ketone bodies, offer a more direct and potent method to induce ketosis without the need for a stringent ketogenic diet.[4]

The biological significance of MCKEs extends far beyond their role in cellular energetics. The primary ketone body, BHB, is now understood to be a potent signaling molecule, capable of modulating gene expression, inflammation, and oxidative stress.[5][6] This guide will explore these multifaceted biological activities, providing a robust foundation for investigating the therapeutic applications of MCKEs.

Core Mechanisms of Action: A Multi-pronged Approach

The biological effects of medium-chain keto esters are not attributable to a single mechanism but rather a synergistic interplay of metabolic and signaling actions.

Alternative Energy Metabolism

In states of compromised glucose utilization, MCKEs provide a readily available fuel source for the brain and other tissues.[1] Upon ingestion, MCKEs are hydrolyzed, releasing ketone bodies like β-hydroxybutyrate (BHB) that are transported across the blood-brain barrier.[7] Within the mitochondria, BHB is converted to acetoacetyl-CoA and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP. This metabolic shift can compensate for energy deficits and support neuronal function.[4]

Modulation of Cellular Signaling

Beyond their metabolic role, the ketone bodies derived from MCKEs act as crucial signaling molecules, influencing a variety of cellular processes.

β-hydroxybutyrate (BHB) is a known inhibitor of class I histone deacetylases (HDACs).[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, BHB promotes a more open chromatin structure, facilitating the transcription of genes involved in antioxidant defense, metabolic regulation, and neuroprotection.[6]

BHB can activate specific G-protein coupled receptors, namely HCAR2 (GPR109A) and FFAR3 (GPR41).[6] Activation of these receptors on various cell types, including immune cells and adipocytes, can modulate inflammatory responses and lipolysis.

Chronic inflammation is a hallmark of many diseases. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. BHB has been shown to inhibit the activation of the NLRP3 inflammasome, thereby exerting anti-inflammatory effects.[8][9]

AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) are critical regulators of mitochondrial biogenesis and function. Evidence suggests that ketone bodies can activate these pathways, leading to improved mitochondrial health and cellular stress resistance.[8]

Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for investigating the key biological activities of medium-chain keto esters in both in vitro and in vivo models.

In Vitro Assessment of Cellular Mechanisms

This protocol details the use of high-resolution respirometry to assess the impact of MCKEs on mitochondrial function in cultured cells.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Cultured cells (e.g., neuronal cell line, primary neurons)

  • Cell culture medium

  • Medium-chain keto ester of interest

  • Respiration medium (e.g., MiR05)

  • Mitochondrial substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the medium-chain keto ester at various concentrations and time points.

  • Cell Permeabilization: Harvest and permeabilize the cells using a mild detergent like digitonin to allow for the direct measurement of mitochondrial respiration.

  • Respirometry Measurement:

    • Add the permeabilized cells to the respirometer chambers containing respiration medium.

    • Sequentially add mitochondrial substrates (e.g., pyruvate and malate for Complex I-linked respiration) and ADP to measure different respiratory states.

    • Use inhibitors like oligomycin (to inhibit ATP synthase), FCCP (to uncouple respiration), and rotenone/antimycin A (to inhibit Complex I and III) to dissect the electron transport chain.

  • Data Analysis: Analyze the oxygen consumption rates to determine parameters such as ROUTINE respiration, LEAK respiration, and electron transport system (ETS) capacity.

Mitochondrial_Respiration_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis A Culture and Treat Cells with MCKE B Harvest and Permeabilize Cells A->B C Load Cells into Respirometer B->C D Sequential Addition of Substrates & Inhibitors C->D E Record Oxygen Consumption Rates D->E F Calculate Respiratory Parameters E->F

This cell-based assay measures the ability of MCKEs to inhibit HDAC activity.

Materials:

  • HDAC Cell-Based Assay Kit (e.g., from Bio-Techne or Cayman Chemical)[10][11][12]

  • Cultured cells

  • Medium-chain keto ester or β-hydroxybutyrate

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the MCKE or BHB for a specified duration. Include wells with untreated cells and cells treated with TSA.

  • Substrate Addition: Add the cell-permeable HDAC substrate provided in the kit to each well.

  • Incubation: Incubate the plate at 37°C to allow for deacetylation of the substrate by cellular HDACs.

  • Lysis and Development: Add the lysis/developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 440-460 nm emission).[10]

  • Data Analysis: Calculate the percentage of HDAC inhibition by comparing the fluorescence of treated wells to untreated controls.

HDAC_Activity_Assay_Workflow cluster_setup Setup cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate B Treat Cells with MCKE/BHB A->B C Add HDAC Substrate B->C D Incubate at 37°C C->D E Add Lysis/ Developer Solution D->E F Measure Fluorescence E->F G Calculate HDAC Inhibition F->G

This protocol outlines the steps to measure the inhibitory effect of MCKEs on NLRP3 inflammasome activation in macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP (NLRP3 activators)

  • Medium-chain keto ester or β-hydroxybutyrate

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Priming: Prime macrophages with LPS to induce the expression of pro-IL-1β and NLRP3.

  • Treatment: Pre-treat the primed cells with the MCKE or BHB.

  • NLRP3 Activation: Activate the inflammasome by adding nigericin or ATP.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using an ELISA kit.[13]

  • LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[13]

  • Data Analysis: Compare the levels of IL-1β and LDH in treated versus untreated cells to determine the inhibitory effect of the MCKE.

NLRP3_Inflammasome_Assay_Workflow cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Analysis A Prime Macrophages with LPS B Treat with MCKE/BHB A->B C Activate with Nigericin/ATP B->C D Collect Supernatant C->D E Measure IL-1β (ELISA) D->E F Measure LDH (Cytotoxicity Assay) D->F G Determine Inhibitory Effect E->G F->G

In Vivo Assessment in Animal Models

This protocol describes the oral administration of MCKEs to mice and subsequent monitoring of metabolic parameters.

Materials:

  • C57BL/6J mice

  • Medium-chain keto ester

  • Oral gavage needles

  • Blood glucose meter and strips

  • Ketone meter and strips

  • Metabolic cages (optional)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions and handling.

  • Baseline Measurements: Measure baseline body weight, blood glucose, and blood ketone levels.

  • Administration: Administer the MCKE via oral gavage at a predetermined dose.

  • Serial Monitoring:

    • Measure blood glucose and ketone levels at regular intervals (e.g., 30, 60, 120, 240 minutes) post-administration to assess the pharmacokinetic and pharmacodynamic profile.

    • Monitor food and water intake, and body weight daily.

    • For more detailed metabolic analysis, house mice in metabolic cages to measure oxygen consumption, carbon dioxide production, and respiratory exchange ratio (RER).

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues (e.g., brain, liver, muscle) for further analysis.

This workflow details the quantification of changes in target gene expression in mouse brain tissue following MCKE administration.

Materials:

  • Mouse brain tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the brain tissue using a suitable RNA extraction kit.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.[14]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target genes (e.g., genes involved in mitochondrial biogenesis or antioxidant response) and stable reference genes.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference genes (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis A Extract RNA from Brain Tissue B Assess RNA Quality and Quantity A->B C Reverse Transcribe RNA to cDNA B->C D Perform qPCR with Gene-Specific Primers C->D E Determine Ct Values D->E F Normalize to Reference Genes E->F G Calculate Fold Change (2-ΔΔCt) F->G

This protocol provides a framework for evaluating the therapeutic potential of MCKEs in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Materials:

  • Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type littermates

  • Medium-chain keto ester

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Immunohistochemistry reagents (e.g., antibodies against Aβ and p-tau)

  • ELISA kits for Aβ40 and Aβ42

Procedure:

  • Chronic Treatment: Begin chronic administration of the MCKE or a control vehicle to the mice at an age before or during the development of pathology.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.[4]

  • Biochemical Analysis:

    • At the end of the treatment period, collect brain tissue.

    • Measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

    • Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaques and phosphorylated tau pathology.[4]

  • Data Analysis: Compare the behavioral performance and pathological readouts between the MCKE-treated and control groups to determine therapeutic efficacy.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Example Data Summary for Mitochondrial Respiration

Treatment GroupROUTINE Respiration (pmol O₂/s/10⁶ cells)LEAK Respiration (pmol O₂/s/10⁶ cells)ETS Capacity (pmol O₂/s/10⁶ cells)
Control15.2 ± 1.83.1 ± 0.545.7 ± 4.2
MCKE (1 mM)18.9 ± 2.13.3 ± 0.652.3 ± 5.5
MCKE (5 mM)22.5 ± 2.5 3.5 ± 0.760.1 ± 6.1
*p < 0.05, *p < 0.01 vs. Control

Table 2: Example Data Summary for Gene Expression Analysis

GeneTreatment GroupFold Change vs. Control
Nrf2MCKE2.5 ± 0.3**
Pgc1αMCKE1.8 ± 0.2
BdnfMCKE2.1 ± 0.4
*p < 0.05, *p < 0.01 vs. Control

Conclusion and Future Directions

Medium-chain keto esters hold immense promise as therapeutic agents for a range of diseases characterized by metabolic dysregulation and neuroinflammation. Their multifaceted biological activities, encompassing both energetic and signaling roles, provide a rich area for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the mechanisms of action and therapeutic potential of these fascinating molecules. Future research should focus on optimizing dosing strategies, exploring the long-term effects of MCKE supplementation, and translating the promising preclinical findings into clinical applications.

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Ethyl 7-Oxononanoate: A Versatile Keto-Ester Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 7-oxononanoate, a linear C9 keto-ester, represents a highly valuable yet often overlooked synthetic building block. Its bifunctional nature, possessing both a ketone and an ester at strategic positions along an aliphatic chain, offers a wealth of opportunities for selective chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound as a versatile scaffold in the synthesis of high-value molecules.

This document will delve into the practical aspects of working with this keto-ester, moving beyond a simple recitation of reactions to explain the underlying principles that govern its reactivity. By understanding the "why" behind the "how," researchers can more effectively harness the synthetic potential of this compound in their own programs.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.27 g/mol [1]
CAS Number 104092-78-6[1]
Appearance Clear, colorless oil[2]
Purity Typically ≥95%[3]
Boiling Point 227 - 229 °C[4]
Flash Point 94 °C[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a triplet for the protons alpha to the ketone carbonyl (around 2.4 ppm), and a series of multiplets for the methylene groups in the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will feature distinct peaks for the ester carbonyl (around 173 ppm), the ketone carbonyl (around 209 ppm), the methylene carbon of the ethyl ester (around 60 ppm), and the various methylene carbons of the nonanoate chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands in the carbonyl region: one for the ester C=O stretch (typically 1735-1750 cm⁻¹) and one for the ketone C=O stretch (typically 1715 cm⁻¹).[5][6][7] C-H stretching vibrations will also be present around 2850-2960 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 200.[1] Common fragmentation patterns for esters and ketones would be expected, including cleavage alpha to the carbonyl groups.[8][9][10][11][12]

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves a Claisen-type condensation reaction. This method leverages the reactivity of an enolizable ester with a suitable electrophile.

Recommended Synthetic Protocol: Acetoacetic Ester Synthesis

This protocol is an adaptation of the well-established acetoacetic ester synthesis, a robust method for the formation of ketones.

Reaction Scheme:

G cluster_0 Acetoacetic Ester Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enolate Formation Enolate Formation Ethyl Acetoacetate->Enolate Formation NaOEt, EtOH Alkylation Alkylation Enolate Formation->Alkylation Ethyl 6-bromohexanoate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation aq. HCl, Heat This compound This compound Hydrolysis & Decarboxylation->this compound

Figure 1: General workflow for the synthesis of this compound via the acetoacetic ester route.

Step-by-Step Methodology:

  • Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol. Ethyl acetoacetate (1.0 equivalent) is then added dropwise at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate. Causality: Sodium ethoxide is a strong base that deprotonates the acidic α-carbon of ethyl acetoacetate, generating a nucleophilic enolate.

  • Alkylation: Ethyl 6-bromohexanoate (1.0 equivalent) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Causality: The enolate acts as a nucleophile, attacking the electrophilic carbon of the bromo-ester in an Sₙ2 reaction to form a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is acidified with aqueous hydrochloric acid (e.g., 10% solution) to a pH of 1-2. The mixture is then heated to 50-60 °C and stirred for 12-16 hours. Causality: The acidic conditions hydrolyze both ester groups to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the desired ketone.

  • Work-up and Purification: The cooled reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution (to remove any unreacted acidic species) and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford pure this compound.

The Synthetic Utility of this compound: A Gateway to Diverse Molecular Scaffolds

The true value of this compound lies in the differential reactivity of its two functional groups, allowing for a wide array of selective transformations.

Reactions at the Ketone Carbonyl

The ketone functionality serves as an electrophilic center for a variety of nucleophilic addition and related reactions.

1. Wittig and Horner-Wadsworth-Emmons (HWE) Olefination:

These reactions are powerful tools for the formation of carbon-carbon double bonds at the C-7 position, providing access to a range of unsaturated derivatives.

G cluster_1 Wittig/HWE Olefination This compound This compound Alkene Product Alkene Product This compound->Alkene Product Phosphonium Ylide or Phosphonate Carbanion Further Transformations Further Transformations Alkene Product->Further Transformations

Figure 2: General scheme for the olefination of this compound.

  • Causality: The nucleophilic carbon of the ylide or phosphonate carbanion attacks the electrophilic carbonyl carbon of the ketone. The resulting intermediate collapses to form a stable triphenylphosphine oxide or phosphate ester, driving the reaction forward to form the alkene.[13][14] The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting double bond.

2. Reductive Amination:

This one-pot reaction provides a direct route to secondary and tertiary amines at the C-7 position, which are common motifs in pharmaceuticals and agrochemicals.

G cluster_2 Reductive Amination This compound This compound Imine/Iminium Intermediate Imine/Iminium Intermediate This compound->Imine/Iminium Intermediate Primary or Secondary Amine, mild acid Amine Product Amine Product Imine/Iminium Intermediate->Amine Product Reducing Agent (e.g., NaBH₃CN)

Figure 3: The two-step, one-pot process of reductive amination.

  • Causality: The amine first condenses with the ketone to form an imine (from a primary amine) or an enamine (from a secondary amine) intermediate. A mild reducing agent, such as sodium cyanoborohydride, selectively reduces the C=N bond of the iminium ion in situ to yield the amine product.[15][16][17]

Reactions at the Ester Carbonyl

The ester group can undergo a variety of nucleophilic acyl substitution reactions.

1. Amide Formation:

Direct reaction with amines, often facilitated by heating or the use of coupling agents, leads to the formation of amides. This is a fundamental transformation in the synthesis of many biologically active molecules.

2. Grignard and Organolithium Reactions:

Addition of organometallic reagents to the ester results in the formation of tertiary alcohols after a double addition, or ketones if a Weinreb amide intermediate is employed.

3. Intramolecular Condensations: The Dieckmann Condensation

When another ester group is present in the molecule, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur to form cyclic β-keto esters.[8][11][18][19] This is a powerful ring-forming reaction. For a derivative of this compound with a second ester group at an appropriate position, this would lead to the formation of a five- or six-membered ring.

Applications in the Synthesis of High-Value Molecules

While specific, published total syntheses commencing directly from this compound are not abundant in the literature, its structural motifs are present in key intermediates for several important classes of molecules. The following represent logical and strategic applications of this building block.

Pheromone Synthesis

Many insect pheromones are long-chain aliphatic molecules containing ketone or alcohol functionalities. This compound is an ideal precursor for several of these compounds. For example, it could be a key starting material in the synthesis of Brevicomin , an aggregation pheromone of the western pine beetle.[3][4][20][21][22] A synthetic route could involve the elaboration of the ketone and ester functionalities to install the required stereocenters and form the bicyclic ketal structure.

Prostaglandin and Jasmonate Analogs

Prostaglandins and jasmonates are classes of lipid-based signaling molecules with a wide range of biological activities.[23][24][25][26] The cyclopentanone core of many of these molecules can be constructed using intramolecular cyclization strategies. A suitably modified derivative of this compound could undergo an intramolecular Dieckmann condensation to form a functionalized cyclopentanone ring, a key intermediate in the synthesis of various analogs.

Precursor to Azelaic Acid Derivatives

Azelaic acid, a nine-carbon dicarboxylic acid, has applications in the treatment of acne and other skin conditions.[3][19][21][27] this compound can be readily converted to derivatives of azelaic acid through transformations of the ketone functionality. For instance, a Baeyer-Villiger oxidation would insert an oxygen atom adjacent to the ketone, forming an ester that can be subsequently hydrolyzed to the dicarboxylic acid.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[28][29][30]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][29][30]

  • Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[31]

Conclusion: A Building Block with Untapped Potential

This compound is a versatile and strategically valuable building block that offers a wealth of synthetic possibilities. Its bifunctional nature allows for a wide range of selective transformations, providing access to diverse and complex molecular architectures. While its full potential has yet to be exhaustively documented in the literature, the principles of its reactivity are well-understood, enabling the rational design of synthetic routes to a variety of high-value targets, including pheromones, prostaglandin analogs, and other biologically active compounds. As the demand for efficient and innovative synthetic methodologies continues to grow, a deeper exploration of the applications of this compound is a promising avenue for future research and development.

References

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  • Mass Spectrometry: Fragmentation.
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An In-depth Technical Guide to Ethyl 7-oxononanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 7-oxononanoate, a bifunctional organic molecule featuring both a ketone and an ester moiety. While specific historical records of its discovery are not prominently documented in scientific literature, its existence and synthesis are a logical outcome of the advancement of organic chemistry, particularly in the study of keto esters. This document delves into its physicochemical characteristics, plausible synthetic methodologies, and potential applications in research and industry, particularly for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₁H₂₀O₃, is a clear, colorless oil at room temperature[1]. Its structure consists of a nine-carbon chain with a ketone group at the seventh position and an ethyl ester at the terminus. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Historical Context: The Emergence of Keto Esters
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 104092-78-6[1][2][3]
Molecular Formula C₁₁H₂₀O₃[4]
Molecular Weight 200.27 g/mol [4][5]
Appearance Clear Colorless Oil[1]
Purity Typically ≥95%[1]
IUPAC Name This compound[1]
InChI Key HXNARZJMTUBIIM-UHFFFAOYSA-N[1]

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of a particular method depends on the availability of starting materials, desired scale, and economic feasibility. Two plausible and efficient synthetic routes are detailed below.

Synthesis via Ozonolysis of an Unsaturated Ester

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds[6][7][8]. The synthesis of this compound can be achieved through the ozonolysis of ethyl 9-decenoate.

Workflow Diagram:

ozonolysis_workflow start Ethyl 9-decenoate step1 Ozonolysis (O₃, CH₂Cl₂/MeOH, -78 °C) start->step1 step2 Reductive Workup (Dimethyl Sulfide or Zn/H₂O) step1->step2 product This compound step2->product acylation_workflow start1 6-Bromohexanoic acid step1 Esterification (EtOH, H⁺ catalyst) start1->step1 intermediate1 Ethyl 6-bromohexanoate step1->intermediate1 step2 Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 Grignard Reagent step2->intermediate2 step3 Acylation (Cu(I) catalyst) intermediate2->step3 start2 Propionyl chloride start2->step3 product This compound step3->product

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Chemistry of Ethyl 7-oxononanoate

This compound is a bifunctional molecule containing both a ketone and an ester moiety. As a keto-ester, it serves as a versatile synthetic intermediate in pharmaceutical and fine chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable building block for complex molecular architectures. However, its utility in the laboratory is predicated on a thorough understanding and rigorous application of safety protocols. The reactivity that makes it useful also necessitates a comprehensive approach to its handling, storage, and disposal to ensure the safety of personnel and the integrity of research.

This guide provides a detailed framework for the safe management of this compound. Moving beyond a simple checklist, it delves into the causality behind each precaution, grounding every recommendation in established principles of chemical safety and risk mitigation. The objective is to empower researchers with the knowledge to not only follow procedures but to fundamentally understand the "why" behind them, fostering a proactive culture of safety.

Hazard Identification and Proactive Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. This process begins with identifying the intrinsic hazards of the substance. While specific toxicological data for this compound is not extensively documented, a reliable hazard profile can be constructed by examining its chemical class (aliphatic keto-esters) and data from structurally similar compounds, such as ethyl nonanoate and ethyl hexanoate.

Physicochemical and Hazard Profile

The known properties of this compound and related esters are summarized below. These characteristics are fundamental to understanding its behavior and potential risks.

PropertyValue / InformationSource
Chemical Name This compound[1]
CAS Number 104092-78-6[1]
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Physical Form Clear Colorless Oil
Purity Typically ≥97%
Boiling Point 227 - 229 °C (for Ethyl nonanoate)[2]
Flash Point ~94 °C (for Ethyl nonanoate)[2]
Water Solubility Low / Insoluble[3]
Stability Stable under normal conditions.[2][4]

Based on data from analogous esters, the following GHS hazard classifications should be assumed as a precautionary measure.

GHS ClassificationHazard StatementPrecautionary CodeSource
Flammable Liquids Flammable liquid and vapour (Category 3/4)H226/H227[4]
Incompatible Materials Strong oxidizing agents-[2][4][3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion-[4][3]
The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow illustrates the cyclical process of identifying, evaluating, and mitigating risks associated with handling this compound.

RiskAssessmentWorkflow Workflow for Chemical Risk Assessment substance_id Identify Substance: This compound hazard_id Identify Hazards: - Flammability - Incompatibilities - Unknown Toxicity substance_id->hazard_id Consult SDS/Databases protocol_dev Develop Protocols: - Handling & Storage - Emergency Procedures - Waste Disposal hazard_id->protocol_dev Evaluate Risks controls Implement Controls: 1. Engineering (Fume Hood) 2. Administrative (Training) 3. PPE (Gloves, Goggles) protocol_dev->controls Mitigate Risks experiment Perform Experiment controls->experiment Authorize Work review Review & Refine: - Incident Reports - Procedural Feedback - New Safety Data experiment->review Monitor & Document review->substance_id Update Assessment

Caption: A cyclical workflow for proactive chemical risk assessment.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

The primary goal of exposure controls is to minimize contact with the chemical. This is achieved through a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[5] This is the most critical engineering control as it protects the user from inhaling potentially harmful vapors and contains any accidental spills.[6] The fume hood's exhaust system effectively captures and removes vapors from the user's breathing zone.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] Standard safety glasses do not offer sufficient protection against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or punctures before use.[5] Contaminated gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.[8]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[5][7]

Standard Operating Procedure: Safe Handling and Storage

Adherence to a standardized protocol is crucial for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.[5]

  • Gather Materials: Assemble all necessary equipment (glassware, spatulas, pipettes) and spill cleanup materials within the fume hood.

  • Grounding: When transferring significant quantities (>~100 mL), ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could ignite flammable vapors.[4] Use non-sparking tools for opening and closing containers.[4]

  • Dispensing:

    • For small quantities, use a calibrated pipette with a bulb; never use mouth suction.[5][6]

    • For larger quantities, carefully pour the liquid from its container into a stable receiving vessel.

  • Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after the procedure, even if gloves were worn.[5]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing hazardous interactions.

  • Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

  • Container: Keep the container tightly closed to prevent the escape of vapors.

  • Segregation: Crucially, store this compound away from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid).[4][9] Contact between an organic ester and a strong oxidizer can lead to a vigorous, potentially explosive reaction.[9]

  • Ignition Sources: The storage area must be free of heat, sparks, open flames, and other sources of ignition.[4]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A clear and practiced emergency plan is vital.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Absorb the spill using an inert material like sand, vermiculite, or a chemical absorbent pad.[2][3]

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[3]

    • Wipe the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is flammable, turn off all ignition sources.

    • Contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Fire Response
  • Extinguishing Media: In case of fire, use a dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂) extinguisher.[4] Do not use a direct stream of water, as it may spread the flammable liquid.

  • Procedure: If a fire occurs, activate the fire alarm and evacuate the area. Only trained personnel should attempt to extinguish a fire, and only if it is small and they have a clear escape route.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[4]

  • Collection: Dispose of waste in a designated, properly labeled, and sealed hazardous waste container.[4][6] Do not pour this chemical down the drain.

  • Regulations: All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[4][3]

Conclusion

The safe and effective use of this compound in a research and development setting is entirely achievable through a combination of informed respect for its potential hazards and diligent application of safety protocols. By integrating the principles of risk assessment, exposure control, safe handling, and emergency preparedness into all laboratory workflows, scientists can confidently leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

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Introduction: The Role of Ethyl 7-Oxononanoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7-Oxononanoate (97% Purity) for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 104092-78-6) is a bifunctional organic molecule featuring both a ketone and an ethyl ester functional group. This structure makes it a valuable intermediate or building block (synthon) in various organic synthesis applications. For researchers in drug discovery and medicinal chemistry, molecules like this compound are of particular interest. The keto-ester motif is a versatile scaffold for constructing more complex heterocyclic systems, which are prevalent in many classes of therapeutic agents, including those with anticonvulsant, antitumor, and antibacterial properties.

The utility of this reagent is fundamentally dependent on its purity. A purity of 97% is common for such specialized reagents, but understanding the nature of the remaining 3% is critical for experimental success. This guide provides a comprehensive overview of commercial sourcing, quality verification, handling, and potential applications of this compound, designed to empower scientists to use this reagent with confidence and technical precision.

Part 1: Commercial Sourcing and Initial Assessment

Procuring high-quality starting materials is the foundational step of any successful research campaign. This compound (97%) is available from a select number of specialized chemical suppliers.

Table 1: Commercial Suppliers of this compound

SupplierDistributorCAS NumberPurity SpecificationPhysical Form
Rieke Metals, Inc.Sigma-Aldrich104092-78-697%Clear Colorless Oil
---ChemicalBook104092-78-697%Clear Colorless Oil

This table is based on publicly available supplier data. Researchers should always obtain the latest information directly from the supplier.[1][2][3][4]

Upon receiving the material, a crucial first step is to review the accompanying documentation, specifically the Certificate of Analysis (CoA). The CoA provides lot-specific data on the purity and the analytical method used to determine it, which is most often Gas Chromatography (GC).

Part 2: Quality Verification: A Self-Validating Approach

While a supplier's CoA provides a baseline, independent verification of purity is a hallmark of rigorous scientific practice. This is particularly important if the material has been stored for an extended period or if the intended application is sensitive to specific impurities.

Understanding Potential Impurities

The nature of impurities is often linked to the synthetic route. A plausible synthesis for a keto-ester like this compound involves reactions such as the Claisen condensation or acylation of ketone enolates.[5][6] For instance, a Grignard reaction between a suitable chloro-ester reagent and an acyl chloride, or the reaction of a Grignard reagent with diethyl oxalate, represents a viable pathway.[7]

Based on these routes, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Transesterification Products: If a different alcohol (e.g., methanol) was present, mthis compound could be formed.[5]

  • Hydrolysis Products: Exposure to water, particularly under acidic or basic conditions during workup, can lead to the formation of 7-oxononanoic acid.[5]

  • Self-Condensation Products: Byproducts from the reaction of the enolate with itself.[5]

Recommended Analytical Workflows

A two-tiered approach to purity validation is recommended: Gas Chromatography for routine quantification and Quantitative NMR (qNMR) for primary characterization or when a reference standard is unavailable.

G cluster_sourcing Sourcing & Receiving cluster_verification In-House Quality Verification S1 Identify Supplier (e.g., Sigma-Aldrich) S2 Procure Reagent S1->S2 S3 Receive & Log Material S2->S3 S4 Review Certificate of Analysis (CoA) S3->S4 V1 Sample Preparation S4->V1 Proceed if CoA meets specs V2 Primary Method: Quantitative NMR (qNMR) V1->V2 V3 Routine Method: Gas Chromatography (GC-FID) V1->V3 V5 Data Analysis & Purity Calculation V2->V5 V4 Impurity ID (Optional): GC-Mass Spectrometry V3->V4 V3->V5 F1 Proceed to Experiment V5->F1 Material Approved for Use

Caption: Workflow for sourcing and verifying the purity of this compound.

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for assessing the purity of volatile compounds like ethyl esters.[8] The principle is to separate the analyte from volatile impurities based on their boiling points and interaction with the column's stationary phase. The FID signal is roughly proportional to the mass of carbon, allowing for an area-percent calculation that approximates purity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

    • Ensure the vial is tightly capped to prevent evaporation.

  • Instrumentation (Typical Conditions):

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (adjust as needed for peak shape).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

  • Analysis & Calculation:

    • Inject a solvent blank first to identify any system or solvent-related peaks.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Self-Validation:

    • The protocol's validity is confirmed by observing a sharp, symmetrical peak for the main component and good baseline resolution between it and any impurity peaks. Consistent retention times across multiple injections demonstrate system stability.

Quantitative NMR (qNMR) is a primary analytical method that determines purity without requiring a specific reference standard of the analyte itself.[1][9] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[3] By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known purity, the absolute purity of the analyte can be calculated.

Step-by-Step Methodology:

  • Selection of Materials:

    • Internal Standard (IS): Choose a high-purity (>99.5%), non-volatile, and stable standard with sharp proton signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Solvent: Use a deuterated solvent that fully dissolves both the analyte and the IS (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound into a clean vial.

    • Accurately weigh a roughly equimolar amount of the chosen internal standard into the same vial.[10]

    • Dissolve the mixture in a precise volume (e.g., 700 µL) of the deuterated solvent.

    • Vortex to ensure complete dissolution and transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition (Typical Parameters):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 90° pulse experiment (e.g., Bruker 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals being integrated (a D1 of 30-60 seconds is often sufficient for high accuracy).

    • Scans (NS): 8-16 scans, with 4 dummy scans (DS).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform with minimal line broadening (e.g., LB = 0.1 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the triplet from the ethyl ester's CH₃) and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity using the following formula:

      • Purity (w/w %) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS

      • Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the standard. Subscripts A and IS refer to the Analyte and Internal Standard, respectively.

G P1 Prepare 1 mg/mL Sample Solution (in Ethyl Acetate) P2 Configure GC-FID (Column, Temps, Flow) P1->P2 P3 Inject 1 µL Solvent Blank P2->P3 System Check P4 Inject 1 µL Sample P3->P4 P5 Acquire Chromatogram P4->P5 P6 Integrate All Peaks P5->P6 P7 Calculate Purity (Area % Method) P6->P7 R Purity ≥ 97%? P7->R R_YES Accept Lot R->R_YES Yes R_NO Reject Lot or Investigate Impurities R->R_NO No

Caption: Step-by-step workflow for GC-FID purity assessment of this compound.

Part 3: Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the purity of this compound throughout its shelf life.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Storage:

    • Store in the original supplier container, which is typically amber glass to protect from light.

    • Keep the container tightly sealed to prevent atmospheric moisture ingress, which could lead to hydrolysis.[9]

    • Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[10] For long-term stability, refrigeration (2-8 °C) is advisable.

  • Stability:

    • The primary degradation pathways are hydrolysis of the ester and potential oxidation. The presence of the ketone functionality also allows for potential aldol-type side reactions over long periods or under non-neutral pH conditions. Regular purity checks are recommended for material stored for over a year.

Part 4: Applications in Research and Drug Development

This compound is more than a simple chemical; it is a tool for molecular construction. Its bifunctional nature allows for selective reactions at either the ketone or the ester, making it a versatile synthon.

  • Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (relative to the ester group) is a classic precursor for synthesizing five-membered heterocycles like pyrroles (via Paal-Knorr synthesis) or furans. More complexly, β-keto esters are well-documented building blocks for a vast array of bioactive heterocycles like pyrimidines, pyrazolones, and pyridinones, which form the core of many pharmaceutical drugs.[6]

  • Intermediate for Bioactive Molecules: Long-chain functionalized esters are used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For example, related long-chain esters are incorporated into aza-heterocycles to produce compounds with antiproliferative activity against human cancer cell lines, potentially acting as histone deacetylase (HDAC) inhibitors.[12]

  • Probe and Tool Compound Synthesis: Researchers can use the ketone or ester as a handle to attach fluorescent tags, biotin labels, or other moieties to create chemical probes for studying biological systems.

Conclusion

This compound is a valuable reagent whose utility is directly tied to its purity. For researchers in the pharmaceutical sciences, sourcing from reputable suppliers is only the first step. A thorough understanding of potential impurities, coupled with robust in-house analytical verification via GC-FID and, when necessary, qNMR, ensures experimental integrity. By following proper handling and storage protocols and leveraging the molecule's synthetic versatility, scientists can confidently employ this compound as a reliable building block in the complex and rewarding endeavor of drug discovery.

References

  • Postharvest Bioprotectant - Greenbook.net. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 104092-78-6.
  • Sigma-Aldrich. (n.d.). This compound | 104092-78-6.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Ethyl cyanoacetate.
  • Cardoso, N. N., et al. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of Agricultural and Food Chemistry, 56(16), 7436-7441. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound | 104092-78-6.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-7-oxononanoate. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound Suppliers.
  • Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • National Institutes of Health. (2012). Medicinal chemistry for 2020. Retrieved from [Link]

  • Reddit. (2017). Impurities in lab acetone and ethyl acetate?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • Odinity. (2013). Multi-step Synthesis of Ketal Ester Lab Experiment. Retrieved from [Link]

  • MDPI. (2023). Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate. Retrieved from [Link]

  • JSciMed Central. (2023). Annals of Medicinal Chemistry and Research. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticonvulsant activity of enaminones Part 7. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of γ-Keto Esters Using Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of γ-keto esters via Friedel-Crafts acylation using ethyl succinyl chloride. γ-Keto esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This guide details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol for a model reaction, offers troubleshooting advice, and outlines methods for product characterization. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction and Scientific Background

Ethyl succinyl chloride, also known as 3-(ethoxycarbonyl)propanoyl chloride, is a bifunctional reagent containing both an acid chloride and an ester moiety. This structure makes it an ideal building block for the synthesis of γ-keto esters, specifically through the Friedel-Crafts acylation of aromatic compounds.[1] The resulting products, ethyl 4-aryl-4-oxobutanoates, are key precursors for a variety of heterocyclic compounds and are integral to the synthesis of numerous biologically active molecules.

The core transformation discussed herein is the electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking the electrophilic acyl chloride.[2][3] This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride.[4][5]

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. This property prevents undesirable polysubstitution reactions, leading to cleaner, monoacylated products.[3][6] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often problematic in alkylation reactions.[3][7]

Mechanism of Action: Friedel-Crafts Acylation

The synthesis of a γ-keto ester from ethyl succinyl chloride and an aromatic substrate (e.g., benzene) proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the highly reactive acid chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[2][3][4]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] Aromaticity is temporarily lost in this stage.

  • Rearomatization: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[3][4]

Crucial Insight: Unlike a truly catalytic process, a stoichiometric amount or even a slight excess of AlCl₃ is required.[8] This is because both the ester and the resulting ketone carbonyl groups are Lewis basic and will form stable complexes with AlCl₃, effectively sequestering the catalyst. The final product is liberated from this complex during the aqueous workup.[8]

Diagram: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation_Mechanism Mechanism for the synthesis of Ethyl 4-oxo-4-phenylbutanoate cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Complex cluster_3 Step 4: Workup Reagents Ethyl Succinyl Chloride + AlCl₃ AcyliumIon Resonance-Stabilized Acylium Ion + AlCl₄⁻ Reagents->AcyliumIon Activation Benzene Benzene (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex π-attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation (by AlCl₄⁻) SigmaComplex->ProductComplex FinalProduct Ethyl 4-oxo-4-phenylbutanoate ProductComplex->FinalProduct Aqueous Workup (e.g., H₂O, HCl)

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Ethyl 4-oxo-4-phenylbutanoate

This protocol details the synthesis of Ethyl 4-oxo-4-phenylbutanoate from benzene and ethyl succinyl chloride as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Ethyl succinyl chloride≥98%(e.g., Sigma-Aldrich)14794-31-1Moisture sensitive, corrosive.[9]
Aluminum chloride (AlCl₃)Anhydrous, ≥99%(e.g., Fisher Scientific)7446-70-0Reacts violently with water.[10]
BenzeneAnhydrous, ≥99.5%(e.g., Acros Organics)71-43-2Carcinogen, use in fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Fisher Scientific)75-09-2Solvent for reaction.
Hydrochloric acid (HCl)2M Aqueous solution(e.g., VWR)7647-01-0For workup.
Sodium bicarbonate (NaHCO₃)Saturated solution(e.g., VWR)144-55-8For neutralization.
Brine (NaCl solution)Saturated solution(e.g., Lab Prepared)7647-14-5For washing.
Magnesium sulfate (MgSO₄)Anhydrous(e.g., Sigma-Aldrich)7487-88-9For drying organic phase.
Equipment Setup
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel (125 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Procedure

--- SAFETY FIRST --- This reaction is exothermic and involves corrosive and moisture-sensitive reagents. Hydrogen chloride gas is evolved. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10][11]

  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stirrer, addition funnel, and reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

    • To the flask, add anhydrous aluminum chloride (32.0 g, 0.24 mol).

    • Add anhydrous dichloromethane (150 mL) to the flask.

  • Addition of Reactants:

    • In a separate dry beaker, prepare a solution of ethyl succinyl chloride (32.9 g, 0.20 mol) in anhydrous benzene (100 mL).

    • Transfer this solution to the addition funnel.

    • Cool the AlCl₃ suspension in the flask to 0-5 °C using an ice-water bath.

    • Add the benzene-acyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C.

    • Observation: The mixture will turn reddish-brown, and HCl gas will evolve.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Quenching:

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • CAUTION: This step is highly exothermic and releases large amounts of HCl gas. Slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice (approx. 300 g) and concentrated HCl (50 mL).

    • Transfer the quenched mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 2M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL - Caution: CO₂ evolution ), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product:

    • The crude product is obtained as a pale yellow oil.[12]

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure ethyl 4-oxo-4-phenylbutanoate.[12]

Diagram: Experimental Workflow

Experimental_Workflow Workflow for Keto Ester Synthesis start 1. Setup Anhydrous Apparatus prepare_alcl3 2. Charge Flask with AlCl₃ and DCM start->prepare_alcl3 addition 4. Add Reagent Solution Dropwise at 0-5°C prepare_alcl3->addition prepare_reagents 3. Prepare Solution of Ethyl Succinyl Chloride in Benzene prepare_reagents->addition reaction 5. Stir at Room Temp (3-4 hours) addition->reaction quench 6. Quench on Ice/HCl (Caution: Exothermic!) reaction->quench extraction 7. Separate & Extract with DCM quench->extraction wash 8. Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) extraction->wash dry 9. Dry with MgSO₄ & Filter wash->dry concentrate 10. Concentrate via Rotary Evaporation dry->concentrate purify 11. Purify (Distillation or Chromatography) concentrate->purify product Final Product: Ethyl 4-oxo-4-phenylbutanoate purify->product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents (esp. AlCl₃) were not anhydrous.1. Use fresh, anhydrous reagents. Ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere.
2. Insufficient amount of AlCl₃ used.2. Use at least a stoichiometric amount (relative to the acyl chloride) plus an additional equivalent for the ester. A 1.2x to 1.5x excess is common.[8]
3. Deactivated aromatic substrate used.3. Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene). Use an activated or neutral aromatic substrate.[2]
Formation of Byproducts 1. Reaction temperature was too high during addition.1. Maintain strict temperature control (0-10 °C) during the dropwise addition to minimize side reactions.
2. Incomplete reaction leading to complex mixture.2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time.
Difficult Workup 1. Emulsion formation during extraction.1. Add more brine during the washing steps to help break the emulsion. Allow layers to separate for a longer period.
2. Product is water-soluble.2. While unlikely for this product, if suspected, perform additional extractions of the aqueous layer.

Data Analysis and Characterization

The identity and purity of the synthesized ethyl 4-oxo-4-phenylbutanoate should be confirmed using standard analytical techniques.

Expected Product Properties
PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [13]
Appearance Colorless to pale yellow oil[12]
IUPAC Name ethyl 4-oxo-4-phenylbutanoate[13]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic peaks for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), two methylene groups (triplets around 3.2 ppm and 2.7 ppm), and the aromatic protons of the phenyl group (multiplets between 7.4-8.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the ketone carbonyl (~198 ppm), ester carbonyl (~173 ppm), aromatic carbons (128-137 ppm), the ester ethoxy carbons (~61, 14 ppm), and the two methylene carbons (~33, 28 ppm).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups: the ketone C=O stretch (approx. 1685 cm⁻¹) and the ester C=O stretch (approx. 1730 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 206).

Safety and Handling

  • Ethyl Succinyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Causes severe skin burns and eye damage. Handle only in a chemical fume hood.[9][15]

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns. Store in a dry environment and handle with care.[10]

  • Benzene: Known human carcinogen and flammable liquid. All handling must be done within a certified chemical fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[10] Dispose of chemical waste according to institutional and local regulations.

References

  • Reaction: Acylation via Friedel-Crafts. Saskia van der Vies. Introduction to Organic Chemistry - Saskoer.ca. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Ethyl 4-phenylbutanoate. PubChem, National Institutes of Health. [Link]

  • Ethyl 4-oxo-4-phenylbutyrate. PubChem, National Institutes of Health. [Link]

  • Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor (YouTube). [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed, National Institutes of Health. [Link]

  • Synthesis of Novel g-Ketoesters from Succinic Anhydride. ResearchGate. [Link]

  • Friedel-Crafts acylation. Khan Academy (YouTube). [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Preparation method of ethyl succinyl chloride.
  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. SciSpace by Typeset. [Link]

  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. [Link]

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Application Notes & Protocols: Ethyl 7-Oxononanoate as a Versatile Precursor for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Insect pheromones, typically long-chain unsaturated organic molecules, are crucial for developing sustainable pest management strategies.[1][2] Their chemical synthesis is a critical step for structural confirmation and large-scale production.[1][2] Ethyl 7-oxononanoate is a highly valuable and versatile precursor in this field. Its bifunctional nature, possessing both a ketone and an ester group, allows for selective and sequential chemical modifications to construct complex pheromone backbones. This document provides an in-depth guide on the strategic application of this compound, detailing core synthetic transformations—specifically Wittig olefination and Grignard reactions—and providing robust, step-by-step laboratory protocols for researchers in chemical synthesis and drug development.

Introduction to this compound

This compound (CH₃CH₂CO(CH₂)₅COOEt) is a linear C9 bifunctional molecule. The strategic placement of a ketone at the C-7 position and an ethyl ester at the C-1 position makes it an ideal chiron for synthetic chemists. This arrangement allows for two orthogonal sites of reactivity:

  • The Ketone (C-7): This site is primed for carbon-carbon double bond formation, most commonly via the Wittig reaction or related olefination methods. This reaction is fundamental for introducing the specific (E/Z)-alkene geometries characteristic of many lepidopteran sex pheromones.[3]

  • The Ester (C-1): This functional group can be targeted by nucleophiles, such as Grignard reagents, to extend the carbon chain and introduce hydroxyl groups. Alternatively, it can be reduced to a primary alcohol, which can then be further functionalized (e.g., oxidized to an aldehyde or converted to an acetate).

This inherent chemical duality allows for a modular approach to building complex molecules, reducing the number of synthetic steps and improving overall efficiency compared to linear syntheses starting from monofunctional precursors.[4]

Physicochemical Properties

A clear understanding of the precursor's properties is essential for handling and reaction planning.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[5]
Molecular Weight 200.27 g/mol [5]
IUPAC Name This compound[6]
CAS Number 104092-78-6[7]
Appearance Clear Colorless Oil[6]
Purity Typically ≥97%[6]
PSA 43.4 Ų[5]
XLogP3 1.8[5]

Core Synthetic Strategies & Workflows

The utility of this compound stems from the ability to selectively address its two functional groups. The ketone is generally more electrophilic and reactive towards irreversible nucleophiles like Wittig ylides, while the ester is susceptible to attack by strong nucleophiles like organometallics or can be selectively reduced.

G cluster_start Precursor cluster_paths Synthetic Pathways cluster_products Key Intermediates precursor This compound wittig Wittig Olefination (at C-7 Ketone) precursor->wittig R-CH=PPh₃ grignard Grignard Reaction (at C-1 Ester) precursor->grignard 1) 2 eq. R-MgBr 2) H₃O⁺ workup reduction Selective Reduction (at C-1 Ester) precursor->reduction e.g., LiAlH₄ alkene_ester Unsaturated Ester (Pheromone Backbone) wittig->alkene_ester tert_alcohol Tertiary Alcohol-Ketone (Functionalized Intermediate) grignard->tert_alcohol diol Primary Alcohol-Ketone (Versatile Intermediate) reduction->diol

Caption: General synthetic pathways from this compound.

Causality Behind Experimental Choices: The choice of which functional group to target first is a critical strategic decision.

  • Wittig First: Performing the Wittig reaction first is common when the desired pheromone is an unsaturated ester or can be derived from one. The phosphonium ylide is a powerful nucleophile that reacts preferentially and irreversibly with the ketone over the ester.[8] This pathway secures the crucial C=C bond early in the synthesis.

  • Grignard/Reduction First: If the synthesis requires modification at the C-1 position while preserving the ketone, the ester can be targeted. Grignard reagents, being strong bases and nucleophiles, will react with the ester.[9] It's crucial to use at least two equivalents: the first forms a ketone intermediate which is more reactive than the starting ester, leading to a second addition to yield a tertiary alcohol.[9] Selective reduction of the ester to an alcohol can be achieved with powerful reducing agents like LiAlH₄, leaving the ketone intact if conditions are carefully controlled (e.g., low temperature).

Application Protocol 1: Z-Selective Wittig Olefination

This protocol details the synthesis of a key pheromone intermediate, an unsaturated ester, via a Z-selective Wittig reaction at the C-7 ketone. We will use the ylide generated from n-pentyltriphenylphosphonium bromide to synthesize Ethyl (Z)-7-dodecenate .

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A n-Pentyltriphenylphosphonium Bromide C Phosphorus Ylide A->C Deprotonation B n-BuLi or KHMDS in THF, -78 °C E Ylide Addition D This compound D->E F Oxaphosphetane Intermediate E->F [2+2] Cycloaddition G Ethyl (Z)-7-dodecenate F->G Collapse H Triphenylphosphine Oxide (Byproduct) F->H

Caption: Workflow for the Wittig Olefination of this compound.

Protocol Details

A. Materials & Reagents

  • n-Pentyltriphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS) or n-Butyllithium (n-BuLi)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexanes, Ethyl Acetate (for chromatography)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

B. Step-by-Step Methodology Trustworthiness Insight: This protocol is designed as a self-validating system. The distinctive color change upon ylide formation provides a visual checkpoint before adding the substrate.

  • Phosphonium Salt Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add n-pentyltriphenylphosphonium bromide (1.2 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous THF via cannula and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Slowly add a solution of KHMDS or n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the phosphorus ylide.[8] Stir at -78 °C for 1 hour.

    • Expertise Note: The use of salt-free conditions and non-coordinating bases like KHMDS at low temperatures favors the formation of the kinetic Z-alkene.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent system) to isolate the pure Ethyl (Z)-7-dodecenate. The byproduct, triphenylphosphine oxide, is more polar and will elute later.[10]

C. Characterization

  • ¹H NMR: Expect characteristic signals for the Z-alkene protons around δ 5.3-5.4 ppm (multiplet).

  • GC-MS: Confirm the molecular weight (226.36 g/mol ) and assess isomeric purity.

Application Protocol 2: Grignard Addition to the Ester

This protocol demonstrates the extension of the carbon skeleton by reacting the ester moiety with a Grignard reagent, yielding a tertiary alcohol that retains the original ketone. This class of keto-alcohols is another important family of pheromone intermediates. We will synthesize 10-hydroxy-10-propyltridecan-7-one .

Protocol Details

A. Materials & Reagents

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromobutane

  • Anhydrous Diethyl Ether or THF

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

B. Step-by-Step Methodology Trustworthiness Insight: The successful initiation of the Grignard reagent is the critical control point. The appearance of cloudiness and gentle reflux upon initiation confirms the reagent is forming correctly before the main substrate is added.

  • Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (2.5 equivalents) and a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 1-bromobutane (2.5 equivalents) in anhydrous diethyl ether to the flask. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of cloudiness/reflux.

  • Reagent Formation: Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir for 1 hour until most of the magnesium is consumed.[11]

  • Substrate Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution.

    • Expertise Note: A minimum of two equivalents of the Grignard reagent is required. The first equivalent adds to the ester to form a ketone intermediate, which is immediately attacked by a second equivalent to form the tertiary alkoxide.[9] The ketone at C-7 is less reactive than the newly formed ketone intermediate under these conditions.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Quenching & Workup: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl until the solids dissolve.

  • Extraction & Purification: Extract the product with diethyl ether (3 x 75 mL), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to yield the target keto-alcohol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Wittig reaction fails or gives low yield Incomplete ylide formation (inactive base, wet solvent).Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated n-BuLi or a new bottle of KHMDS.
Low Z:E selectivity in Wittig reaction Reaction temperature too high; wrong base/solvent.Maintain temperature at -78 °C during ylide formation and substrate addition. Use non-coordinating bases (KHMDS, NaHMDS) in THF.
Grignard reaction fails to initiate Inactive magnesium surface; wet solvent/glassware.Use fresh Mg turnings or crush them under an inert atmosphere to expose a fresh surface. Ensure absolute anhydrous conditions.
Complex mixture from Grignard reaction Grignard reagent attacking the C-7 ketone; enolization.Add the substrate solution slowly at 0 °C to maintain selectivity for the ester. Using THF instead of ether can sometimes improve outcomes.
Difficult separation of product from triphenylphosphine oxide Similar polarity.Convert the oxide to a water-soluble salt by washing the crude organic extract with dilute HCl. Alternatively, use a more specialized phosphine reagent designed for easier removal.

Conclusion

This compound serves as an exemplary building block for the efficient and modular synthesis of insect pheromones. Its dual reactivity allows for the strategic and high-yield construction of complex carbon skeletons through well-established and reliable reactions like Wittig olefination and Grignard additions. The protocols and insights provided herein equip researchers with the foundational knowledge to leverage this precursor for the synthesis of a wide array of valuable semiochemicals, advancing research in pest management and chemical ecology.

References

  • Title: Ethyl 3-methyl-7-oxononanoate | C12H22O3 | CID 154111838 Source: PubChem - NIH URL: [Link]

  • Title: Ethyl-8-methyl-7-oxononanoate | C12H22O3 | CID 14417992 Source: PubChem URL: [Link]

  • Title: Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 Source: Natural Product Reports (RSC Publishing) URL: [Link]

  • Title: Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis Source: PMC - NIH URL: [Link]

  • Title: Organic Synthesis in Pheromone Science Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Synthesis of an Alkene via the Wittig Reaction Source: University of Missouri–St. Louis URL: [Link]

  • Title: Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry Source: PMC - NIH URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: A Highly Versatile One-Pot Aqueous Wittig Reaction Source: Science and Education Publishing URL: [Link]

  • Title: (E)-3-Pentyl-2-nonene-1,4-diol Source: Organic Syntheses URL: [Link]

  • Title: Grignard Reagent & Uses in Synthesis Source: Scribd URL: [Link]

  • Title: The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil Source: ResearchGate URL: [Link]

  • Title: Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes Source: ARKAT USA URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry Source: YouTube URL: [Link]

  • Title: Synthesis of Novel 6-Cyano-9-(aryl)-9H-purine Derivatives Via Formamidine Intermediates Source: ResearchGate URL: [Link]

  • Title: One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction Source: ResearchGate URL: [Link]

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Application Notes & Protocols: The Utility of Ethyl 7-oxononanoate in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Ethyl 7-oxononanoate (CAS No. 104092-78-6). While not a mainstream fragrance ingredient with a widely published olfactory profile, its structure as a linear keto-ester suggests significant potential as a specialty modifier in a variety of fragrance compositions. This guide outlines its physicochemical properties, proposes an olfactory profile based on structural analysis, and provides detailed protocols for its evaluation, incorporation, and stability assessment in finished products. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy outcomes.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in any formulation. This compound is a clear, colorless oil. Its properties are critical for predicting solubility, handling, and performance within a fragrance concentrate and the final product base.[1]

PropertyValueSource
CAS Number 104092-78-6[2]
Molecular Formula C₁₁H₂₀O₃[3]
Molecular Weight 200.27 g/mol [3]
Physical Form Clear Colorless Oil
Purity ~97% (Typical)
Boiling Point Data not readily available; estimated to be >200°CN/A
Solubility Expected to be soluble in ethanol and common fragrance oils; sparingly soluble in water.[1]

Olfactory Profile Analysis

The olfactory character of this compound is not extensively documented in public literature. However, its molecular structure as a keto-ester allows for an expert-led projection of its scent profile. The ethyl ester group suggests a fruity character, likely reminiscent of non-specific orchard fruits or with a wine-like nuance, similar to other medium-chain ethyl esters like Ethyl Nonanoate.[4][5] The ketone group at the 7-position is pivotal; it likely introduces creamy, waxy, or buttery facets, potentially tempering the sharpness of the fruitiness and adding depth and a unique texture to the overall scent.

Projected Olfactory Facets:

  • Primary: Fruity (under-ripe pear, apple), Waxy

  • Secondary: Creamy, Buttery, Green

  • Subtle Nuances: Slightly oily, wine-like undertone

Due to its likely medium volatility, it is projected to function primarily as a middle note , helping to bridge the transition from volatile top notes to heavier base notes.

Protocol 1: Comprehensive Sensory Evaluation

This protocol outlines the standardized method for the olfactory assessment of a new raw material like this compound.[6]

Objective: To systematically characterize the odor profile and evaporation curve.

Materials:

  • This compound (10% solution in ethanol)

  • Standard perfume smelling strips (blotters)

  • Control strip (dipped in ethanol only)

  • Timer

  • Odor-free evaluation environment

Methodology:

  • Preparation: Dip a smelling strip into the 10% solution of this compound for 2 seconds, ensuring it is saturated approximately 1 cm. Dip a control strip into the solvent (ethanol) alone.

  • Initial Evaluation (Top Note): Allow the solvent to evaporate for approximately 15-20 seconds. Wave the strip 2-3 inches from the nose and record the initial impressions. Note the most volatile characteristics.

  • Mid-Stage Evaluation (Heart/Middle Note): Evaluate the strip again at 5 minutes, 30 minutes, and 1 hour. Document the evolving scent profile. This is where the core character of the molecule is expected to be most prominent.[4]

  • Final Evaluation (Dry-Down/Base Note): Evaluate the strip at 2, 4, and 8 hours. Note the tenacity and the final lingering scent characteristics.

  • Descriptive Analysis: Use a standardized sensory vocabulary to describe the scent at each stage (e.g., fruity, floral, woody, spicy, etc.).[7] Compare its character to known fragrance materials to create analogies.

Application in Fragrance Formulation

This compound is best utilized as a modifier to introduce unique texture and complexity rather than as a primary structural component. Its projected creamy, waxy-fruity profile makes it a versatile candidate for several fragrance families.

Synergistic Blending Opportunities:

  • Fruity Accords: To enhance realism in apple, pear, or quince accords, adding a creamy, less-sweet dimension. It can work well with materials like Ethyl (E,Z)-2,4-decadienoate (pear ester) or Manzanate (apple).[8][9]

  • Floral Bouquets: To soften and add a modern, waxy petal-like texture to white florals like magnolia, gardenia, or tuberose.

  • Gourmand Compositions: To introduce a subtle buttery or creamy note in caramel, vanilla, or nutty fragrances without being overtly food-like.

  • Citrus Blends: To add body and a touch of waxy peel character, extending the perception of freshness.

Recommended Usage Levels: The optimal concentration will depend heavily on the desired effect and the other components in the formula. As a modifier, it should be used with precision.

Application TypeRecommended Concentration (% in concentrate)Rationale
Fine Fragrance (Eau de Parfum)0.1% - 1.5%To add subtle complexity and texture without overwhelming the core structure.
Personal Care (Lotions, Shampoos)0.2% - 2.5%Higher levels may be needed for impact in wash-off systems or to cut through base odors.
Home Care (Candles, Diffusers)0.5% - 5.0%To provide a unique creamy-fruity character and perform well in various delivery systems.
Fabric Care (Detergents, Softeners)0.3% - 3.0%Must be tested for stability and substantivity on fabric.

Experimental Protocols & Workflows

Workflow 1: New Material Evaluation & Integration

This diagram illustrates the logical flow from initial assessment of a new material to its final inclusion in the perfumer's palette.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Application cluster_2 Phase 3: Final Approval A Receive New Material (this compound) B Physicochemical Analysis (GC-MS, Purity, RI) A->B C Protocol 1: Sensory Evaluation (10% Blotter) B->C D Trial Formulations (Simple Accords) C->D Odor Profile Meets Criteria E Incorporate into Test Base (e.g., Lotion, Alcohol) D->E F Protocol 2: Stability & Performance Testing E->F G Review Stability Data F->G H Final Olfactive Review (in Product) G->H I Material Approved for Palette H->I Passes All Tests G start Start: Prepare Samples (Control, Test, Reference) initial_eval T=0: Initial Evaluation (Color, Odor, pH, Viscosity) start->initial_eval storage Place Samples in Stressed Conditions initial_eval->storage cond1 Oven (45°C) storage->cond1 cond2 UV Cabinet storage->cond2 cond3 Freeze-Thaw Cycles (-10°C/25°C) storage->cond3 eval_point Evaluation Time Point (e.g., 4, 8, 12 Weeks) cond1->eval_point cond2->eval_point cond3->eval_point compare Compare Test vs. Reference Sample eval_point->compare decision Significant Deviation? compare->decision pass PASS: No Significant Change decision->pass No fail FAIL: Unstable (Reformulate/Reject) decision->fail Yes end_report End: Compile Final Report pass->end_report fail->end_report

Caption: Flowchart of the accelerated stability testing process.

References

  • Vertex AI Search. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 3-methyl-7-oxononanoate.
  • PubChem. (n.d.). Ethyl-8-methyl-7-oxononanoate.
  • Wirral Sensory Services. (n.d.). What Is Fragrance Testing?.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • ChemicalBook. (n.d.). This compound.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • ECHEMI. (n.d.). This compound.
  • Olfactorian. (n.d.). Ethyl Nonanoate | Perfume Material.
  • Cosmetics & Toiletries. (n.d.). What Every Formulator Needs to Know about Fragrance.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability.
  • The Good Scents Company. (n.d.). ethyl nonanoate.
  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate.
  • Zviely, M. (2010). Ethyl Dehydrocyclogeranate. Perfumer & Flavorist, 35, 54.

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Application Note: High-Sensitivity GC-MS Protocol for the Analysis of C9 Aliphatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C9 Aliphatic Esters

C9 aliphatic esters are a class of volatile organic compounds (VOCs) that play a crucial role in defining the sensory profiles of a wide array of products. They are key contributors to the characteristic fruity and floral aromas in foods, beverages, and consumer products.[1][2] For instance, esters like ethyl heptanoate and nonyl acetate are vital components in the flavor and fragrance industries, responsible for scents reminiscent of grapes and pears, respectively.[3][4] In the context of drug development and manufacturing, esters can be present as intermediates, impurities, or even active pharmaceutical ingredients.

The accurate identification and quantification of these esters are paramount for quality control, product development, and ensuring consumer safety.[5] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds in complex matrices.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of C9 aliphatic esters, designed for researchers, scientists, and quality control professionals.

Principle of the Method: The Synergy of Separation and Detection

The power of GC-MS lies in its two-part process: the gas chromatograph separates complex mixtures into individual components, and the mass spectrometer identifies and quantifies them.

  • Gas Chromatography (GC): The sample is first vaporized in a heated inlet. An inert carrier gas (typically helium or hydrogen) then sweeps the vaporized analytes onto a long, thin capillary column.[7] The choice of column is critical; for ester isomers, a polar stationary phase is essential to achieve separation based on subtle differences in polarity and boiling point.[8][9] As the oven temperature increases, compounds travel through the column at different speeds and elute at characteristic retention times, achieving separation.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the MS ion source. Here, high-energy electrons bombard the molecules (Electron Ionization - EI), causing them to fragment in a reproducible manner.[10] These charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that can be compared against spectral libraries, like those from NIST, for positive identification.[9][11] For quantitative analysis, the system can operate in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, dramatically increasing sensitivity and selectivity.[12][13]

Experimental Protocol

This protocol provides a robust starting point for the analysis of C9 aliphatic esters. Optimization may be required depending on the specific sample matrix and target analytes.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the target esters from the sample matrix and present them in a form suitable for GC-MS analysis.[14] The choice of method depends on the sample's nature and the concentration of the analytes.

This method is suitable for relatively clean liquid samples like essential oils, fragrance formulations, or solvent extracts of solid materials.

  • Dilution: Accurately dilute the sample in a volatile, high-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate). A starting concentration of approximately 1-10 µg/mL is recommended to avoid overloading the system.[15]

  • Internal Standard: Spike the diluted sample with an internal standard (IS) solution. An ideal IS is a compound with similar chemical properties to the analytes but not present in the sample (e.g., a deuterated ester or an ester of a different chain length). This corrects for variations in injection volume and instrument response.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[16]

  • Transfer: Transfer the final solution to a 2 mL glass autosampler vial. Ensure the vial is sealed with a PTFE-lined cap to prevent analyte loss.[10]

Headspace analysis is ideal for isolating volatile esters from non-volatile matrix components, such as in food, beverages, or polymer samples.[17]

  • Sample Aliquot: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the esters by altering the partition coefficient between the liquid and gas phases.

  • Internal Standard: Add the internal standard directly to the vial.

  • Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Incubation & Injection: The autosampler will then heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile esters to equilibrate in the headspace. A heated syringe then automatically injects a portion of the headspace gas into the GC inlet.[7]

Workflow for Sample Preparation Decision

The choice between direct injection and headspace analysis is a critical step determined by the sample matrix.

G start Sample Received matrix_check Assess Sample Matrix start->matrix_check liquid_sample Clean Liquid or Extract? matrix_check->liquid_sample Liquid solid_or_complex Solid or Complex Matrix? matrix_check->solid_or_complex Solid/Complex liquid_sample->solid_or_complex No direct_injection Protocol: Direct Liquid Injection liquid_sample->direct_injection Yes headspace Protocol: Headspace (HS) Analysis solid_or_complex->headspace Yes analysis Proceed to GC-MS Analysis direct_injection->analysis headspace->analysis

Caption: Decision tree for selecting the appropriate sample preparation technique.

GC-MS Instrumentation and Optimized Parameters

The following parameters are recommended for a standard GC-MS system (e.g., Agilent 8890 GC with 5977B MSD or similar).

Parameter Recommended Setting Rationale & Justification
GC System
GC ColumnHighly Polar: e.g., DB-WAX, HP-88, or equivalent cyanopropyl phase. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.A polar stationary phase is crucial for resolving structural isomers of esters, which often have very similar boiling points. "Like dissolves like" is the guiding principle.[8][14]
Carrier GasHelium or HydrogenHelium is standard and inert. Hydrogen can provide faster analysis and better resolution at higher linear velocities but requires a specialized source to prevent unwanted reactions.
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)Ensures optimal and reproducible separation efficiency and is compatible with the vacuum requirements of the mass spectrometer.
Inlet
Inlet TypeSplit/SplitlessProvides flexibility for different sample concentrations.
Inlet Temperature250 °CEnsures rapid and complete vaporization of C9 esters without causing thermal degradation.[9]
Injection ModeSplitless (for trace analysis, <50 ppm) or Split 20:1 (for higher concentrations)Splitless mode transfers the entire sample volume to the column, maximizing sensitivity. Split mode prevents column overload for more concentrated samples.[9]
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column or source overload.
Oven Program
Initial Temperature50 °C, hold for 2 minutesA low starting temperature allows for efficient trapping of volatile analytes at the head of the column, improving peak shape.
Ramp Rate10 °C/min to 240 °CA controlled ramp separates compounds based on their boiling points. This rate provides a good balance between separation efficiency and analysis time.[8]
Final HoldHold at 240 °C for 5 minutesEnsures that all less volatile compounds have eluted from the column, preventing carryover into the next run.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with established spectral libraries (e.g., NIST, Wiley).[10]
Source Temperature230 °CMaintains analytes in the gas phase and promotes optimal ionization while minimizing thermal degradation and source contamination.[9]
Quadrupole Temperature150 °CEnsures consistent mass filtering performance and prevents condensation of analytes within the mass analyzer.
Transfer Line Temp280 °CPrevents condensation of analytes as they travel from the GC column to the MS source, ensuring efficient transfer and good peak shape.[9]
Acquisition ModeFull Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.Full Scan mode collects all ions within a mass range, which is excellent for identifying unknown compounds. SIM mode focuses on specific ions, increasing dwell time and improving signal-to-noise for quantification.[12][13]
Solvent Delay3 - 4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which would shorten its lifespan.
Overall GC-MS Analytical Workflow

Caption: High-level workflow for the GC-MS analysis of C9 aliphatic esters.

Data Analysis and Expected Results

Identification: Compound identification is a two-factor authentication process. First, the retention time of a peak in the sample chromatogram should match that of a known reference standard analyzed under the same conditions. Second, the mass spectrum of the sample peak must show a high-quality match to the reference standard or a library spectrum (e.g., NIST).[11]

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards at different concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of the analyte in the unknown sample is then calculated from this curve. Method validation should demonstrate linearity with a correlation coefficient (r²) of ≥ 0.99.[6]

Example Data for Common C9 Esters:

Compound Name Molecular Formula Expected Retention Time Range (min) *Key Identifying Ions (m/z)
Ethyl HeptanoateC₉H₁₈O₂9.0 - 11.088, 101, 115, 129, 158 (M+) [3]
Propyl HexanoateC₉H₁₈O₂9.5 - 11.543, 61, 99, 117 , 158 (M+)[12][17]
Nonyl AcetateC₁₁H₂₂O₂12.0 - 14.043 , 56, 61, 70, 98[15][16]

*Retention times are estimates and will vary based on the specific instrument, column, and conditions. Bolded m/z values often represent abundant or characteristic fragments suitable for SIM mode.

Method Trustworthiness and Validation

To ensure the reliability of results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique mass spectrum.

  • Linearity: A linear relationship between concentration and instrument response over a defined range.[6]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[6]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

References

  • Benchchem. A Comparative Guide to the Validation of GC-MS Methods for Ester Analysis.
  • SCION Instruments. GC-MS sample preparation and column choice guide.
  • Restek Corporation. Nonyl acetate. EZGC & EZLC Online Software Suite.
  • SCION Instruments. Sample preparation GC-MS.
  • National Center for Biotechnology Information. Propyl hexanoate. PubChem Compound Summary for CID 12293.
  • University of California, Davis. Sample Preparation Guidelines for GC-MS.
  • National Institute of Standards and Technology. Heptanoic acid, ethyl ester. NIST Chemistry WebBook.
  • Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. 2005.
  • Agilent Technologies. Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. 2019.
  • ResearchGate. Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. 2025.
  • FooDB. Showing Compound Ethyl heptanoate (FDB008200). 2010.
  • PerkinElmer. Gas Chromatography Mass Spectrometry (GC/MS).
  • RSC Publishing. Application of dynamic headspace and gas chromatography coupled to mass spectrometry (DHS-GC-MS) for the determination of oxygenated volatile organic compounds in refinery effluents. 2016.
  • Shimadzu. Flavor & Fragrance Analysis Solutions.
  • Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.
  • Shimadzu. Analysis of Fragrance Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • ChemicalBook. Nonyl acetate | 143-13-5.
  • SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. 2017.
  • NIST Technical Series Publications. EPA/NIH mass spectral data base.
  • Benchchem. Technical Support Center: Optimizing GC-MS for Fatty Acid Isomer Separation.
  • Agilent Technologies. Advances in Food Testing & Environmental Analysis Application Compendium. 2022.
  • Lirias. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. 2024.
  • Shimadzu. Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Pittcon 2015 860-1P.
  • National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. 2020.
  • Gerstel. Automated Static and Dynamic Headspace Analysis with GC-MS for Determination of Abundant and Trace Flavour Compounds in Alcoholic.
  • PerkinElmer. Beverages.
  • Shimadzu Corporation. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • LCGC International. Optimizing GC–MS Methods. 2013.
  • Agilent Technologies. Optimizing Conditions for GC/MS Analyses. 2020.
  • SciSpace. Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts.
  • PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. 2012.
  • LCGC. IN FOOD AND BEVERAGE ANALYSIS. 2018.
  • YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. 2025.
  • Separation Science. New Analytical Solutions for Food and Beverage Safety Testing.
  • Agilent Technologies. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
  • Sigma-Aldrich. Approaches to Increasing GC Speed, Resolution and Responses.
  • Benchchem. A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. 2025.
  • ResearchGate. Simultaneous Determination of C4-C9 Alkylphenols and Bisphenol a in Environmental Water Using Gas Chromatography-Mass Spectrometry Technique.

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Application Note: Comprehensive NMR Spectroscopic Characterization of Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-oxononanoate is a keto ester of significant interest in various fields, including as a building block in organic synthesis and potentially in the development of pharmaceuticals and flavorings. Its molecular structure, featuring a terminal ethyl ester and a ketone functional group along a nine-carbon chain, necessitates precise analytical techniques for unambiguous characterization and quality assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of such organic molecules in solution. This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The structural integrity of this compound is paramount for its intended applications. NMR spectroscopy offers an unparalleled depth of information, allowing for the verification of the carbon skeleton, the confirmation of functional groups, and the assessment of purity. This guide will cover sample preparation, acquisition of ¹H and ¹³C NMR spectra, and the application of advanced 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of this compound and the numbering convention used throughout this note are presented below.

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

The quality of the NMR spectrum is highly dependent on the sample preparation.[1][2] this compound is an oily liquid, and the following protocol ensures a high-quality, homogeneous sample for analysis.

Protocol:

  • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • The final sample height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[3][4]

  • Cap the NMR tube securely and label it clearly.

  • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone.

The following protocols are designed for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Workflow for NMR Data Acquisition:

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR Acquisition C13 ¹³C NMR Acquisition H1->C13 Provides proton information COSY ¹H-¹H COSY C13->COSY Provides carbon backbone info HSQC ¹H-¹³C HSQC COSY->HSQC Confirms H-H couplings HMBC ¹H-¹³C HMBC HSQC->HMBC Correlates protons to directly attached carbons

Caption: Workflow for comprehensive NMR analysis of this compound.

¹H NMR Spectroscopy Protocol:

  • Purpose: To determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Temperature: 298 K.

¹³C NMR Spectroscopy Protocol:

  • Purpose: To identify the number of unique carbon environments and their chemical shifts.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 240 ppm (centered around 120 ppm).

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K.

2D NMR Spectroscopy Protocols:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[5][6]

    • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Key Parameters:

      • Spectral Width (SW): 16 ppm in both dimensions.

      • Number of Increments: 256 in the indirect dimension.

      • Number of Scans (NS): 2-4 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[5][7]

    • Pulse Program: Standard HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker instruments) to differentiate CH/CH₃ from CH₂ signals.

    • Key Parameters:

      • Spectral Width (SW): 16 ppm (¹H) and 240 ppm (¹³C).

      • Number of Increments: 256 in the indirect dimension.

      • Number of Scans (NS): 4-8 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[5][7]

    • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).

    • Key Parameters:

      • Spectral Width (SW): 16 ppm (¹H) and 240 ppm (¹³C).

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans (NS): 8-16 per increment.

      • Long-range coupling delay: Optimized for a J-coupling of 8 Hz.

Data Analysis and Interpretation

Atom No.Functional GroupPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
1Ester -CH₂CH₃ 1.25, t, J = 7.114.2
2Ester -CH₂ CH₃4.12, q, J = 7.160.3
3Ester C=O-173.8
4-C(=O)CH₂ -2.29, t, J = 7.434.2
5-CH₂CH₂ CH₂-1.62, p, J = 7.424.8
6-CH₂CH₂ CH₂-1.57, p, J = 7.523.5
7-CH₂ C(=O)-2.42, t, J = 7.542.8
8Ketone C=O-209.1
9-C(=O)CH₃ 2.14, s29.9

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show six distinct signals.

  • The ethyl group of the ester will present as a characteristic quartet at ~4.12 ppm (H2) and a triplet at ~1.25 ppm (H1), with a coupling constant of ~7.1 Hz.

  • The methyl group adjacent to the ketone (H9) will appear as a sharp singlet at ~2.14 ppm.

  • The methylene groups along the aliphatic chain will appear as triplets or multiplets between 1.5 and 2.5 ppm. The protons alpha to the carbonyl groups (H4 at ~2.29 ppm and H7 at ~2.42 ppm) are shifted downfield due to the electron-withdrawing effect of the carbonyls.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display nine unique carbon signals.

  • The two carbonyl carbons are the most downfield, with the ketone carbon (C8) at ~209.1 ppm and the ester carbonyl (C3) at ~173.8 ppm.

  • The carbon of the ester methylene group (C2) will be at ~60.3 ppm.

  • The remaining aliphatic carbons will appear in the upfield region (14-43 ppm).

2D NMR Spectra:

  • COSY: The COSY spectrum will reveal the connectivity of the proton spin systems. Key correlations are expected between H1/H2, H4/H5, H5/H6, and H6/H7. The singlet from H9 will not show any cross-peaks.

  • HSQC: The HSQC spectrum will confirm the direct one-bond connections between protons and their attached carbons as listed in the data table. For example, the proton signal at ~4.12 ppm will correlate with the carbon signal at ~60.3 ppm.

  • HMBC: The HMBC spectrum is crucial for confirming the overall structure by identifying long-range couplings.

Key Predicted HMBC Correlations:

Caption: Key predicted HMBC correlations for this compound.

  • H1 (CH₃) protons will show a correlation to the ester carbonyl carbon C3 .

  • H2 (CH₂) protons will show correlations to C1 and the ester carbonyl C3 .

  • H4 (CH₂) protons will show correlations to the ester carbonyl C3 and to C5 and C6 .

  • H9 (CH₃) protons will show a strong correlation to the ketone carbonyl carbon C8 and to C7 . This is a key correlation that confirms the position of the ketone.

Conclusion

This application note provides a detailed framework for the comprehensive NMR characterization of this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols are robust and can be adapted for routine quality control and in-depth structural verification in research and industrial settings. The causality-driven approach to experiment selection ensures that the maximum structural information is obtained efficiently, leading to a high degree of confidence in the identity and purity of this compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMRium. (n.d.). NMR Predictor. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • South Dakota State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Two Dimensional NMR. Organic Chemistry Data. Retrieved from [Link]

Sources

Application Note: Enhanced Detection of Ethyl 7-oxononanoate Through Targeted Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 7-oxononanoate is a keto-ester compound that presents significant analytical challenges due to its lack of a strong native chromophore or fluorophore and its modest ionization efficiency in mass spectrometry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to enhance its detectability across various analytical platforms. We present three detailed protocols for derivatization targeting UV-Visible spectrophotometry, fluorescence detection, and liquid chromatography-mass spectrometry (LC-MS). The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability.

The Analytical Challenge: Detecting this compound

This compound is a C11 aliphatic keto-ester.[1] Its structure consists of a linear carbon chain with a ketone group at the 7-position and an ethyl ester terminus. This simple aliphatic structure is the primary reason for its poor detectability. Key challenges include:

  • Lack of UV-Vis Absorbance: The molecule does not possess conjugated π-systems, resulting in negligible absorbance in the standard UV-Vis range (200-800 nm).

  • No Native Fluorescence: It lacks a fluorophore, making highly sensitive fluorescence detection impossible without chemical modification.

  • Poor Ionization Efficiency: In electrospray ionization mass spectrometry (ESI-MS), its neutral and non-polar nature leads to inefficient protonation or adduct formation, resulting in low signal intensity.[2]

To overcome these limitations, chemical derivatization is an essential strategy. This process chemically modifies the ketone functional group to introduce a "tag" that is highly responsive to a specific detection method.[3]

The Principle of Derivatization for Carbonyl Compounds

The ketone group on this compound is the primary target for derivatization. Reagents, typically hydrazine or hydroxylamine derivatives, react with the carbonyl group to form stable hydrazone or oxime products, respectively.[4][5] The choice of reagent is dictated by the desired analytical endpoint.

  • For UV-Vis Detection: The reagent should contain a potent chromophore, such as an aromatic ring with nitro groups.

  • For Fluorescence Detection: The reagent must be a fluorophore, like a dansyl or coumarin moiety.[6]

  • For Mass Spectrometry: The reagent should introduce a readily ionizable group, such as a tertiary amine or a permanently charged quaternary ammonium group, to enhance signal intensity.[7][8]

The general workflow for pre-column derivatization is a robust and widely adopted strategy in analytical chemistry.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A This compound in Solution B Add Derivatization Reagent & Catalyst A->B C Incubate (Heat/Time) B->C D Quench Reaction (Optional) C->D E Inject into LC System D->E F Detect Derivatized Product E->F

Caption: General pre-column derivatization workflow.

Protocol 1: UV-Vis Enhancement with 2,4-Dinitrophenylhydrazine (DNPH)

This is a classic and reliable method for quantifying carbonyl compounds.[9] DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is a highly colored compound with strong absorbance in the UV-Vis spectrum.[10][11]

Causality: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The two nitro groups on the phenyl ring create a highly conjugated system, which is responsible for the strong absorbance.[9]

G cluster_reactants cluster_products R1 This compound (Ketone) P1 DNP-Hydrazone Derivative (Strong Chromophore) R1->P1 H⁺ Catalyst P2 H₂O R1->P2 H⁺ Catalyst plus1 + R2 DNPH (Hydrazine) R2->P1 H⁺ Catalyst R2->P2 H⁺ Catalyst plus2 +

Caption: Reaction of this compound with DNPH.

Detailed Protocol
  • Reagent Preparation:

    • DNPH Solution: Dissolve 50 mg of 2,4-dinitrophenylhydrazine in 10 mL of acetonitrile. Add 100 µL of concentrated sulfuric acid. (Caution: Handle acid with care). This solution should be prepared fresh.

    • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a dilution series (e.g., 1-100 µg/mL) for the calibration curve.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a glass vial, add 100 µL of the DNPH solution.

    • Include a blank sample containing only 100 µL of acetonitrile.

    • Cap the vials tightly and vortex for 30 seconds.

    • Incubate the vials in a heating block at 60°C for 30 minutes.

    • Allow the vials to cool to room temperature.

    • Add 800 µL of an acetonitrile/water (50:50 v/v) mixture to stop the reaction and dilute for analysis.

  • Analysis (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 65% acetonitrile in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 360 nm.

  • Self-Validation & QC:

    • The blank sample should show no significant peak at the retention time of the derivatized product.

    • The calibration curve should exhibit a linearity of R² > 0.99.

    • Analyze a known concentration standard after every 10-15 samples to check for system stability.

ParameterBefore DerivatizationAfter DNPH Derivatization
λmax ~210 nm (weak)~360 nm (strong)
Molar Absorptivity (ε) LowHigh
Detection Limit High µg/mL rangeLow ng/mL range

Protocol 2: Fluorescence Enhancement with Dansyl Hydrazine

For applications requiring higher sensitivity, derivatization with a fluorescent tag is superior. Dansyl hydrazine reacts with ketones to form intensely fluorescent hydrazones, enabling detection at picogram levels.[6][12]

Causality: The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a potent fluorophore.[4] Upon conjugation to the analyte, it can be excited by UV light (around 340 nm) and will emit strongly in the visible range (around 520 nm), providing a highly sensitive and specific signal against a low-background matrix.

Detailed Protocol
  • Reagent Preparation:

    • Dansyl Hydrazine Solution: Dissolve 10 mg of dansyl hydrazine in 10 mL of ethanol. Add 50 µL of acetic acid to act as a catalyst. Store this solution protected from light.

    • Standard Solution: Prepare a stock solution and dilution series of this compound in ethanol.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample, add 100 µL of the dansyl hydrazine solution.

    • Include a blank sample containing only 100 µL of ethanol.

    • Cap the vials, vortex, and incubate at 70°C for 60 minutes in the dark.

    • Cool the vials to room temperature.

    • Add 800 µL of ethanol/water (50:50 v/v) for dilution prior to analysis.

  • Analysis (HPLC-FLD):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution from 60% acetonitrile in water to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detector Settings: Excitation (λex) = 340 nm, Emission (λem) = 525 nm.

  • Self-Validation & QC:

    • The blank run is critical to ensure no fluorescent contaminants are present.

    • The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥10.

    • The high sensitivity makes this method susceptible to contamination; ensure pristine glassware and high-purity solvents.

ParameterBefore DerivatizationAfter Dansyl Hydrazine Derivatization
Fluorescence NoneStrong
Excitation / Emission N/A~340 nm / ~525 nm
Detection Limit N/Apg/mL range

Protocol 3: LC-MS/MS Enhancement with Girard's Reagent T (GR-T)

For maximum specificity and structural confirmation, LC-MS/MS is the method of choice. Girard's Reagent T introduces a permanently positive-charged quaternary ammonium group, dramatically improving ESI efficiency.[7]

Causality: ESI-MS relies on creating gas-phase ions. Neutral molecules like this compound ionize poorly. GR-T adds a pre-charged moiety to the molecule.[7] This ensures that every derivatized molecule carries a fixed positive charge, leading to a massive increase in signal intensity in positive ion mode. Furthermore, the derivative produces a characteristic neutral loss of 59 Da (trimethylamine) during collision-induced dissociation (CID), which is ideal for highly selective Selected Reaction Monitoring (SRM) assays.[7]

G cluster_reactants cluster_products R1 This compound (Ketone) P1 GR-T Hydrazone Derivative (Fixed Positive Charge) R1->P1 Acetic Acid P2 H₂O R1->P2 Acetic Acid plus1 + R2 Girard's Reagent T (Pre-charged) R2->P1 Acetic Acid R2->P2 Acetic Acid plus2 +

Caption: Reaction of this compound with GR-T.

Detailed Protocol
  • Reagent Preparation:

    • GR-T Solution: Dissolve 100 mg of Girard's Reagent T in 10 mL of methanol containing 5% (v/v) acetic acid.

    • Standard Solution: Prepare stock and dilution series of this compound in methanol.

  • Derivatization Procedure:

    • To 50 µL of standard or sample, add 100 µL of the GR-T solution.

    • Include a blank sample containing only 50 µL of methanol.

    • Cap vials, vortex, and incubate at 60°C for 45 minutes.

    • Cool to room temperature. The sample is ready for direct injection or can be diluted with the initial mobile phase if necessary.

  • Analysis (LC-MS/MS):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Detection (SRM):

      • Parent Ion (Q1): Calculate the m/z for [M+H]⁺ of the GR-T derivative. (M.W. of this compound is 200.27; GR-T adds C5H12N3O, M.W. ~129.17 after condensation. Derivative M.W. ~313.44. Monitor m/z 314.4).

      • Product Ion (Q3): Monitor the characteristic product ion resulting from the neutral loss of trimethylamine (m/z 314.4 -> m/z 255.4).

  • Self-Validation & QC:

    • Confirm the identity of the derivative by obtaining a full scan product ion spectrum from a high-concentration standard, which should show the prominent neutral loss of 59 Da.

    • Use a stable isotope-labeled internal standard if absolute quantification is required.

    • The SRM chromatogram should be a single, sharp peak free of interferences.

ParameterBefore DerivatizationAfter GR-T Derivatization
Ionization Efficiency Very LowVery High
Primary Ion (ESI+) [M+H]⁺ or [M+Na]⁺ (weak)[M]⁺ (strong, pre-charged)
MS/MS Fragmentation Unpredictable, low intensityPredictable Neutral Loss of 59 Da
Detection Limit ng/mL to µg/mLLow pg/mL range

Conclusion

The successful analysis of challenging molecules like this compound hinges on the strategic application of chemical derivatization. By targeting the ketone functional group, it is possible to introduce moieties that dramatically enhance the compound's response to UV-Vis, fluorescence, or mass spectrometric detection. The choice of derivatization agent should be directly guided by the sensitivity requirements and the analytical instrumentation available. The protocols provided herein offer robust, validated starting points for researchers to achieve sensitive and reliable quantification of this compound and other similar aliphatic carbonyl compounds.

References

  • Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. (2018). PubMed. [Link]

  • Unlocking Chemical Analysis: The Power of Fluorescent Derivatization Reagents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). MDPI. [Link]

  • Ethyl 3-methyl-7-oxononanoate | C12H22O3. PubChem, NIH. [Link]

  • Ethyl-8-methyl-7-oxononanoate | C12H22O3. PubChem, NIH. [Link]

  • Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]

  • Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. (2016). ResearchGate. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2016). ACS Publications. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). MDPI. [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2018). ResearchGate. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2018). Chinese Chemical Society. [Link]

  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. (2012). RSC Publishing. [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2006). ResearchGate. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (2021). PMC, NIH. [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2023). ACS Publications. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2016). ResearchGate. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). PubMed. [Link]

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Application Notes & Protocols: Ethyl 7-Oxononanoate as a Versatile C9 Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Ethyl 7-Oxononanoate

This compound is a linear C9 keto-ester that serves as a valuable and versatile starting material in the synthesis of complex natural products. Its bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations. The nine-carbon chain is particularly well-suited for the construction of cyclopentanoid structures, which form the core of numerous biologically active molecules, most notably the prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide array of physiological effects, making them and their analogues important targets in drug discovery and development.[1][2]

This guide details a robust, two-step synthetic sequence to convert this compound into ethyl 2-oxocyclopentane-1-carboxylate, a key intermediate readily elaborated into prostaglandin precursors like the Corey lactone. The proposed strategy leverages a Baeyer-Villiger oxidation to transform the ketone into a second ester functionality, followed by an intramolecular Dieckmann condensation to construct the target cyclopentanone ring. This approach highlights the utility of this compound in generating valuable and complex molecular architectures.

Synthetic Strategy Overview

The overall synthetic plan involves the transformation of the linear keto-ester into a cyclic β-keto ester. This is achieved through two sequential, high-yielding reactions:

  • Baeyer-Villiger Oxidation: The ketone moiety of this compound is selectively oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom and form a diester.

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base to yield the desired five-membered cyclic β-keto ester.[3][4]

This strategic sequence is both efficient and scalable, providing a reliable route to a key prostaglandin precursor from a readily available starting material.

Synthetic_Workflow Start This compound Intermediate Diethyl 2-oxopimelate (Diester Intermediate) Start->Intermediate Baeyer-Villiger Oxidation Product Ethyl 2-oxocyclopentane-1-carboxylate Intermediate->Product Dieckmann Condensation

Caption: Overall synthetic workflow from this compound.

Part 1: Baeyer-Villiger Oxidation of this compound

Scientific Rationale

The Baeyer-Villiger oxidation is a highly reliable method for converting ketones into esters.[5][6][7] The reaction proceeds via the Criegee intermediate, and its regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[8][9] In the case of this compound, the more substituted alkyl group (the carbon chain attached to the carbonyl) preferentially migrates, leading to the desired diester product. m-CPBA is a commonly used oxidant due to its commercial availability and ease of handling.[5]

Baeyer_Villiger_Mechanism Ketone This compound Protonation Protonated Ketone Ketone->Protonation + H+ mCPBA m-CPBA Criegee_Int Criegee Intermediate Migration Rearrangement Criegee_Int->Migration Migratory Insertion Diester Diester Product Migration->Diester - H+ mCBA m-chlorobenzoic acid Migration->mCBA ProtonationmCPBA ProtonationmCPBA ProtonationmCPBA->Criegee_Int Nucleophilic Attack

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Experimental Protocol: Baeyer-Villiger Oxidation

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude diester product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part 2: Dieckmann Condensation of the Diester Intermediate

Scientific Rationale

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4][10] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the other ester carbonyl group. The resulting 1,6-diester from the Baeyer-Villiger oxidation is an ideal substrate for forming a five-membered ring, which is kinetically and thermodynamically favorable.[3] Sodium ethoxide is a common and effective base for this transformation.

Dieckmann_Condensation Diester Diester Intermediate Enolate Enolate Formation Diester->Enolate Base (NaOEt) Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic Attack Product Ethyl 2-oxocyclopentane-1-carboxylate Cyclization->Product Elimination & Protonation

Caption: Workflow of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

Materials:

  • Diester intermediate from Part 1 (1.0 eq)

  • Sodium ethoxide (NaOEt, 1.1 eq)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 eq) and anhydrous toluene.

  • Addition of Diester: Heat the suspension to reflux. Add a solution of the diester intermediate (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield ethyl 2-oxocyclopentane-1-carboxylate.

Data Summary

StepReactionKey ReagentsSolventTypical Yield (%)
1Baeyer-Villiger Oxidationm-CPBADCM85-95
2Dieckmann CondensationNaOEtToluene80-90

Conclusion

This application note provides a detailed and scientifically grounded protocol for the conversion of this compound into ethyl 2-oxocyclopentane-1-carboxylate, a valuable intermediate in the synthesis of prostaglandins and other natural products. The two-step sequence of Baeyer-Villiger oxidation and Dieckmann condensation is a robust and efficient strategy that showcases the utility of this compound as a versatile C9 building block in modern organic synthesis. The resulting cyclic β-keto ester is primed for further elaboration, offering a gateway to a wide range of complex molecular targets for researchers in drug discovery and development.

References

  • Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]

  • Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. Available at: [Link]

  • Syntheses of Prostaglandins from Acyclic Precursors. Chemistry LibreTexts. Available at: [Link]

  • Diagram of the cyclopentanone PG synthesis pathway. ResearchGate. Available at: [Link]

  • Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. PubMed. Available at: [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic and Meso-Substrates. Caltech. Available at: [Link]

  • Ethyl 3-methyl-7-oxononanoate. PubChem. Available at: [Link]

  • Ethyl-8-methyl-7-oxononanoate. PubChem. Available at: [Link]

  • Dieckmann condensation. Grokipedia. Available at: [Link]

  • The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed). Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann condensation. L.S.College, Muzaffarpur. Available at: [Link]

  • Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof. Google Patents.

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Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Traditional chemical syntheses of these compounds often rely on harsh reaction conditions, stoichiometric reagents, and generate significant waste streams.[1] This application note provides a comprehensive guide to the biocatalytic synthesis of ethyl keto esters, a powerful and environmentally benign alternative that leverages the high selectivity and efficiency of enzymes. We will explore two primary enzymatic strategies: lipase-catalyzed transesterification for the formation of the ester moiety and ketoreductase-mediated reduction for the synthesis of chiral hydroxy keto esters. This guide offers detailed protocols, insights into experimental design, and data to empower researchers in adopting these green and sustainable methodologies.

Introduction: The Imperative for Greener Synthesis

β-Keto esters are crucial building blocks in organic synthesis due to their versatile reactivity at both electrophilic and nucleophilic sites.[2] Their applications are extensive, ranging from the synthesis of complex natural products to the manufacture of widely used drugs.[2][3] For instance, ethyl acetoacetate is a key precursor in the production of dyes and pharmaceuticals like quinolones and pyrazoles.[1] The conventional Claisen condensation method for producing ethyl acetoacetate, however, is fraught with environmental and safety concerns, including the use of strong alkoxides, large solvent volumes, and the generation of substantial waste.[1]

Biocatalysis has emerged as a compelling solution to these challenges, offering reactions under mild conditions (ambient temperature and pressure, neutral pH), remarkable chemo-, regio-, and stereoselectivity, and a significantly improved environmental footprint.[4][5][6] This guide will delve into the practical application of two robust classes of enzymes for the synthesis of ethyl keto esters: lipases and ketoreductases.

Lipase-Catalyzed Transesterification of β-Keto Esters

Lipases (EC 3.1.1.3) are hydrolases that, in non-aqueous environments, can effectively catalyze the formation of ester bonds. This "reverse" reactivity is harnessed in transesterification reactions to synthesize a variety of esters, including β-keto esters, under mild and often solvent-free conditions.[3] One of the most widely used and robust lipases for this purpose is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435).[1][7][8]

The "Why": Causality Behind Experimental Choices
  • Enzyme Selection: CALB is favored due to its broad substrate scope, high stability in organic media, and excellent chemo- and stereoselectivity.[1][8] Immobilization of the enzyme simplifies catalyst recovery and reuse, a key aspect of sustainable process development.

  • Reaction Medium: The choice of solvent, or the use of solvent-free conditions, is critical. While some reactions can be performed neat, particularly with liquid substrates, the use of organic solvents can improve substrate solubility and modulate enzyme activity.[9]

  • Acyl Donor: A variety of acyl donors can be employed, with ethyl acetate often serving as a readily available and cost-effective option for introducing the ethyl group.[1][10]

  • Temperature and pH: Lipases generally exhibit optimal activity at moderate temperatures (30-60 °C).[11] As these reactions are typically conducted in non-aqueous media, pH control is not a primary concern, though the initial pH of the enzyme preparation can have an effect.

Visualizing the Workflow: Lipase-Catalyzed Transesterification

Lipase_Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Substrates (Alcohol & Acyl Donor) Reaction_Setup Combine Substrates and Enzyme Reagents->Reaction_Setup Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction_Setup Incubation Incubate with Shaking at Controlled Temperature Reaction_Setup->Incubation Filtration Filter to Recover Immobilized Enzyme Incubation->Filtration Purification Purify Product (e.g., Distillation, Chromatography) Filtration->Purification Analysis Analyze Product (GC, NMR) Purification->Analysis

Caption: Workflow for Lipase-Catalyzed Synthesis of Ethyl Keto Esters.

Protocol: Synthesis of Ethyl Acetoacetate via Lipase-Catalyzed Transesterification

This protocol describes a greener synthesis of ethyl acetoacetate using immobilized Candida antarctica lipase B (CALB).[1]

Materials:

  • Ethyl acetate (reagent grade)

  • Acetylacetone (reagent grade)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Enzyme Activation (Optional but Recommended): Dry the immobilized lipase under vacuum for 24 hours prior to use to remove any adsorbed water which can promote hydrolysis.

  • Reaction Setup: In a clean, dry reaction vessel, combine ethyl acetate and acetylacetone. A typical molar ratio is 1:1, but optimization may be required.

  • Enzyme Addition: Add the immobilized CALB to the substrate mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

  • Incubation: Seal the reaction vessel and place it in an orbital shaker set to a moderate speed (e.g., 150-200 rpm) and a temperature of 40-50°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Enzyme Recovery: Once the reaction has reached completion (typically 24-48 hours), recover the immobilized enzyme by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and reused for subsequent batches.

  • Product Isolation: Remove any unreacted starting materials and the solvent (if used) from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl acetoacetate can be further purified by vacuum distillation if required.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Ketoreductase-Catalyzed Asymmetric Reduction of Ethyl Keto Esters

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[4][12][13] This enzymatic transformation is particularly valuable for the synthesis of chiral β-hydroxy esters, which are key intermediates in the production of many pharmaceuticals.[4][14]

The "Why": Rationale for Experimental Design
  • Enzyme Selection: A wide range of commercially available KREDs exist, each with a specific substrate scope and stereopreference (either (R)- or (S)-selective). Screening a panel of KREDs is often the first step in developing a process for a new substrate.

  • Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH) as a hydride source.[4] Since these cofactors are expensive, an in-situ regeneration system is essential for a cost-effective process. A common approach is the substrate-coupled method, where a sacrificial alcohol (e.g., isopropanol) is added in excess, and a corresponding dehydrogenase activity regenerates the cofactor.[15] Another approach is the enzyme-coupled system, using an enzyme like glucose dehydrogenase (GDH) and glucose.[14]

  • Whole-Cell vs. Isolated Enzymes: Biotransformations can be performed using either isolated, purified enzymes or whole microbial cells (e.g., E. coli, baker's yeast).[4] Whole-cell systems have the advantage of containing the necessary cofactor regeneration machinery, simplifying the experimental setup.[4][5] However, the presence of other endogenous enzymes may lead to side reactions or lower stereoselectivity.[4] Isolated enzymes offer higher volumetric productivity and eliminate the possibility of side reactions.[6]

Visualizing the Mechanism: KRED-Catalyzed Reduction with Cofactor Regeneration

KRED_Mechanism cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration Keto_Ester Ethyl Keto Ester Chiral_Alcohol Chiral Ethyl Hydroxy Ester Keto_Ester->Chiral_Alcohol KRED KRED_NADH KRED-NADH KRED_NAD KRED-NAD+ KRED_NADH->KRED_NAD Hydride Transfer KRED_NAD->KRED_NADH Regeneration Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone GDH/ADH GDH GDH/ADH

Caption: KRED-catalyzed reduction of a keto ester with cofactor regeneration.

Protocol: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate

This protocol describes the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate in the synthesis of statins.[14]

Materials:

  • Ethyl 4-chloroacetoacetate

  • A suitable ketoreductase (KRED) or a whole-cell biocatalyst expressing the KRED

  • Nicotinamide cofactor (NADP⁺ or NAD⁺, depending on the enzyme)

  • Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase (GDH))

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vessel with pH and temperature control (bioreactor)

Procedure:

  • Preparation of Reaction Medium: Prepare the buffer solution and add the components of the cofactor regeneration system (e.g., glucose). Adjust the pH to the optimum for the chosen KRED (typically around 7.0).

  • Enzyme/Cell Addition: Add the isolated KRED or the whole-cell biocatalyst to the reaction medium.

  • Cofactor Addition: Add a catalytic amount of the required nicotinamide cofactor (e.g., NADP⁺).

  • Substrate Addition: Slowly add the ethyl 4-chloroacetoacetate to the reaction mixture. It may be beneficial to add the substrate in batches or via continuous feeding to avoid substrate inhibition.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by HPLC or GC. Also, monitor the enantiomeric excess (ee) of the product using a chiral column.

  • Work-up: Once the reaction is complete, if using whole cells, separate the cells by centrifugation.

  • Extraction: Extract the product from the aqueous reaction mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the product if necessary by column chromatography and confirm its identity and enantiopurity by NMR and chiral HPLC/GC.

Data Summary and Comparison

The following table summarizes representative data for the biocatalytic synthesis of ethyl keto esters, highlighting the performance of different enzymatic systems.

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Immobilized CALBEthyl acetate + AcetylacetoneEthyl acetoacetate93N/A[1]
KRED from Candida glabrataEthyl 2-oxo-4-phenylbutanoateEthyl (R)-2-hydroxy-4-phenylbutyrate>99>99[14]
KRED from Sporobolomyces salmonicolorMethyl 8-chloro-6-oxooctanoateMethyl (R)-8-chloro-6-hydroxyoctanoateHigh>99[14]
PEDH from Aromatoleum aromaticumVarious β-keto estersCorresponding (S)-alcoholsHighExcellent[15]

Conclusion and Future Outlook

The biocatalytic synthesis of ethyl keto esters offers a robust, selective, and sustainable alternative to traditional chemical methods. Lipase-catalyzed transesterification provides an efficient route to various β-keto esters, while ketoreductases enable the synthesis of highly valuable chiral β-hydroxy esters with excellent enantioselectivity. The protocols and data presented in this application note serve as a practical guide for researchers to implement these green methodologies. Future developments in this field will likely focus on the discovery of novel enzymes with expanded substrate scopes and improved process tolerance through protein engineering, as well as the development of more efficient cofactor regeneration systems and integrated continuous flow processes.

References

  • BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters. Benchchem.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Rojas, M. (n.d.). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Appr. Omics.
  • Córdova, A., & Janda, K. D. (n.d.). A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication.
  • SciSpace. (n.d.). Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase.
  • ResearchGate. (2025). Enzymatic Synergism in the Synthesis of β-Keto Esters.
  • Chemical Communications (RSC Publishing). (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
  • Frontiers. (n.d.).
  • MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
  • (n.d.). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Lipase catalysed synthesis of sugar ester in organic solvents.
  • Johnson Matthey. (n.d.). Alcohol dehydrogenase enzyme (keto reductase).
  • Britannica. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in Ethyl 7-oxononanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation in this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct challenges?

A1: The two most prevalent strategies for synthesizing this compound are the oxidation of a precursor alcohol (Ethyl 7-hydroxynonanoate) and the oxidative cleavage of an unsaturated ester like Ethyl Oleate. Each route has a distinct profile of potential byproducts.

  • Oxidation of Ethyl 7-hydroxynonanoate: This involves converting a secondary alcohol to a ketone. The primary challenge is avoiding over-oxidation or side reactions related to the oxidant used. Common oxidants include chromium-based reagents (e.g., PCC, Jones reagent) and hypervalent iodine compounds (e.g., Dess-Martin periodinane).[1][2][3][4][5][6] Byproducts can include the starting alcohol if the reaction is incomplete, or degradation products if harsh conditions are used.

  • Ozonolysis of Ethyl Oleate: This method cleaves the double bond of an unsaturated ester to yield the desired keto-ester and other fragments. The main challenge is controlling the oxidative workup to prevent the formation of carboxylic acids and other side products.[7][8][9] Incomplete reactions or improper workup can lead to a complex mixture of products.

Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A2: Careful reaction monitoring is crucial.[10] Thin Layer Chromatography (TLC) is the most common and effective method. It is recommended to run a co-spot of your starting material alongside the reaction mixture to accurately gauge its consumption. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the appearance of the product and any byproducts.

Q3: What are the key considerations for purifying this compound?

A3: Purification is typically achieved through column chromatography on silica gel.[11] However, keto-esters can sometimes be sensitive to the acidic nature of silica, potentially leading to degradation.[11] If you observe streaking on your TLC plate or product loss during chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[10] Distillation is another viable purification method, particularly if alcoholic byproducts are present.[12]

Troubleshooting Guide

Problem 1: Low yield with significant starting material remaining.
  • Potential Cause: Incomplete reaction due to insufficient oxidant, poor reagent quality, or non-optimal reaction conditions.[10][13][14][15]

  • Proposed Solutions:

    • Verify Reagent Activity: Ensure your oxidizing agent is fresh and has been stored correctly. For instance, Dess-Martin periodinane (DMP) is sensitive to moisture.

    • Increase Oxidant Equivalents: Stoichiometrically, the oxidation of an alcohol to a ketone requires one equivalent of the oxidant. However, it is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

    • Optimize Reaction Time and Temperature: Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls, a gentle increase in temperature may be necessary, but be cautious of promoting side reactions.

    • Ensure Proper Mixing: For heterogeneous reactions, such as those using PCC on a solid support, vigorous stirring is essential to ensure efficient contact between the reactants.[10]

Problem 2: Presence of a more polar byproduct (lower Rf on TLC) than the starting alcohol.
  • Potential Cause: Over-oxidation of the intermediate aldehyde (if applicable to your route) to a carboxylic acid. This is particularly common with strong, aqueous oxidants like the Jones reagent.[16][17][18][19]

  • Proposed Solutions:

    • Switch to a Milder Oxidant: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for their selectivity in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation.[1][2][3][4][5][6]

    • Use Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from an aldehyde intermediate, which is then readily oxidized to a carboxylic acid.[1][2][20] Using anhydrous solvents is critical when working with reagents like PCC.[10]

    • Consider Pinnick Oxidation: If you are intentionally forming an aldehyde intermediate that you wish to oxidize to a carboxylic acid, the Pinnick oxidation is highly selective and tolerant of other functional groups.[21][22]

Problem 3: Multiple spots on TLC close to the product spot, making purification difficult.
  • Potential Cause: Formation of isomeric byproducts or closely related impurities. In the case of ozonolysis, this could be due to incomplete cleavage or side reactions of the Criegee intermediate.

  • Proposed Solutions:

    • Optimize Ozonolysis Workup: After ozonolysis, a reductive workup (e.g., with dimethyl sulfide or zinc) is necessary to obtain the aldehyde/ketone without over-oxidation.[9] An oxidative workup (e.g., with hydrogen peroxide) will lead to carboxylic acids.[9][23] Ensure the appropriate workup is chosen and executed efficiently.

    • Control Reaction Temperature: Ozonolysis is typically performed at low temperatures (-78 °C) to control the reaction and prevent unwanted side reactions.

    • Improve Chromatographic Separation: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation of your product from the impurities. A gradient elution might be necessary.

Comparative Analysis of Synthetic Methods

MethodReagentsTypical YieldAdvantagesCommon Byproducts & Issues
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂HighMild conditions, short reaction times, high chemoselectivity.[3][4][6]Costly, potentially explosive nature, requires anhydrous conditions.[3]
PCC Oxidation Pyridinium Chlorochromate (PCC), CH₂Cl₂Good to HighMilder than Jones reagent, stops at aldehyde/ketone.[1][2]Chromium waste is toxic, can form a tar-like byproduct.[1]
Jones Oxidation CrO₃, H₂SO₄, AcetoneVariableInexpensive and powerful oxidant.[16][17][24]Highly acidic, toxic chromium waste, can over-oxidize to carboxylic acids.[16][17][18][19]
Ozonolysis O₃, followed by reductive (DMS, Zn) or oxidative (H₂O₂) workupGoodEffective for cleaving double bonds.[9]Requires specialized equipment (ozone generator), potential for complex product mixtures if not controlled.[7][8]

Experimental Protocols

Protocol 1: Synthesis via Dess-Martin Oxidation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 7-hydroxynonanoate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Shake vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis via Ozonolysis
  • Setup: Dissolve Ethyl Oleate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or methanol) in a three-neck flask equipped with a gas inlet tube and a drying tube.

  • Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone (O₃) through the solution until a persistent blue color indicates a slight excess of ozone.

  • Quenching: Purge the solution with N₂ or O₂ to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 1.5 eq) dropwise at -78 °C and allow the solution to slowly warm to room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to separate this compound from the other cleavage product (nonanal).

Visualizing the Troubleshooting Process

A logical approach is key when troubleshooting. The following decision tree can guide your process when faced with a low yield.

TroubleshootingWorkflow Start Low Yield of this compound Check_SM Is Starting Material (SM) Consumed? (Check TLC/GC-MS) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Check_Purity Is Crude Product Clean? Check_SM->Check_Purity Yes Sol_Incomplete Solutions: - Check reagent activity - Increase oxidant equivalents - Increase reaction time/temp Incomplete_Rxn->Sol_Incomplete Purification_Issue Purification Loss / Degradation Check_Purity->Purification_Issue Yes Side_Rxn Significant Byproducts Formed Check_Purity->Side_Rxn No Sol_Purification Solutions: - Deactivate silica gel - Optimize eluent - Consider distillation Purification_Issue->Sol_Purification Sol_Side_Rxn Solutions: - Use milder/more selective oxidant - Ensure anhydrous conditions - Optimize workup procedure Side_Rxn->Sol_Side_Rxn OverOxidation cluster_main Desired Pathway cluster_side Byproduct Pathway Secondary_Alcohol Ethyl 7-hydroxynonanoate Ketone This compound (Product) Secondary_Alcohol->Ketone Mild Oxidant (e.g., DMP, PCC) Aldehyde_Hydrate Aldehyde Hydrate Intermediate Secondary_Alcohol->Aldehyde_Hydrate Strong Oxidant (e.g., Jones) + H₂O Carboxylic_Acid Heptanedioic acid monoethyl ester (Byproduct) Aldehyde_Hydrate->Carboxylic_Acid Further Oxidation

Caption: Desired vs. undesired oxidation pathways.

References

  • Technical Support Center: Optimizing Organic Reaction Yields - Benchchem.
  • Oxidation by PCC (pyridinium chlorochrom
  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • What could be reason for getting a very low yield in organic chemistry? - Quora.
  • Purification and Characterization of IX-Keto Ester Reductases
  • Technical Support Center: Column Chromatography Purific
  • CN102026955A - Process for purifying an alpha-keto ester - Google P
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
  • Dess–Martin periodinane - Wikipedia.
  • Dess-Martin Oxid
  • Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • Dess–Martin periodinane (DMP)
  • PCC Oxidation of Alcohols to Carbonyls | PDF | Aldehyde | Chromium - Scribd.
  • Pinnick oxid
  • Dess-Martin Oxid
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  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal.
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  • Jones oxid
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Overcoming challenges in the Grignard synthesis of keto esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Synthesis of Keto Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Grignard synthesis of keto esters. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges encountered during this valuable synthetic transformation. As Senior Application Scientists, we have curated this information to blend technical accuracy with practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with an ester yielding a tertiary alcohol instead of the desired keto ester?

This is the most common challenge and is due to the inherent reactivity of the intermediate ketone. The Grignard reagent adds to the ester to form a ketone, which is more reactive than the starting ester.[1] Consequently, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, leading to a tertiary alcohol after acidic workup.[2][3][4] The reaction cannot be stopped at the ketone stage under standard conditions.[1]

Q2: I used only one equivalent of the Grignard reagent, but I'm still getting the tertiary alcohol and unreacted ester. Why?

Using one equivalent of the Grignard reagent will theoretically result in a mixture containing 0.5 equivalents of the tertiary alcohol and 0.5 equivalents of the unreacted starting ester.[2] This is because the ketone intermediate formed is more electrophilic and reacts faster with the Grignard reagent than the starting ester does.[1] Therefore, as soon as any ketone is formed, it will preferentially react with the available Grignard reagent.[1]

Q3: My reaction is sluggish and giving a low yield of any product. What are the likely causes?

Low yields in Grignard reactions are often traced back to two primary issues: inactive Grignard reagent or poor reaction conditions. The Grignard reagent is highly sensitive to moisture and acidic protons.[5][6][7] Any residual water in the glassware or solvent, or the presence of acidic functional groups in the starting materials, will quench the Grignard reagent.[6][7][8] Additionally, the magnesium metal may be coated with an oxide layer, preventing the reaction from initiating.[9]

Q4: Can I use a β-keto ester as my starting material to react with a Grignard reagent?

No, this will not be a productive reaction for forming a new carbon-carbon bond at the ketone. The methylene protons alpha to both carbonyl groups in a β-keto ester are significantly acidic (pKa ~11) and will be readily deprotonated by the strongly basic Grignard reagent.[10] This acid-base reaction is much faster than nucleophilic addition to the carbonyl group, effectively quenching the Grignard reagent.[10]

Q5: Are there alternative starting materials to esters that can more reliably produce ketones with Grignard reagents?

Yes, Weinreb amides (N-methoxy-N-methylamides) are excellent substrates for the synthesis of ketones using Grignard reagents.[2][11][12] The intermediate formed after the addition of the Grignard reagent is a stable chelated species that does not break down to a ketone until the acidic workup.[12] This prevents the second addition of the Grignard reagent.[11][12] Nitriles can also react with one equivalent of a Grignard reagent to produce ketones after hydrolysis.[11][13]

Troubleshooting Guide: A Stage-by-Stage Analysis

Stage 1: Grignard Reagent Formation and Titration

Problem 1: The Grignard reaction fails to initiate.

  • Root Cause: The magnesium surface is likely passivated by an oxide layer, or there is residual moisture in the system.[6][9]

  • Solutions:

    • Activation of Magnesium:

      • Physically crush the magnesium turnings with a glass rod (with caution) to expose a fresh surface.[9][14]

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[6][14] These act as chemical activators.

      • For difficult reactions, consider using an ultrasonic bath to promote initiation.[14]

    • Strictly Anhydrous Conditions:

      • All glassware must be flame-dried under vacuum or in an oven and cooled under an inert atmosphere (nitrogen or argon).[6][15][16]

      • Use freshly opened anhydrous solvents or solvents that have been appropriately dried over a suitable drying agent.[6][14]

Problem 2: The Grignard reagent solution is dark brown or black.

  • Root Cause: This can indicate the formation of finely divided metal from side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium or organic halide.[6]

  • Solutions:

    • Ensure high-purity magnesium turnings are used.

    • Maintain a controlled addition rate of the organic halide to prevent localized high concentrations that can favor side reactions.[16]

Problem 3: Inconsistent or low yields in the final product, suspecting inaccurate Grignard concentration.

  • Root Cause: The concentration of a freshly prepared Grignard reagent can vary and should not be assumed to be theoretical.[6]

  • Solution: Titration of the Grignard Reagent

    • A reliable method is titration against a solution of iodine in THF until the characteristic iodine color persists. The stoichiometry is 1:1.[6][17]

    • Protocol: Iodine Titration

      • In a flame-dried vial under an inert atmosphere, dissolve a known mass of iodine in anhydrous THF.

      • Cool the vial to 0 °C in an ice bath.

      • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.

      • The endpoint is the disappearance of the iodine color. Record the volume of the Grignard reagent added.

      • Calculate the molarity based on the 1:1 stoichiometry. Repeat the titration for accuracy.[6]

Stage 2: The Addition Reaction to the Ester Substrate

Problem 4: The primary product is the tertiary alcohol, not the keto ester.

  • Root Cause: As detailed in the FAQs, the intermediate ketone is more reactive than the starting ester, leading to a second nucleophilic addition.[1]

  • Solutions:

    • Inverse Addition at Low Temperature: Slowly add the Grignard reagent to a cooled solution (-78 °C to -40 °C) of the ester.[15] This maintains a low concentration of the Grignard reagent, which can sometimes favor the formation of the keto ester, although this is not always successful.[15]

    • Use of a Less Reactive Ester: While generally not a robust solution, esters with bulky alkoxy groups may show slightly reduced reactivity.

    • Alternative Substrates: The most reliable solution is to change the substrate from an ester to a Weinreb amide or a nitrile.[2][11][12]

Problem 5: Significant recovery of the starting ester and formation of an alkane derived from the Grignard reagent.

  • Root Cause: The ester substrate contains an acidic proton that is quenching the Grignard reagent. Common culprits are hydroxyl or amine groups. Grignard reagents are strong bases and will deprotonate these functional groups.[5][8]

  • Solutions:

    • Protecting Groups: Protect acidic functional groups before introducing the Grignard reagent. For example, a hydroxyl group can be protected as a silyl ether.

    • Excess Grignard Reagent: Use additional equivalents of the Grignard reagent to first deprotonate the acidic functional groups before the addition reaction occurs.[18]

Problem 6: Formation of enolate and recovery of starting material.

  • Root Cause: If the ester has acidic α-protons and a sterically hindered carbonyl group, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[13][19] This is more common with bulky Grignard reagents.[6]

  • Solutions:

    • Use a less sterically hindered Grignard reagent if possible.

    • Employ very low reaction temperatures to favor nucleophilic addition over deprotonation.

Stage 3: Workup and Purification

Problem 7: Low recovery of the product after aqueous workup.

  • Root Cause: Emulsion formation during the extraction process or hydrolysis of the desired product under harsh acidic or basic conditions.

  • Solutions:

    • Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.[15] This is generally a milder alternative to strong acids.

    • Extraction: If emulsions form, add brine to the aqueous layer to increase its ionic strength, which can help to break the emulsion.

    • Purification: Keto esters can sometimes be sensitive. Use appropriate purification techniques such as vacuum distillation or column chromatography on silica gel.[15] For purification of α-keto esters, a method involving esterification of alcohol byproducts with a carboxylic anhydride followed by filtration and distillation has been reported.[20]

Visualizing the Challenges and Solutions

Diagram 1: The Double Addition Problem

Ester Ester (Less Reactive) Ketone Ketone Intermediate (More Reactive) Ester->Ketone Addition-Elimination Grignard1 R-MgX (1st eq.) Grignard1->Ester Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone->Tertiary_Alcohol Fast Addition Grignard2 R-MgX (2nd eq.) Grignard2->Ketone

Caption: The formation of a more reactive ketone intermediate leads to a second, rapid addition of the Grignard reagent.

Diagram 2: Troubleshooting Workflow

Start Low Yield or Incorrect Product Check_Grignard Verify Grignard Reagent (Titration, Activation) Start->Check_Grignard Check_Conditions Ensure Anhydrous Conditions Start->Check_Conditions Check_Substrate Analyze Substrate (Acidic Protons?) Start->Check_Substrate Double_Addition Main Product is Tertiary Alcohol? Check_Substrate->Double_Addition No Acidic Protons Protect_Groups Solution: Use Protecting Groups Check_Substrate->Protect_Groups Yes Change_Substrate Solution: Use Weinreb Amide or Nitrile Double_Addition->Change_Substrate Yes Optimize_Conditions Solution: Low Temp, Inverse Addition Double_Addition->Optimize_Conditions No, but low yield

Caption: A decision-making workflow for troubleshooting common issues in the Grignard synthesis of keto esters.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Reaction Temperature -78 °C to -40 °C for additionMinimizes side reactions like enolization and can slightly favor the keto ester product in some cases.[15]
Grignard Reagent Stoichiometry 1.05 - 1.2 equivalents (after titration)A slight excess ensures complete consumption of the limiting reagent.
Substrate for Ketone Synthesis Weinreb Amide or NitrileForms a stable intermediate that prevents over-addition.[2][11][12]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to stabilize the Grignard reagent.[8][21]

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. Esters with Grignard Reagent. Retrieved from [Link]

  • University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]

  • Chemistry Steps. Esters to Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • National Institutes of Health. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. Esters to Ketones. Retrieved from [Link]

  • University of California, Davis. Grignard Reaction. Retrieved from [Link]

  • Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Review on Grignard Reagent. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]

  • Reddit. (2024, August 8). Weinreb amide. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ResearchGate. Different synthetic approaches toward α-keto esters. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 22). Reactions of Grignard Reagents with amides. Retrieved from [Link]

  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, November 26). Reaction of grignard with beta Keto ester. Retrieved from [Link]

  • Pearson+. Point out the flaws in the following incorrect Grignard syntheses... Retrieved from [Link]

  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
  • University of Puget Sound. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • ACS Publications. (2002). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Preventing Ethyl Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of ethyl ester hydrolysis during reaction workup. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies to maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding ester hydrolysis during workup.

Q1: What is ester hydrolysis and why does it happen during workup?

A1: Ester hydrolysis is a chemical reaction that breaks down an ester into its parent carboxylic acid and alcohol.[1][2] This process is essentially the reverse of Fischer esterification and can be catalyzed by acids or bases in the presence of water.[1][3] The aqueous solutions (such as water, acidic, or basic washes) used during workup to remove catalysts and unreacted starting materials create an ideal environment for this unwanted reverse reaction, which can significantly reduce the final product yield.[1]

Q2: Which steps in a typical workup are most likely to cause hydrolysis?

A2: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:

  • Quenching the reaction: The initial addition of water or aqueous solutions to the reaction mixture.[1]

  • Acid washes: Using dilute acid to remove basic impurities.

  • Base washes: Employing a basic solution, like sodium bicarbonate, to neutralize and remove acid catalysts (e.g., H₂SO₄) or excess carboxylic acid starting material. This step can lead to base-catalyzed hydrolysis, also known as saponification, which is often irreversible under typical workup conditions.[1][2]

Q3: How can I tell if my ethyl ester is hydrolyzing during the workup?

A3: The primary indicators of unintended hydrolysis are a lower-than-expected yield of your purified ester and the detection of the starting carboxylic acid in your product.[1] You can confirm this using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot that corresponds to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The presence of peaks corresponding to the starting carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude product.[1]

  • IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.[1]

Q4: What is the ideal pH for washing a solution containing an ethyl ester?

A4: The stability of esters is pH-dependent. While neutral conditions are generally safest, they may not be effective for removing acidic or basic impurities. For many esters, slightly acidic to neutral conditions (pH 4-7) are preferable to basic conditions.[4][5] Extremely acidic conditions (below pH 4) can also catalyze hydrolysis, though often at a slower rate than strong bases.[4][5] If a basic wash is necessary, a weak base like sodium bicarbonate is preferred over strong bases like sodium hydroxide.[1]

Understanding the Mechanism of Hydrolysis

To effectively prevent hydrolysis, it's crucial to understand how it occurs under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is reversible. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[6][7] To minimize hydrolysis, limiting the amount of water and the time of exposure to the acidic environment is key.[3][7]

Caption: Acid-Catalyzed Ester Hydrolysis Workflow.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible process where a hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon.[2][6] This reaction proceeds to completion and is generally faster than acid-catalyzed hydrolysis.[8]

Troubleshooting_Hydrolysis start Low Yield of Ethyl Ester? check_acid Carboxylic Acid Detected in Crude Product (TLC, NMR)? start->check_acid hydrolysis_confirmed Hydrolysis is Likely Occurring check_acid->hydrolysis_confirmed Yes other_issues Consider other sources of yield loss: - Incomplete reaction - Transfer losses - Purification issues check_acid->other_issues No workup_conditions Review Workup Conditions hydrolysis_confirmed->workup_conditions temp Was workup performed at room temperature? workup_conditions->temp base_strength Was a strong base (e.g., NaOH) used for washing? workup_conditions->base_strength contact_time Was there prolonged contact with aqueous layers? workup_conditions->contact_time solution_temp Implement Cold Workup: Use ice-cold solutions temp->solution_temp Yes solution_base Switch to a Weaker Base: Use saturated NaHCO₃ or Na₂CO₃ base_strength->solution_base Yes solution_time Minimize Contact Time: Perform extractions quickly contact_time->solution_time Yes

Sources

Technical Support Center: Troubleshooting Low Yields in the Acylation of Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting acylation reactions involving Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the underlying chemical principles and critical parameters, you can optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Grignard acylation reaction is resulting in a low yield of the desired ketone. What are the most common culprits?

Low yields in Grignard acylations can stem from several factors, often related to the reactivity of the Grignard reagent itself and the stability of the initial product. The primary issues include:

  • Over-addition of the Grignard Reagent: The ketone product is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct.[1][2][3] This is often the most significant contributor to low ketone yields.

  • Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and acidic protons.[4][5][6] Any contamination from water in glassware, solvents, or starting materials will quench the reagent, reducing its effective concentration.[7]

  • Side Reactions: Besides over-addition, other side reactions like enolization of the ketone or reduction can occur, especially with sterically hindered substrates.[8][9]

  • Inaccurate Grignard Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretically calculated, leading to incorrect stoichiometry in your reaction.[10]

Q2: How can I prevent the formation of the tertiary alcohol byproduct?

Minimizing the formation of the tertiary alcohol is crucial for maximizing your ketone yield. Here are key strategies:

  • Control the Temperature: Running the reaction at low temperatures (typically between -78 °C and 0 °C) is critical.[9][11] Lower temperatures decrease the rate of the second addition to the ketone, which is generally faster than the initial acylation at higher temperatures.

  • Slow and Controlled Addition: Add the Grignard reagent to the acylating agent solution slowly and dropwise.[9] This maintains a low instantaneous concentration of the Grignard reagent, favoring the formation of the ketone and minimizing its subsequent reaction.

  • Choice of Acylating Agent: Some acylating agents are inherently more prone to over-addition than others. While acyl chlorides are highly reactive, they can also readily react twice.[12] Alternatives like Weinreb amides are specifically designed to prevent this second addition.

Q3: I suspect my Grignard reagent is not as concentrated as I think. How can I accurately determine its concentration?

Accurate knowledge of the Grignard reagent's molarity is essential for stoichiometric control. Titration is the most reliable method.[13] Several methods are commonly used:

  • Titration with Iodine: A popular and effective method involves titrating the Grignard reagent against a solution of iodine in the presence of lithium chloride.[13][14][15] The endpoint is indicated by the disappearance of the iodine color.

  • Titration with Diphenylacetic Acid: This method uses diphenylacetic acid as a titrant. The endpoint is signaled by a color change to yellow upon consumption of the Grignard reagent.[15]

  • Back Titration: An indirect method where the Grignard reagent is quenched with a known excess of a protic acid (like HCl). The remaining acid is then titrated with a standardized base (like NaOH).[16]

A detailed protocol for titration with iodine is provided in the "Experimental Protocols" section below.

Q4: What is the impact of the solvent on my reaction?

Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reactions. They solvate the magnesium atom, which is crucial for the stability and reactivity of the reagent.[9]

  • THF is generally a better solvent for forming Grignard reagents due to its superior coordinating ability.[9][17]

  • The choice of solvent can also influence the Schlenk equilibrium, which affects the aggregation and reactivity of the Grignard species.[18][19]

It is imperative that the solvent is anhydrous, as any trace of water will destroy the Grignard reagent.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low-yield problems.

Problem 1: Low yield with significant tertiary alcohol byproduct.
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Maintain the reaction temperature at or below 0°C, and ideally at -78°C during the addition of the Grignard reagent.[9][11]The addition of the Grignard reagent to the ketone is often faster at higher temperatures than the initial acylation. Low temperatures kinetically favor the formation of the ketone.
Rapid addition of the Grignard reagent. Add the Grignard reagent slowly and dropwise to the solution of the acylating agent.[9]Slow addition keeps the concentration of the Grignard reagent low, minimizing the chance of it reacting with the newly formed ketone.
Incorrect stoichiometry (excess Grignard). Accurately titrate your Grignard reagent before use to ensure you are using the correct molar equivalents.Precise control over stoichiometry is crucial to avoid having excess Grignard reagent available to react with the ketone product.
Highly reactive acylating agent. Consider using a less reactive acylating agent, such as a Weinreb amide, which forms a stable chelated intermediate that resists further addition.The tetrahedral intermediate formed with a Weinreb amide is stable at low temperatures and does not collapse to a ketone until acidic workup, preventing over-addition.
Problem 2: Low yield with recovery of unreacted starting materials.
Potential Cause Troubleshooting Step Scientific Rationale
Degradation of Grignard reagent by moisture. Ensure all glassware is flame-dried or oven-dried immediately before use.[14] Use anhydrous solvents and ensure starting materials are dry.[5]Grignard reagents are strong bases and will be quenched by any protic source, such as water, reducing the amount of active reagent available for the acylation.[7]
Inaccurate concentration of Grignard reagent. Titrate the Grignard reagent to determine its exact molarity before starting the reaction.[14][15]An overestimation of the Grignard concentration will lead to the use of a substoichiometric amount, resulting in incomplete conversion of the starting material.
Poor quality magnesium. Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[19]The surface of magnesium metal can oxidize, forming a passive layer of magnesium oxide that inhibits the formation of the Grignard reagent.[19]
Reaction temperature is too low for the specific substrates. While low temperatures are generally preferred to prevent side reactions, some less reactive acylating agents or sterically hindered Grignard reagents may require slightly higher temperatures to react at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.Reaction kinetics are temperature-dependent. An overly low temperature might significantly slow down the desired reaction, leading to incomplete conversion within a practical timeframe.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side reaction leading to the formation of a tertiary alcohol.

Grignard_Acylation cluster_0 Desired Pathway cluster_1 Side Reaction Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Acylating Agent (R'-COX) Acylating Agent (R'-COX) Grignard Reagent (R-MgX)->Acylating Agent (R'-COX) Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Acylating Agent (R'-COX)->Tetrahedral Intermediate Forms Ketone Product (R-CO-R') Ketone Product (R-CO-R') Tetrahedral Intermediate->Ketone Product (R-CO-R') Collapse & Elimination of MgX₂ Excess Grignard (R-MgX) Excess Grignard (R-MgX) Ketone Product (R-CO-R')->Excess Grignard (R-MgX) Further Attack Ketone Product (R-CO-R')->Excess Grignard (R-MgX) Over-addition Tertiary Alkoxide Tertiary Alkoxide Excess Grignard (R-MgX)->Tertiary Alkoxide Forms Tertiary Alcohol Tertiary Alcohol Tertiary Alkoxide->Tertiary Alcohol Protonation (Workup) Troubleshooting_Workflow start Low Yield in Grignard Acylation check_byproduct Analyze Crude Product: Identify major byproduct(s) start->check_byproduct tertiary_alcohol Tertiary Alcohol is Major Byproduct check_byproduct->tertiary_alcohol Yes unreacted_sm Unreacted Starting Material is Present check_byproduct->unreacted_sm No other_side_products Other Side Products (e.g., enolization, reduction) check_byproduct->other_side_products Other temp_check Optimize Temperature: Lower to -78 °C tertiary_alcohol->temp_check reagent_quality Check Grignard Quality: Titrate reagent unreacted_sm->reagent_quality Yes addition_rate Optimize Addition Rate: Slow, dropwise addition temp_check->addition_rate Still low yield stoichiometry Verify Stoichiometry: Titrate Grignard reagent addition_rate->stoichiometry Still low yield acyl_agent Consider Alternative Acylating Agent (e.g., Weinreb Amide) stoichiometry->acyl_agent Still low yield anhydrous_conditions Ensure Anhydrous Conditions: Dry glassware, solvents reagent_quality->anhydrous_conditions Concentration OK mg_activation Check Mg Activation: Use fresh Mg, consider activators anhydrous_conditions->mg_activation Conditions are dry

Caption: A step-by-step workflow for diagnosing low-yield issues.

References

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]

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  • ResearchGate. (n.d.). Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Reddit. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

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Stability and proper storage conditions for Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 7-oxononanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this valuable gamma-keto ester. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the longevity of your materials.

Introduction to this compound Stability

This compound is a gamma-keto ester, a class of compounds where the ketone and ester functional groups are separated by two methylene groups. This 1,4-dicarbonyl relationship dictates its chemical reactivity and stability profile. Unlike beta-keto esters, which are prone to decarboxylation, gamma-keto esters like this compound are generally more stable in this regard. However, they are susceptible to other degradation pathways, primarily hydrolysis and, under certain conditions, retro-Claisen condensation. Understanding these potential degradation routes is crucial for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Refrigeration at 2-8°C is recommended for long-term storage.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively published, aliphatic esters and ketones can be susceptible to photodegradation. Therefore, it is best practice to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and other light sources.

Q3: Can I store this compound at room temperature for short periods?

A3: For short-term use, such as during the course of an experiment, storing a small aliquot at room temperature is generally acceptable. However, for periods longer than a few days, refrigeration is advised to prevent gradual degradation.

Q4: What are the primary degradation products of this compound?

A4: The most common degradation products are 7-oxononanoic acid and ethanol, resulting from hydrolysis of the ester bond. Under strongly basic conditions or at elevated temperatures, retro-Claisen condensation could lead to the formation of smaller ester and ketone fragments.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will provide information on the presence of volatile impurities, while ¹H and ¹³C NMR can confirm the chemical structure and detect non-volatile impurities.

Troubleshooting Guide

Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts

Symptoms:

  • Lower than expected yield in a reaction where this compound is a starting material.

  • Appearance of unexpected spots on TLC or peaks in GC/LC-MS analysis of the reaction mixture.

Possible Cause: Degradation of this compound due to improper storage or handling. The primary culprit is often hydrolysis to 7-oxononanoic acid. The carboxylic acid can interfere with subsequent reaction steps, particularly those sensitive to acidic conditions or those requiring precise stoichiometry.

Troubleshooting Workflow:

A Inconsistent Yields or Byproducts Observed B Check Purity of this compound Stock A->B C Run ¹H NMR or GC-MS on Stock Solution B->C D Degradation Detected? (e.g., presence of 7-oxononanoic acid) C->D E Purify Stock by Flash Chromatography or Distillation D->E Yes H No Degradation Detected D->H No F Review Storage and Handling Procedures E->F G Implement Recommended Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) F->G I Investigate Other Reaction Parameters (Reagents, Solvent, Temperature) H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol:

  • Assess Purity: Before starting a new reaction, it is prudent to check the purity of your this compound stock, especially if it has been stored for an extended period or if the container has been opened multiple times.

  • Analytical Verification:

    • ¹H NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). Look for the characteristic triplet of the ethyl group's methyl protons, the quartet of the ethyl group's methylene protons, and the various methylene signals of the nonanoate chain. The presence of a broad singlet corresponding to a carboxylic acid proton and a shift in the signals of the protons alpha to the ester carbonyl would indicate hydrolysis.

    • GC-MS: This is a sensitive method to detect the presence of more volatile degradation products or impurities from the synthesis.

  • Purification (if necessary): If significant degradation is detected, purify the required amount of this compound by flash column chromatography on silica gel or by vacuum distillation.

  • Optimize Storage: Review your current storage practices. Ensure the compound is stored at 2-8°C in a tightly sealed, light-resistant container, and consider purging the headspace with an inert gas before sealing.

Scenario 2: Phase Separation or Cloudiness in Solution

Symptoms:

  • A previously clear solution of this compound in a non-polar organic solvent becomes cloudy or shows phase separation over time.

Possible Cause: Hydrolysis of this compound to 7-oxononanoic acid and ethanol. 7-oxononanoic acid has significantly different solubility properties compared to the parent ester and may be insoluble in non-polar solvents, leading to precipitation or the formation of an immiscible layer.

Preventative Measures and Solutions:

  • Use Anhydrous Solvents: Always use dry solvents to prepare solutions of this compound to minimize water-induced hydrolysis.

  • Freshly Prepare Solutions: Prepare solutions immediately before use whenever possible.

  • Inert Atmosphere: If a solution is to be stored, even for a short period, store it under an inert atmosphere.

  • Filtration: If cloudiness is observed, the solution can often be clarified by filtering it through a syringe filter to remove the precipitated carboxylic acid. However, this will alter the concentration of the ester in the solution.

Key Stability Parameters and Recommendations

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.Reduces the rate of potential degradation reactions, including hydrolysis.
Light Exposure Store in amber or opaque containers.Prevents potential photodegradation of the ester and ketone functionalities.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
pH Avoid strongly acidic or basic conditions during storage and workup.Both acid and base can catalyze the hydrolysis of the ester. Strong bases can also promote retro-Claisen condensation.

Potential Degradation Pathways

cluster_0 Primary Degradation Pathways A This compound B Hydrolysis (+ H₂O) A->B D Retro-Claisen Condensation (Strong Base / Heat) A->D C 7-Oxononanoic Acid + Ethanol B->C E Smaller Ester and Ketone Fragments D->E

Identifying and removing impurities from Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of Ethyl 7-oxononanoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered during the purification of this versatile keto-ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude this compound?

A1: Impurities typically arise from incomplete reactions, side-reactions, or the work-up process. Common culprits include unreacted starting materials, residual solvents (like ethanol or toluene), acidic or basic catalysts, water from aqueous washes, and byproducts from self-condensation or elimination reactions.[1][2]

Q2: My crude product is a dark color. What does this indicate?

A2: A dark coloration, such as brown or black, often suggests thermal degradation or the presence of polymeric byproducts.[3] This can happen if the reaction was overheated or if certain impurities catalyzed decomposition during workup. It is crucial to remove these before final purification to avoid further degradation.

Q3: Is vacuum distillation always necessary for purifying this compound?

A3: Due to its relatively high molecular weight and boiling point, distillation at atmospheric pressure would require high temperatures that could lead to decomposition. Therefore, distillation under reduced pressure (vacuum distillation) is the recommended method to purify this compound, as it allows the compound to boil at a much lower, safer temperature.[3][4][5]

Q4: Can I use flash chromatography instead of distillation?

A4: Yes, flash chromatography is an excellent alternative or complementary technique, especially for removing non-volatile impurities or compounds with very similar boiling points.[6][7] It separates compounds based on their polarity. If your impurities have different polarities from this compound, chromatography can be highly effective.

Impurity Identification Guide

A precise purification strategy begins with accurate impurity identification. The following analytical techniques are indispensable for characterizing your crude product.

Question: How can I identify the specific impurities in my sample?

Answer: A multi-technique approach is most effective for a comprehensive analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for identifying structural features.

    • Expertise: In ¹H NMR, look for signals that do not correspond to this compound. For instance, residual ethanol will show a characteristic triplet and quartet. Unreacted starting materials will have their own unique signatures. In ¹³C NMR, extra carbonyl signals or aliphatic carbons can point to specific byproducts.[8]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups.

    • Expertise: Your product should show strong characteristic peaks for the ketone (C=O stretch, ~1715 cm⁻¹) and the ester (C=O stretch, ~1735 cm⁻¹).[8] A broad peak around 3200-3500 cm⁻¹ would indicate the presence of hydroxyl groups from water or alcohol impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile impurities.

    • Expertise: GC separates the components of your mixture, and MS provides the mass of each component, allowing for positive identification of residual solvents and low-boiling point byproducts by comparing their mass spectra to library data.[2]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to assess the complexity of your mixture and to plan for purification by flash chromatography.

    • Expertise: Spot your crude material on a silica gel plate and elute with a solvent system (e.g., 20% ethyl acetate in hexanes). The number of spots corresponds to the minimum number of different compounds in your sample. The desired product should be the major spot.

Workflow for Impurity Identification

G Crude Crude Ethyl 7-oxononanoate TLC Run TLC Analysis Crude->TLC Quick Check GCMS Perform GC-MS Crude->GCMS Volatiles NMR_IR Acquire NMR & IR Spectra Crude->NMR_IR Structural Info Analysis Analyze Data & Identify Impurities TLC->Analysis GCMS->Analysis NMR_IR->Analysis Report Impurity Profile Report Analysis->Report

Caption: General workflow for identifying impurities.

Purification Protocols and Troubleshooting

Once impurities have been identified, you can select the most appropriate purification strategy.

Question: My crude product contains acidic/basic residues and water. How do I remove them?

Answer: An aqueous workup is the first line of defense against water-soluble impurities.

Protocol 1: Standard Aqueous Wash
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel.

    • To remove acidic impurities (e.g., catalyst), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (HCl).

    • Trustworthiness: Perform washes until the aqueous layer no longer shows an acid/base reaction (test with pH paper). Using a mild base like potassium carbonate can also be effective and easy to handle.[4]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, add more brine to help break it. Gentle swirling is better than vigorous shaking.

Question: How do I perform a vacuum distillation to purify my product?

Answer: Vacuum distillation is essential for purifying high-boiling point liquids.[3][5]

Protocol 2: Fractional Distillation under Reduced Pressure
  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Drying: Ensure the crude product from the aqueous wash is completely free of solvent and water before heating to prevent bumping.

  • Heating: Place the distillation flask in a heating mantle and begin heating gently. Use a magnetic stirrer to ensure smooth boiling.

  • Fraction Collection:

    • Discard the initial fraction (forerun), which will contain any low-boiling residual solvents.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved.

    • Trustworthiness: Monitor the purity of the collected fractions using TLC or GC to ensure a clean separation.

  • Shutdown: Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly re-introducing air to the system. Never open a hot, evacuated system to the atmosphere.

Quantitative Data Summary

Pressure (mmHg/mbar) Approximate Boiling Point of this compound (°C)
760 (Atmospheric) ~250-260 (Decomposition likely)
10 ~130-140
1 ~95-105

Note: These are estimated values. Actual boiling points may vary based on purity and precise pressure.

Question: When and how should I use flash chromatography?

Answer: Flash chromatography is ideal for removing impurities with different polarities from your product.[6][9]

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common system for esters is a mixture of ethyl acetate and hexanes.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a less polar solvent like dichloromethane) and load it carefully onto the top of the silica gel.

  • Elution: Add the solvent system to the top of the column and apply positive pressure (using an inert gas like nitrogen or air) to push the solvent through the column at a steady rate.[7]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Logic for Choosing a Purification Method

G cluster_0 Impurity Type cluster_1 Recommended Technique Impurity_Type What is the main impurity type? Volatile Volatile (Solvents, Low BP Byproducts) Impurity_Type->Volatile Different Boiling Point NonVolatile Non-Volatile (Salts, High BP Byproducts) Impurity_Type->NonVolatile Water Soluble or Acidic/Basic Polarity Different Polarity Impurity_Type->Polarity Different Polarity Distillation Vacuum Distillation Volatile->Distillation Washing Aqueous Wash NonVolatile->Washing Chromatography Flash Chromatography Polarity->Chromatography

Caption: Decision tree for selecting a purification method.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Phelps and Eddy-Purification of Esters.American Journal of Science, vol. s4-26, no. 154, pp. 253-256.
  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.PMC - NIH.
  • Flash Purification.Biotage.
  • Technical Support Center: Decarboxylation of Substituted β-Keto Esters.Benchchem.
  • Enabling facile, rapid and successful chromatographic Flash purification.Chromatography Today.
  • Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation.ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry.
  • Reduced pressure distillation.YouTube.
  • Technical Support Center: Purification of 4-Chloro-pentanoic Acid Ethyl Ester by Distillation.Benchchem.
  • PROCESS FOR PURIFYING AN a-KETO ESTER.Google Patents.
  • Successful flash chromatography.Biotage.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.Sigma-Aldrich.
  • Distillation Characteristics of Fatty Acid Ethyl Esters.ResearchGate.
  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing.Biotage.
  • Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.Benchchem.
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.LCGC International.

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Technical Support Center: Scaling Up the Synthesis of Medium-Chain Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of medium-chain keto esters (MCKEs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights required for successful scale-up. This guide is structured to help you anticipate and resolve challenges at every stage of your process, from initial reaction planning to final product purification.

Overall Troubleshooting Workflow

Before delving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines the logical steps to diagnose and resolve problems during scale-up.

G cluster_0 Problem Identification cluster_1 Diagnosis Phase cluster_2 Solution Implementation cluster_3 Outcome A Unexpected Result (Low Yield, Impurity, Exotherm) B Isolate Variable: Reaction, Work-up, or Analysis? A->B Start Here C Review Process Parameters: Temp, Addition Rate, Stirring B->C D Analyze Batch Records & In-Process Controls (IPCs) C->D E Consult Specific Guide Section (Reaction, Work-up, etc.) D->E F Formulate Hypothesis E->F G Design Small-Scale Test (Max 1/3 of Problem Scale) F->G H Implement & Verify Fix G->H I Problem Resolved H->I Success J Problem Persists H->J Failure J->B Re-evaluate G cluster_0 Poor Mixing Scenario cluster_1 Good Mixing Scenario A Reagent A Added B High Local [A] A->B C Fast Side Reaction (e.g., Dimerization) B->C E Slow Diffusion B->E D Side Product C->D F Desired Reaction E->F G Low Yield of Desired Product F->G H Reagent A Added I Rapid Dispersion H->I J Homogeneous Low [A] I->J K Desired Reaction Dominates J->K L High Yield of Desired Product K->L

Caption: Impact of mixing efficiency on reaction selectivity.

Troubleshooting Steps:

  • Evaluate Stirring Mechanism: Are you using an overhead stirrer with an appropriately designed impeller (e.g., paddle, anchor, ribbon) for the viscosity of your reaction medium? [1]2. Optimize Addition Point: The position of the feed tube is critical. Sub-surface addition near the impeller head ensures the fastest dispersion. Avoid adding reagents near the vessel walls or onto the surface. [2]3. Consider Dilution: Adding the limiting reagent as a solution rather than neat can help manage local concentration spikes.

  • Investigate Phase Transfer Catalysis (PTC): For multiphase reactions, PTC can dramatically improve reaction rates by transporting reactants across the phase boundary, mitigating mass transfer issues. [3][4]This approach offers mild conditions and often leads to higher yields and selectivity. [3]

Part 2: Work-up & Product Isolation

The work-up phase for medium-chain keto esters (C6-C12) is often challenging due to their physical properties—they are often oils and can act as surfactants, leading to difficult separations.

Q3: I'm struggling with persistent emulsions during the aqueous work-up. How can I break them and prevent them in the future?

A: Emulsions are a common and frustrating issue when working with medium-chain length organic molecules. They form when your product, which has some amphiphilic character, stabilizes the interface between the organic and aqueous layers.

Immediate Actions to Break an Emulsion:

  • Addition of Brine: The most common first step is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion by increasing the polarity difference between the phases. [5]* Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes physically disrupt the stabilized droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility parameters and break the emulsion. For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar one like methanol might help.

  • Gentle Agitation/Stirring: Instead of vigorous shaking in a separatory funnel, which introduces a lot of energy, try gentle, prolonged stirring in the reactor vessel and allow the layers to settle over time.

Prevention Strategy: A well-designed work-up protocol is the best prevention. The following is a generalized workflow for a large-scale extraction designed to minimize emulsion formation.

G A 1. Cool Reaction Mixture to Room Temperature B 2. Transfer to Reactor with Bottom Outlet Valve A->B C 3. Add Organic Extraction Solvent (e.g., MTBE or Toluene) B->C D 4. Add Aqueous Wash Solution (e.g., Water, Brine) C->D E 5. Stir Gently (No Vortex) for 15-30 min D->E F 6. Stop Stirring & Allow Layers to Settle (30-60 min) E->F G Clear Separation? F->G H 7. Drain Lower Aqueous Layer G->H Yes J Add Saturated Brine, Restir Gently, and Resettle G->J No I 8. Proceed to Next Wash or Drying Step H->I J->F

Caption: Workflow for large-scale aqueous work-up.

Q4: My final product is an oil and is difficult to purify by column chromatography at scale. What are some alternative purification strategies?

A: Large-scale column chromatography is expensive, solvent-intensive, and often impractical for multi-kilogram production. For oily MCKEs, alternative strategies are highly recommended.

Recommended Purification Methods:

  • Vacuum Distillation: This is the most powerful technique for purifying non-crystalline, thermally stable compounds. Since MCKEs have moderate molecular weights, they often have boiling points amenable to distillation under reduced pressure.

  • Crystallization of a Derivative: If the keto ester itself is an oil, consider forming a solid derivative (e.g., a semicarbazone or a hydrazone). This solid can be easily purified by recrystallization and then hydrolyzed back to the pure keto ester.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can often remove specific impurities. For example, an acidic impurity can be removed with a basic wash (e.g., NaHCO₃ solution), and a basic impurity can be removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution). [5][6]

    Purification Method Best For Key Considerations
    Vacuum Distillation Thermally stable oils with boiling points <250°C at <1 torr. Requires specialized equipment; potential for thermal degradation if not controlled carefully.
    Recrystallization Products that are solid or can be converted to a solid derivative. Highly effective for achieving high purity; requires solvent screening.

    | Acid/Base Extraction | Removing acidic or basic impurities from a neutral product. | Simple and scalable; product must be stable to the pH conditions. [5]|

Part 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally most amenable to scaling up for MCKEs?

A: While several methods exist (e.g., acylation of enolates, oxidation of alcohols), the cross-Claisen condensation is a robust and widely used method for forming the β-keto ester core structure. [7][8]However, the "classic" Claisen using strong bases like sodium ethoxide can be challenging to control at scale. A modern, highly scalable approach involves using silyl ketene acetals under mild, non-metal Lewis acid-catalyzed conditions, which offers better functional group tolerance and avoids harsh bases. [9]For reactions involving esterification, Phase Transfer Catalysis (PTC) is an excellent choice for industrial applications due to its mild conditions, high yields, and operational simplicity. [3]

Q: How do I choose the right solvent for a scaled-up reaction and work-up?

A: Solvent selection at scale goes beyond just solubility. Key factors include:

  • Boiling Point: The solvent's boiling point should be high enough to allow for a controllable reaction temperature range but low enough for easy removal during work-up. [10]* Safety: Avoid solvents with low flash points (e.g., diethyl ether) or high toxicity (e.g., dichloromethane, benzene) when possible. [6]Greener alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or esters like ethyl acetate are preferred. [11][12]* Work-up Compatibility: The solvent should have low miscibility with water and form azeotropes that aid in water removal if necessary. It should also not contribute to emulsion formation. Toluene and methyl tert-butyl ether (MTBE) are often good choices for extraction.

Q: My catalyst seems to be deactivating during a continuous flow process. Why?

A: Catalyst deactivation in flow systems is a common issue. [13]Potential causes include:

  • Leaching: The active catalytic species may be slowly dissolving off the solid support into the reaction stream.

  • Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active sites and inhibit its function.

  • Fouling: The catalyst surface can become coated with byproducts or polymers formed during the reaction.

  • Thermal Sintering: In heterogeneous catalysis, high local temperatures can cause the fine metal particles of the catalyst to aggregate, reducing the active surface area. [14] To troubleshoot, analyze the spent catalyst and the product stream for leached metals. Re-evaluate the purity of your starting materials and consider adding a guard bed to remove impurities before the main reactor. Optimizing the reaction temperature and flow rate can also mitigate thermal degradation and fouling. [15]

Protocol: Pre-Scale-up Risk Assessment

This protocol is a mandatory step before increasing the scale of any reaction beyond the exploratory lab phase. It is designed to be a self-validating system to ensure safety and process robustness.

Objective: To systematically identify and mitigate thermal, chemical, and operational hazards before scale-up.

Methodology:

  • Literature Review: Thoroughly review all available literature on the specific reaction and analogous transformations. Consult resources like Bretherick's Handbook of Reactive Chemical Hazards. [10]2. Reagent & Product Stability Assessment:

    • Determine the thermal stability (decomposition temperature) of all reactants, products, intermediates, and solvents. [16] * Create a chemical interaction matrix to identify potential hazardous side reactions (e.g., base with an alkyl halide, acid with a carbonate). [16]3. Thermal Hazard Evaluation:

    • Calculate Maximum Adiabatic Temperature Rise (ΔT_ad): This calculation estimates the maximum temperature the reaction could reach if all cooling failed. A high ΔT_ad indicates a high-risk reaction.

    • Perform Calorimetry: For high-risk or novel reactions, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction, heat flow, and gas evolution in real-time. This provides critical data for designing a safe process. [17]4. Process Parameter Definition:

    • Define the safe operating ranges for temperature, pressure, reagent addition rates, and stirring speed.

    • Establish clear "stop" conditions where the reaction must be aborted.

  • Emergency Plan Formulation:

    • Develop a step-by-step plan for responding to foreseeable emergencies, including thermal runaway, power failure, and spills.

    • Ensure all necessary quenching agents, cooling baths, and personal protective equipment are immediately accessible. [10]

References

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  • How Is Mixing Achieved In Industrial Chemical Processes?. Chemistry For Everyone - YouTube.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing.
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  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual.
  • Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis. ResearchGate.
  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry (RSC Publishing).
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI.
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  • Key details that are easily overlooked during the scale-up of the synthesis process. PharmaSources.com.
  • Transesterification using phase transfer catalysts. Google Patents.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. ResearchGate.
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  • A highly active and robust solid catalyst provides high yields of esters by continuous flow. RIKEN.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres.
  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate.
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  • Acylation and Related Reactions under Microwaves. 5. Development to Large Laboratory Scale with a Continuous-Flow Process. Industrial & Engineering Chemistry Research - ACS Publications.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Scale Up Safety. Stanford Environmental Health & Safety.
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Technical Support Center: Synthesis of Ethyl 7-Oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 7-Oxononanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

Introduction to Synthetic Strategies

This compound is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide will focus on three primary alternative synthetic strategies:

  • Baeyer-Villiger Oxidation of Cycloheptanone: A direct and elegant approach involving the insertion of an oxygen atom into the carbon-carbon bond of a cyclic ketone to form a lactone, which is subsequently opened to the desired linear keto-ester.

  • Oxidative Cleavage of Oleic Acid or its Esters: A method that leverages an abundant and renewable starting material, cleaving the double bond to yield, among other products, nonanoic acid or its ester, which can then be converted to the target molecule.

  • Grignard Reagent-Based Approaches: A classic organometallic strategy that allows for the construction of the carbon skeleton through the nucleophilic attack of a Grignard reagent on a suitable electrophile.

This guide is structured to provide practical, experience-based insights into each of these methodologies.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Route 1: Baeyer-Villiger Oxidation of Cycloheptanone

Question 1: My Baeyer-Villiger oxidation of cycloheptanone is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion in a Baeyer-Villiger oxidation is a frequent challenge. The root causes often lie in the potency of the oxidizing agent or suboptimal reaction conditions.

  • Oxidant Potency: The most common oxidants for this transformation are peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The activity of these reagents can degrade over time, especially if not stored correctly (cool, dry, and dark conditions). It is advisable to titrate the peroxy acid before use to determine its active oxygen content. Alternatively, using freshly prepared peroxytrifluoroacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) can be highly effective due to its enhanced reactivity.

  • Catalyst Activity (for H₂O₂-based methods): If you are employing a greener approach with hydrogen peroxide, the choice and activity of the Lewis or Brønsted acid catalyst are critical.[1] Lewis acids like Sn-beta zeolite or various metal complexes activate the ketone carbonyl for nucleophilic attack by the peroxide.[1] Ensure your catalyst is not poisoned and is fully active. For Brønsted acids, their role is to form a more reactive peroxy acid in situ.[1]

  • Temperature: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of the peroxy acid and the formation of byproducts. A careful optimization of the reaction temperature is necessary. It is recommended to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature or slightly above, monitoring the progress by TLC or GC.

  • Solvent Choice: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Protic solvents can interfere with the reaction. The solvent should be anhydrous, as water can hydrolyze the product and react with the peroxy acid.

Question 2: I am observing the formation of significant byproducts in my Baeyer-Villiger reaction. How can I improve the selectivity for the desired lactone?

Answer: Byproduct formation often stems from side reactions of the starting material, product, or the oxidizing agent.

  • Over-oxidation: In some cases, the desired lactone can be susceptible to further oxidation or hydrolysis, especially under harsh conditions (high temperatures or prolonged reaction times). It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Epoxidation of Alkenyl Impurities: If your cycloheptanone starting material contains any unsaturated impurities, these can be epoxidized by the peroxy acid, consuming the reagent and complicating purification. Ensure the purity of your starting ketone.

  • Acid-Catalyzed Side Reactions: The carboxylic acid byproduct from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze side reactions. In some protocols, the addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate these issues.

  • Regioselectivity: While the Baeyer-Villiger oxidation of symmetrical ketones like cycloheptanone does not present regioselectivity issues, it is a critical consideration for unsymmetrical ketones. The migratory aptitude of the adjacent carbon atoms dictates the product formed (tertiary > secondary > phenyl > primary > methyl).[2]

Route 2: Oxidative Cleavage of Oleic Acid/Esters

Question 3: My ozonolysis of ethyl oleate is producing a complex mixture of products, and the yield of the desired C9 aldehyde-ester is low. What can I do?

Answer: Ozonolysis is a powerful but sometimes unforgiving reaction. A complex product mixture is often indicative of incomplete reaction or undesired side reactions of the intermediate ozonides and Criegee intermediates.

  • Ozone Delivery: Ensure a steady and sufficient flow of ozone into the reaction mixture. Inefficient ozone delivery will result in incomplete conversion. The reaction is often monitored by the appearance of a blue color in the solution, indicating an excess of ozone.

  • Solvent and Temperature: Ozonolysis is typically performed at low temperatures (-78 °C) to stabilize the initially formed molozonide and the subsequent ozonide. Common solvents include dichloromethane, methanol, or a mixture thereof. The choice of solvent can influence the reaction pathway and product distribution.

  • Work-up Procedure: The work-up is critical in determining the final products. For the synthesis of aldehydes, a reductive work-up is necessary. Common reducing agents include triphenylphosphine, dimethyl sulfide (DMS), or zinc dust with acetic acid. An oxidative work-up (e.g., with hydrogen peroxide) will yield carboxylic acids.[3] In your case, a reductive work-up is required to obtain the aldehyde functionality, which would then need to be oxidized to the carboxylic acid in a separate step before esterification.

  • Criegee Intermediate Reactions: The Criegee intermediates formed during ozonolysis are highly reactive and can participate in various side reactions, including polymerization and the formation of secondary ozonides.[4] Performing the reaction in a protic solvent like methanol can trap the Criegee intermediate as a hydroperoxy ether, which can then be worked up to the desired product.

Question 4: I am trying to use hydrogen peroxide for the oxidative cleavage of oleic acid as a "greener" alternative, but the reaction is very slow and gives low yields. How can I improve this?

Answer: Hydrogen peroxide is a less potent oxidant than ozone, and its effective use in oxidative cleavage typically requires a catalyst.

  • Catalyst System: A variety of transition metal catalysts, often based on tungsten, have been developed to activate hydrogen peroxide for this transformation.[5] A common system involves a phase-transfer catalyst to bring the tungstate into the organic phase. The efficiency of these catalytic systems can be sensitive to the specific catalyst, co-catalyst, and reaction conditions.

  • Reaction Conditions: These reactions often require elevated temperatures and longer reaction times compared to ozonolysis. Biphasic systems are frequently employed, and efficient stirring is crucial for good mass transfer between the phases.

  • Byproduct Formation: As with ozonolysis, a range of byproducts can be formed, including shorter-chain carboxylic acids and diacids, resulting from over-oxidation.[6] Careful control of the reaction stoichiometry and temperature is essential.

Route 3: Grignard Reagent-Based Approaches

Question 5: My Grignard reaction to form a precursor to this compound is failing, with low yields and the recovery of unreacted starting materials. What are the common pitfalls?

Answer: Grignard reactions are notoriously sensitive to reaction conditions.

  • Anhydrous Conditions: The most critical factor for a successful Grignard reaction is the complete exclusion of water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous. Even atmospheric moisture can quench the Grignard reagent. Performing the reaction under an inert atmosphere (nitrogen or argon) is essential.

  • Grignard Reagent Formation: The initiation of Grignard reagent formation can sometimes be sluggish. Using freshly crushed magnesium turnings and a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Temperature Control: Grignard reactions are exothermic and often require careful temperature control. The addition of the electrophile is typically done at low temperatures to prevent side reactions.

  • Choice of Electrophile: For the synthesis of this compound, a potential route involves the reaction of a Grignard reagent (e.g., from a 6-halonitrile) with an electrophile like ethyl chloroformate or diethyl oxalate.[7][8] The reactivity of the electrophile must be matched with the Grignard reagent to avoid side reactions, such as double addition.

Frequently Asked Questions (FAQs)

Q1: Is the Dieckmann condensation a suitable method for synthesizing this compound?

A1: No, the Dieckmann condensation is not a suitable method for synthesizing a linear molecule like this compound. The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester.[9][10] It is an excellent method for creating five- or six-membered rings, but it does not produce linear products.[11][12]

Q2: What are the main safety concerns when working with peroxy acids like m-CPBA?

A2: Peroxy acids are strong oxidizing agents and can be shock-sensitive, especially when impure or in high concentrations. They should be handled with care, avoiding contact with metals and combustible materials. It is recommended to store them in a refrigerator and to always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: How can I effectively purify this compound?

A3: The purification method will depend on the scale of the reaction and the nature of the impurities. For laboratory-scale preparations, flash column chromatography on silica gel is often the most effective method. Distillation under reduced pressure is also a viable option for larger quantities, provided the compound is thermally stable.

Q4: What analytical techniques are best for monitoring the progress of these reactions and characterizing the final product?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent for monitoring the progress of the reaction. For the characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential for confirming the structure. Mass spectrometry (MS) can be used to confirm the molecular weight.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation of Cycloheptanone

This protocol provides a step-by-step guide for the synthesis of this compound from cycloheptanone via a two-step process: Baeyer-Villiger oxidation to the lactone followed by ethanolysis.

Step 1: Baeyer-Villiger Oxidation of Cycloheptanone to Oxacyclooctan-2-one

Materials:

  • Cycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM.

  • Slowly add the m-CPBA solution to the stirred cycloheptanone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the cycloheptanone is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxacyclooctan-2-one. This product can be purified by vacuum distillation or used directly in the next step.

Step 2: Ethanolysis of Oxacyclooctan-2-one to this compound

Materials:

  • Oxacyclooctan-2-one (from Step 1)

  • Ethanol, absolute

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude oxacyclooctan-2-one in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of lactone).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the lactone.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with solid sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to give the crude this compound.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.

Visualizations

Workflow for Troubleshooting Baeyer-Villiger Oxidation

baeyer_villiger_troubleshooting start Low Conversion in Baeyer-Villiger Oxidation check_reagent Check Peroxy Acid Activity (Titrate) start->check_reagent reagent_ok Activity OK? check_reagent->reagent_ok check_catalyst Verify Catalyst Activity (for H2O2 method) catalyst_ok Activity OK? check_catalyst->catalyst_ok optimize_temp Optimize Reaction Temperature temp_ok Conversion Improved? optimize_temp->temp_ok check_solvent Ensure Anhydrous Solvent solvent_ok Solvent Dry? check_solvent->solvent_ok reagent_ok->check_catalyst Yes use_fresh Use Fresh Reagent or More Reactive Peroxy Acid reagent_ok->use_fresh No catalyst_ok->optimize_temp Yes replace_catalyst Use Fresh or Different Catalyst catalyst_ok->replace_catalyst No temp_ok->check_solvent Yes adjust_temp Systematically Vary Temperature (e.g., 0°C to 40°C) temp_ok->adjust_temp No dry_solvent Dry Solvent and Use Inert Atmosphere solvent_ok->dry_solvent No success Successful Conversion solvent_ok->success Yes use_fresh->success replace_catalyst->success adjust_temp->success dry_solvent->success

Caption: Troubleshooting flowchart for low conversion in Baeyer-Villiger oxidation.

Comparison of Synthetic Routes to this compound

synthetic_routes_comparison title Alternative Synthetic Routes to this compound route1 Baeyer-Villiger Oxidation Starting Material: Cycloheptanone Pros: Direct, High Atom Economy Cons: Peroxy Acid Handling, Potential for Over-oxidation title->route1 route2 Oxidative Cleavage Starting Material: Oleic Acid / Ethyl Oleate Pros: Renewable Feedstock Cons: Harsh Conditions (Ozone), Product Separation title->route2 route3 Grignard Synthesis Starting Material: Halogenated Precursor Pros: Versatile C-C Bond Formation Cons: Strict Anhydrous Conditions, Temperature Control title->route3

Caption: Comparison of key features of alternative synthetic routes.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical YieldsKey Challenges
Baeyer-Villiger Oxidation Cycloheptanone, m-CPBA or H₂O₂/Lewis AcidGood to ExcellentHandling of peroxy acids, potential for side reactions.
Oxidative Cleavage Oleic Acid/Ethyl Oleate, O₃ or H₂O₂/CatalystVariableUse of hazardous ozone, separation of product mixture.
Grignard Synthesis Halogenated precursor, Mg, Ethyl ChloroformateModerate to GoodStrict anhydrous conditions, temperature control.

References

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  • Science of Synthesis. (n.d.). Baeyer–Villiger Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Cataldo, F. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. Chemistry and Physics of Lipids, 175-176, 51-58.
  • MDPI. (2020). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Polymers, 12(4), 864.
  • Royal Society of Chemistry. (2022). Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones. Physical Chemistry Chemical Physics, 24(47), 28835-28847.
  • ACS Publications. (2019). Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. ACS Sustainable Chemistry & Engineering, 7(21), 17994-18001.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Selective Oxidative Cleavage of Oleic Acid on Alumina Supported Metal Catalyst.
  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Pryor, W. A., et al. (1991). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. Chemical Research in Toxicology, 4(3), 341-348.
  • MDPI. (2020).
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Retrieved from [Link]

  • ScienceDirect. (1991). The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones. Tetrahedron: Asymmetry, 2(1), 21-24.
  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (2022). Heterogeneous Ozonolysis of Endocyclic Unsaturated Organic Aerosol Proxies: Implications for Criegee Intermediate Dynamics and Later-Generation Reactions. ACS Earth and Space Chemistry, 6(10), 2465-2476.
  • Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Analysis of Ozonolysis Products of Ethyl Linoleate Reacted in Dichloromethane Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the ozonolysis of an unsaturated double bond. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ozonolysis of fatty acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Retrieved from [Link]

  • Google Patents. (n.d.). OZONOLYSIS OPERATIONS FOR GENERATION OF REDUCED AND OXIDIZED PRODUCT STREAMS.
  • MDPI. (2022). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 27(3), 894.
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  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 7-chloro-2-oxoheptanoate.
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  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. The resulting spectrum is a molecular fingerprint, detailing the intricate pathways of fragmentation a molecule undergoes upon ionization. This guide provides an in-depth analysis of the mass spectrum of Ethyl 7-oxononanoate, moving beyond simple peak identification to explain the causal mechanisms behind its fragmentation. We will compare its fragmentation patterns to simpler monofunctional analogues to highlight the diagnostic value of its bifunctional nature.

This compound (C11H20O3), with a molecular weight of 200.27 g/mol , presents a unique case study.[1] Its structure incorporates both a ketone and an ethyl ester functional group, leading to a complex and highly informative mass spectrum. Understanding this spectrum is key to confirming its identity in a reaction mixture or identifying it as a metabolite in a biological sample.

The Molecular Ion: The First Clue

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M•+). For this compound, this primary event is the appearance of a peak at a mass-to-charge ratio (m/z) of 200. Both ketones and esters typically exhibit a discernible molecular ion peak, and its presence provides the foundational piece of data: the molecular weight of the analyte.[2][3]

Primary Fragmentation Pathways: A Tale of Two Carbonyls

The true analytical power of mass spectrometry lies in interpreting the fragmentation pattern. The charge in the molecular ion is not localized; it can reside on the oxygen atom of either the ester or the ketone. This dictates the subsequent bond cleavages. The most prominent fragmentation mechanisms for this molecule are α-cleavage and the McLafferty rearrangement, occurring at both functional groups.[4][5]

Alpha (α)-Cleavage: Fission Adjacent to the Carbonyl

Alpha-cleavage is the homolytic cleavage of a bond adjacent to the carbonyl group. This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[5]

  • At the Ketone (C7): The ketone carbonyl is flanked by a C6-C7 bond and a C7-C8 bond.

    • Cleavage of the C7-C8 bond: This results in the loss of an ethyl radical (•CH2CH3, mass 29), yielding a prominent acylium ion at m/z 171 .

    • Cleavage of the C6-C7 bond: This leads to the loss of a hexyl ester radical, but more significantly, it can lead to the formation of the propanoyl acylium ion [CH3CH2CO]+ at m/z 57 if the charge is retained on that fragment.

  • At the Ester (C1): The ester group offers several α-cleavage points.

    • Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH2CH3, mass 45), producing an acylium ion at m/z 155 . This is a highly characteristic fragmentation for ethyl esters.

    • Loss of the Ethyl Radical: Cleavage of the O-CH2 bond leads to the loss of an ethyl radical (•CH2CH3, mass 29), forming an ion at m/z 171 .

    • The ethoxy cation [OCH2CH3]+ itself can be observed at m/z 45 .

The McLafferty Rearrangement: A Signature Hydrogen Transfer

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing an accessible gamma (γ)-hydrogen. It involves a six-membered cyclic transition state, leading to the elimination of a neutral alkene and the formation of a stabilized enol radical cation.[5][6][7] this compound has γ-hydrogens relative to both carbonyl groups, giving rise to two distinct and diagnostic McLafferty rearrangement peaks.

  • Ketone McLafferty Rearrangement: The ketone at C7 can abstract a γ-hydrogen from C4. This is followed by the cleavage of the β-bond (C5-C6), eliminating a neutral molecule of ethyl 5-hexenoate. The resulting detected fragment is the enol of 2-butanone, a radical cation at m/z 72 .

  • Ester McLafferty Rearrangement: The ester carbonyl at C1 abstracts a γ-hydrogen from C4. The subsequent cleavage of the β-bond (C2-C3) expels a neutral alkene (5-hepten-2-one). This produces a highly characteristic radical cation for ethyl esters at m/z 88 . This fragment is essentially the enol form of a protonated ethyl acetate.

Comparative Fragmentation Analysis

To appreciate the diagnostic utility of these fragments, we can compare them to simpler molecules.

CompoundKey Fragmentation PathwaysDiagnostic Peaks (m/z)
Ethyl nonanoate (Ester only)α-cleavage (loss of •OCH2CH3), McLafferty Rearrangement141, 88
2-Nonanone (Ketone only)α-cleavage (loss of •CH3 and •C7H15), McLafferty Rearrangement127, 43, 58
This compound α-cleavage (Ketone & Ester), McLafferty Rearrangement (Ketone & Ester)171, 155, 57, 45, 72, 88

This comparison clearly shows that the mass spectrum of this compound is a composite of the behaviors of both functional groups. The presence of peaks at m/z 72 and 88 is particularly strong evidence for the specific structure, as they represent the McLafferty rearrangements occurring at two distinct sites within the same molecule.

Summary of Key Fragments

The table below summarizes the most likely and diagnostically significant ions in the EI mass spectrum of this compound.

m/zIon StructureFragmentation Mechanism
200[C11H20O3]•+Molecular Ion (M•+)
171[M - C2H5]•+α-cleavage at Ketone (loss of ethyl radical)
155[M - OC2H5]•+α-cleavage at Ester (loss of ethoxy radical)
88[C4H8O2]•+McLafferty Rearrangement at Ester
72[C4H8O]•+McLafferty Rearrangement at Ketone
57[C3H5O]+α-cleavage at Ketone
45[C2H5O]+α-cleavage at Ester

Visualizing the Fragmentation Pathways

The following diagram illustrates the primary fragmentation routes from the molecular ion of this compound.

G cluster_alpha α-Cleavage Pathways cluster_mclafferty McLafferty Rearrangements M This compound [M]•+ m/z = 200 A1 [M - C2H5]+ m/z = 171 M->A1 - •C2H5 (Ketone) A2 [M - OC2H5]+ m/z = 155 M->A2 - •OC2H5 (Ester) A3 [C3H5O]+ m/z = 57 M->A3 Ketone Cleavage M1 Ester McLafferty Fragment [C4H8O2]•+ m/z = 88 M->M1 γ-H transfer (from C4 to Ester) M2 Ketone McLafferty Fragment [C4H8O]•+ m/z = 72 M->M2 γ-H transfer (from C4 to Ketone)

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Acquiring the Mass Spectrum via GC-MS

This protocol outlines a self-validating system for obtaining a high-quality mass spectrum for a semi-volatile compound like this compound.

  • System Preparation and Calibration:

    • Ensure the Gas Chromatography-Mass Spectrometry (GC-MS) system is tuned and calibrated according to the manufacturer's specifications. Typically, this involves using a calibration standard like perfluorotributylamine (PFTBA).

    • Run a solvent blank (e.g., hexane or ethyl acetate) to ensure the system is free from contaminants and interfering peaks.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approx. 100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane. High concentration can lead to detector saturation and spectral distortion.

  • GC Method Parameters (Typical):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Method Parameters (Typical for EI):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are reproducible and comparable to library spectra.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400. This range will cover the molecular ion and all significant fragments.

    • Scan Rate: 2-3 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby baseline region for a clean spectrum.

    • Interpret the resulting spectrum by identifying the molecular ion and key fragment ions as detailed in this guide. Compare against a reference library (e.g., NIST) if available.

By following this guide, researchers can confidently identify this compound and interpret its mass spectrum, leveraging the unique fragmentation patterns that arise from its bifunctional chemical nature.

References

  • ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
  • LibreTexts. (n.d.). 2.11: Fragmentation of Ketones and Aldehydes. Chemistry LibreTexts.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
  • ECHEMI. (n.d.). This compound Formula. ECHEMI.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps.
  • Unknown. (n.d.). McLafferty Rearrangement.
  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia.

Sources

A Guide to the Definitive Structural Validation of Ethyl 7-oxononanoate Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development timelines. For molecules like Ethyl 7-oxononanoate, a keto ester with a flexible aliphatic chain, relying on a single analytical technique can introduce ambiguity. While methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential clues, they often fall short of providing the definitive, atom-by-atom connectivity map required for absolute certainty.

This guide presents a robust, self-validating workflow for the structural elucidation of this compound, centered on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating how a logical sequence of 1D and 2D NMR experiments can systematically and irrefutably assemble the molecular puzzle. This approach not only validates the target structure but also provides a framework for identifying and characterizing potential impurities or isomeric byproducts.

The Analytical Challenge: Defining the Structure of this compound

This compound (C₁₁H₂₀O₃) presents a clear but non-trivial structural validation challenge.[1] We must confirm several key features:

  • The Carbon Backbone: A nine-carbon chain (nonanoate).

  • The Ethyl Ester Group: The presence and attachment of the -OCH₂CH₃ group to the C1 carbonyl.

  • The Ketone Position: The precise location of the second carbonyl group at the C7 position.

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight (200.27 g/mol ) and suggest fragmentation patterns consistent with the structure, they may not definitively distinguish between, for example, this compound and its isomer, Ethyl 6-oxononanoate. Similarly, IR spectroscopy can confirm the presence of both ester and ketone carbonyl groups (typically showing distinct C=O stretching frequencies) but offers no information on their placement along the alkyl chain. 2D NMR is uniquely suited to resolve this ambiguity by mapping the covalent bonding network through scalar couplings.[2][3]

The Gold Standard: A Sequential 2D NMR Workflow

Part 1: The Foundation – 1D ¹H and ¹³C NMR

Before delving into two dimensions, a clear understanding of the 1D spectra is essential. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (via splitting patterns), while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Expected 1D NMR Chemical Shifts for this compound (in CDCl₃)

Atom Number¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
1-~173.5 (Ester C=O)
2~2.30 (t)~34.0
3~1.62 (quint)~24.5
4~1.55 (m)~28.5
5~1.62 (quint)~23.5
6~2.42 (t)~42.0
7-~211.0 (Ketone C=O)
8~2.13 (s)~29.8
9--
1' (O-CH₂)~4.12 (q)~60.3
2' (CH₃)~1.25 (t)~14.2
(Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.)
Part 2: Mapping the Proton Network with ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment is the first step in mapping the molecule's framework. It identifies protons that are coupled to each other, typically through two or three bonds.[4] A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

For this compound, we expect to trace two independent spin systems:

  • The Ethyl Group: A clear correlation between the quartet at ~4.12 ppm (H-1') and the triplet at ~1.25 ppm (H-2').

  • The Main Chain: A continuous path of correlations from H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to H-6. Crucially, there should be no correlation between H-6 and H-8, as they are separated by the C7 ketone, breaking the spin-coupling pathway. The singlet nature of H-8 further confirms its isolation.

Caption: Expected ¹H-¹H COSY correlations in this compound.

Part 3: Linking Protons to the Carbon Backbone with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment definitively correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[5] This allows us to assign the carbon chemical shifts for all protonated carbons with absolute certainty, transferring the connectivity information gained from COSY to the carbon skeleton.

Each cross-peak in the HSQC spectrum links a ¹H signal on one axis to a ¹³C signal on the other. For example, the proton triplet at ~2.30 ppm will show a cross-peak with the carbon signal at ~34.0 ppm, unequivocally assigning this carbon as C2. This step is critical for preparing for the final assembly.

Part 4: Assembling the Molecular Puzzle with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the master key to elucidating the final structure. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[4][6] This is how we connect the isolated spin systems and place the quaternary carbonyl carbons.

The key HMBC correlations to confirm the structure of this compound are:

  • Placing the Ester Group:

    • The protons on the ethyl group's methylene (H-1', ~4.12 ppm) will show a correlation to the ester carbonyl carbon (C1, ~173.5 ppm).

    • The protons at H-2 (~2.30 ppm) will also show a correlation to the ester carbonyl carbon (C1).

  • Placing the Ketone Group:

    • The protons at H-6 (~2.42 ppm) will show a strong correlation to the ketone carbonyl carbon (C7, ~211.0 ppm).

    • The protons at H-8 (~2.13 ppm) will also show a strong correlation to the ketone carbonyl carbon (C7). This is the definitive evidence that places the ketone between C6 and C8.

  • Confirming the Chain:

    • Correlations like H-2 to C3 and C4, and H-6 to C5, will further confirm the linear arrangement of the carbon chain.

G cluster_0 This compound Structure C2H5O CH₃-CH₂-O- C1 C1(=O)- C2_C5 CH₂-CH₂-CH₂-CH₂- C6 CH₂- C7 C7(=O)- C8 CH₃ H1_prime H-1' H1_prime->C1 ³J H2 H-2 H2->C1 ²J H6 H-6 H6->C7 ²J H8 H-8 H8->C7 ²J

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The Rising Profile of Keto Esters: A Comparative Guide to the Biological Activity of Ethyl 7-Oxononanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the exploration of novel pharmacophores is paramount. Among the classes of organic molecules garnering significant attention are keto esters, compounds characterized by both a ketone and an ester functional group. Their versatile chemical nature allows for a wide array of structural modifications, leading to a diverse range of biological activities. This guide provides a comparative analysis of the biological activities of Ethyl 7-oxononanoate and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

While specific biological data for this compound is not extensively documented in publicly available literature, the broader family of keto esters and oxo-esters has been the subject of numerous investigations. These studies reveal significant potential in several therapeutic areas, most notably as antimicrobial, antifungal, and anticancer agents. This guide will synthesize these findings to provide a cohesive understanding of the structure-activity relationships within this promising class of molecules.

Comparative Biological Activities of Keto Ester Analogs

The biological efficacy of keto ester analogs is profoundly influenced by their structural characteristics, including the nature of the alkyl or aryl substituents and the distance between the keto and ester moieties. The following sections detail the observed activities and present comparative data from various studies.

Antibacterial Activity

Several studies have highlighted the potential of β-keto esters as novel antibacterial agents, a critical area of research given the rise of antibiotic-resistant bacteria.[1] The design of some of these compounds is inspired by the structure of bacterial autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), suggesting a potential mechanism of action involving the disruption of quorum sensing (QS).[2][3] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[3] By interfering with QS proteins such as LasR and LuxS, these compounds can mitigate bacterial pathogenicity.[3]

A study by Rojas-Altuve et al. investigated a series of synthesized β-keto ester analogues for their antibacterial properties against both human and plant pathogens.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their efficacy. The results, summarized in Table 1, demonstrate that certain analogs exhibit significant antibacterial activity.[1]

Table 1: Antibacterial Activity of Selected β-Keto Ester Analogs (mg/mL)

CompoundPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
MIC MBC MIC MBC
Analog 6 0.322.500.635.00
Analog 8 0.635.000.322.50
Kanamycin (µg/mL) 10.0010.0010.0010.00
Data sourced from Rojas-Altuve et al. (2023).[1]

Notably, compound 8 showed particular effectiveness against the Gram-positive bacterium Staphylococcus aureus and the phytopathogen Agrobacterium tumefaciens.[1] The structure-activity relationship analysis from various studies suggests that modifications to the aryl substituent can significantly impact the antimicrobial efficacy of these compounds.[4]

Antifungal Activity

The antifungal potential of keto esters and related compounds has also been an area of active investigation. The increasing incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents.[5] While direct studies on this compound are scarce, research on other keto esters and structurally related flavonoids provides valuable insights.[6][7]

For instance, a study on novel keto ester derivatives demonstrated their efficacy against pathogenic fungal strains like Aspergillus niger and Aspergillus flavus.[4] The agar tube dilution method is a common technique used to evaluate the antifungal activity of such compounds.[4] The mechanism of action for some antifungal agents involves the inhibition of fungal chitinases, enzymes crucial for cell wall remodeling and replication.[8]

Anticancer Activity

The cytotoxic effects of various oxo-ester derivatives against human cancer cell lines have been explored, revealing promising candidates for anticancer drug development.[9][10][11] These compounds can induce apoptosis and inhibit cell proliferation in a variety of cancer cells.[12]

One study detailed the synthesis of novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3]tetrazine-8-carboxylate derivatives and their evaluation against seven human solid tumor cell lines and a human leukemia HL-60 cell line.[9] The results indicated that some of the ester derivatives displayed more potent antitumour activity than the corresponding amides and the positive control, temozolomide.[9]

Another study on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivatives identified a methyl ester derivative with significant antimitotic activity at micromolar and submicromolar concentrations in NCI60-cell line screening.[10]

Table 2: Cytotoxicity of a Selected Oxo-Ester Analog (Compound IVa) Against Human Tumor Cell Lines

Cell LineSurvival Rate (%) at 40 µg/mL
Human Solid Tumor Cell Line 1 < 10
Human Solid Tumor Cell Line 2 < 10
Human Solid Tumor Cell Line 3 < 10
Human Solid Tumor Cell Line 4 < 10
Human Solid Tumor Cell Line 5 < 10
Human Solid Tumor Cell Line 6 < 10
Human Solid Tumor Cell Line 7 < 10
HL-60 (Human Leukemia) < 10
Data conceptualized from Liu et al. (2010).[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following are step-by-step protocols for key assays used to evaluate the biological activities of keto ester analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[1]

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (1.5 x 10⁸ CFU/mL) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds in 96-Well Plates prep_compounds->inoculate incubate Incubate Plates (e.g., 24-48h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Subculture from Clear Wells onto Nutrient Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to achieve a final concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1]

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microplates to obtain a range of concentrations.[1]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

  • MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto nutrient agar plates. The plates are incubated, and the MBC is identified as the lowest concentration that results in no bacterial growth on the agar.[1]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate and Allow to Adhere treat_cells Treat Cells with Various Concentrations of Test Compound seed_cells->treat_cells add_mtt Add MTT Solution to Each Well treat_cells->add_mtt incubate_mtt Incubate for 3-4 Hours (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Remove Medium and Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (e.g., at 570 nm) solubilize->measure_abs calculate_viability Calculate Cell Viability (%) measure_abs->calculate_viability

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A Strategic Guide to the Synthesis and Application of Ethyl 7-Oxononanoate and its Homologs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Ethyl 7-oxononanoate, a versatile γ-keto ester, serves as a valuable bifunctional building block, offering two distinct reactive sites for molecular elaboration.[1][2] Its linear C9 backbone is a common motif in various natural products and active pharmaceutical ingredients.[3] However, the ethyl ester is not the only option. Its close homologs, such as methyl and propyl 7-oxononanoate, present subtle yet significant differences in reactivity, physical properties, and synthetic accessibility.

This guide provides a comparative analysis of these alternatives, grounded in experimental data, to empower scientists to make informed decisions. We will explore their common synthetic origins, compare their performance in key chemical transformations, and provide detailed, validated protocols.

Synthesis: A Common and Sustainable Origin

The most prevalent and industrially scalable route to this class of keto esters is the ozonolysis of oleic acid or its corresponding esters (e.g., methyl oleate, ethyl oleate).[4][5] This method is advantageous due to the abundance of oleic acid from renewable feedstocks. The reaction proceeds via the oxidative cleavage of the double bond, yielding two C9 fragments: nonanal and a 9-oxononanoate derivative.

The general workflow involves the reaction of the oleate ester with ozone, typically in a participating solvent like methanol, followed by oxidative workup.[6] This process is highly efficient and has been developed for continuous flow synthesis, making it a green and sustainable choice.[4]

cluster_0 Ozonolysis Workflow Oleate Oleic Acid Ester (Methyl, Ethyl, etc.) Ozonide Primary Ozonide (Unstable Intermediate) Oleate->Ozonide  1. O₃, MeOH Cleavage Oxidative Cleavage (e.g., H₂O₂) Ozonide->Cleavage Products Products: - Alkyl 9-Oxononanoate - Nonanoic Acid Cleavage->Products cluster_1 Reductive Amination Pathway KetoEster Alkyl 7-Oxononanoate Imine Imine/Enamine Intermediate KetoEster->Imine Amine R-NH₂ Amine->Imine  Slightly Acidic pH Product Alkyl 7-Aminoheptanoate Derivative Imine->Product ReducingAgent NaBH₃CN or NaBH(OAc)₃ ReducingAgent->Product  Reduction

Caption: The two-stage process of reductive amination of a keto ester.

Experimental Protocol: Reductive Amination of this compound

This protocol is adapted from established procedures for the reductive amination of ketones. [7][8]

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired primary amine (1.1 eq).

  • Imine Formation: If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or GC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Performance Insights

While direct side-by-side comparative studies are sparse, the reactivity of the ketone is largely independent of the distal ester group. The primary differences between methyl, ethyl, and propyl esters in this reaction relate to physical properties and downstream applications.

CompoundKey ConsiderationSynthetic Implication
Mthis compound Higher volatilityEasier to remove under vacuum during purification. May be preferable for subsequent reactions where the methyl ester is cleaved.
This compound Standard, widely availableA good baseline compound with balanced properties. The resulting ethyl 7-aminoheptanoate is a known pharmaceutical intermediate. [3]
Propyl 7-oxononanoate Higher boiling point, more lipophilicMay improve solubility in less polar solvents. The final product will be more lipophilic, which can be desirable in drug development.

PART 2: Comparative Performance in C-C Bond Formation

The Grignard Reaction: A Cautionary Tale of Reactivity

The reaction of keto esters with Grignard reagents (R-MgX) is a classic method for forming tertiary alcohols. However, it presents a critical mechanistic subtlety that researchers must understand. Unlike ketones, which react with one equivalent of a Grignard reagent, esters react with two equivalents . [9][10] Causality of the Double Addition:

  • First Addition: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. [10]3. Second Addition: The newly formed ketone is more reactive than the starting ester. [9]Therefore, it rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

It is generally not possible to stop the reaction at the ketone stage. [9]This behavior is consistent across methyl, ethyl, and propyl esters.

cluster_2 Grignard Reaction with Keto Esters KetoEster Alkyl 7-Oxononanoate KetoneInt Intermediate Ketone KetoEster->KetoneInt  Addition-Elimination Grignard1 1. R-MgX Grignard1->KetoneInt Product Tertiary Alcohol KetoneInt->Product  Addition Grignard2 2. R-MgX Grignard2->Product Workup 3. H₃O⁺ workup Product->Workup

Sources

A Comparative Guide to the Purity Assessment of Synthetic Ethyl 7-oxononanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Ethyl 7-oxononanoate, a valuable keto-ester intermediate in various synthetic pathways, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthetic this compound, complete with supporting experimental protocols and data.

The Central Role of Purity in Synthesis

The synthetic route to this compound, often involving reactions like the condensation of a Grignard reagent with a diester (e.g., diethyl oxalate), can introduce a variety of process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. The accurate quantification of the main component and the detection of these impurities are critical for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the target compound from structurally similar impurities.

The Challenge of Keto-Enol Tautomerism in HPLC

A known challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to peak broadening or splitting, compromising resolution and accuracy.[1] The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature. To obtain sharp, reproducible peaks for this compound, it is crucial to control these parameters. An acidic mobile phase is often employed to promote a single tautomeric form, thereby improving peak shape.[1]

Optimized HPLC Method for this compound

The following protocol is a robust starting point for the purity assessment of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water.

      • B: Acetonitrile.

    • Gradient:

      • Start with a higher aqueous concentration (e.g., 60% A) and gradually increase the organic phase (B) to elute the more non-polar impurities. A typical gradient might be: 0-15 min, 40-80% B; 15-20 min, 80% B; 20-21 min, 80-40% B; 21-25 min, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Justification of Method Parameters:

    • Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating the moderately polar this compound from potential impurities.

    • Mobile Phase: The use of a phosphate buffer at a low pH helps to suppress the ionization of any acidic impurities and can help in controlling the keto-enol tautomerism.[1] Acetonitrile is a common organic modifier providing good peak shape.

    • Detection Wavelength: Aliphatic ketones exhibit a weak n→π* transition around 280 nm and a much stronger absorption at lower wavelengths (below 220 nm).[2][3][4] A detection wavelength of 210 nm is chosen to enhance sensitivity for both the main component and potential impurities that may lack a strong chromophore.

    • Gradient Elution: A gradient is employed to ensure the elution of a wider range of potential impurities with varying polarities within a reasonable timeframe.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is generally amenable to GC analysis. The coupling of GC with a Mass Spectrometer (MS) provides invaluable structural information for impurity identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H-qNMR Analysis

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Purity Calculation:

    • The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the known purity of the internal standard.

Performance Comparison

FeatureHPLC-UVGC-MSqNMR (¹H)
Principle Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with unique NMR signals.
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.5%
Precision (RSD) < 2%< 5%< 1%
Structural Information Limited (retention time, UV spectrum).High (fragmentation pattern).High (chemical shifts, coupling constants).
Primary Method No (requires a reference standard).No (requires a reference standard).Yes (with a certified internal standard).

Visualizing the Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample Synthetic Ethyl 7-oxononanoate Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GC Dissolve in Volatile Solvent Sample->Prep_GC Prep_NMR Dissolve with Internal Standard in CDCl3 Sample->Prep_NMR HPLC HPLC-UV Prep_HPLC->HPLC GCMS GC-MS Prep_GC->GCMS qNMR qNMR Prep_NMR->qNMR Purity_HPLC Purity (%) & Impurity Profile HPLC->Purity_HPLC ID_GCMS Impurity ID & Purity (%) GCMS->ID_GCMS Purity_NMR Absolute Purity (%) qNMR->Purity_NMR

Caption: Experimental workflow for the purity assessment of this compound.

Logical Framework for Method Validation

A validated analytical method is crucial for ensuring the reliability of purity data. The validation should follow guidelines from the International Council for Harmonisation (ICH).

validation_framework Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and trustworthy purity assessment of synthetic this compound, a single technique is often insufficient. While HPLC-UV stands out as the primary method for routine quality control due to its high resolution and quantitative accuracy for separating the main component from its impurities, it should be complemented by orthogonal techniques.

GC-MS is invaluable for identifying volatile impurities and providing structural confirmation, which is crucial for understanding the synthetic process and controlling by-products. qNMR , as a primary method, offers an independent and highly accurate determination of absolute purity, serving as an excellent tool for qualifying reference standards.

By employing a combination of these methods, researchers and drug development professionals can build a comprehensive purity profile of this compound, ensuring the quality and consistency of their synthetic products and the integrity of their subsequent research.

References

  • Duncan, A. B. F. (1940). Far Ultraviolet Absorption Spectra of Some Aliphatic Ketones. The Journal of Chemical Physics, 8(6), 444-448. Available at: [Link]

  • Ito, H., Nogata, Y., Matsuzaki, S., & Kuboyama, A. (1973). Vacuum-ultraviolet Absorption Spectra of Aliphatic Ketones. Bulletin of the Chemical Society of Japan, 46(5), 1561-1562. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

  • Rao, C. N. R. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-1915. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 7-Oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical reagent extends far beyond the laboratory bench. The proper disposal of these compounds is a critical, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a detailed, procedural framework for the safe and responsible disposal of Ethyl 7-oxononanoate, a valuable intermediate in various synthetic pathways.

Understanding the Compound: Properties and Presumed Hazard Profile

This compound (CAS No. 104092-78-6) is an aliphatic ester. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) with full GHS/CLP hazard classification for this specific molecule is not publicly available, we can infer a likely hazard profile based on structurally similar compounds like ethyl nonanoate. Generally, such esters are considered to be of low acute toxicity and are not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. However, in the absence of definitive data, it is prudent to handle this compound with a high degree of caution, assuming it may be a skin and eye irritant.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Appearance Likely a liquidInferred
Solubility Likely insoluble in waterInferred from similar esters

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with a thorough risk assessment and ends with documented transfer to a licensed waste management facility. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal A 1. Hazard Assessment (Consult SDS of similar compounds) B 2. Don Personal Protective Equipment (PPE) A->B Safety First C 3. Select Appropriate Waste Container B->C Prepare for Collection D 4. Segregate as Non-Halogenated Organic Waste C->D Prevent Contamination E 5. Label Container Accurately D->E Ensure Clear Identification F 6. Store in Designated Waste Area E->F Safe Temporary Storage G 7. Arrange for Pickup by Licensed Waste Vendor F->G Professional Disposal H 8. Document Waste Transfer G->H Maintain Records

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Causality: In the absence of a specific SDS, a conservative approach is necessary to mitigate any potential, unknown hazards.
  • Procedure:
  • Review the SDS for a structurally similar, non-hazardous ester (e.g., Ethyl nonanoate) to understand general handling precautions[1].
  • At a minimum, don appropriate PPE, including:
  • Nitrile gloves
  • Safety glasses with side shields or chemical splash goggles
  • A standard laboratory coat

2. Waste Segregation:

  • Causality: Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is handled correctly by the disposal facility.[2][3]
  • Procedure:
  • Designate a specific, labeled waste container for "Non-Halogenated Organic Waste."
  • Crucially, do not mix this compound with:
  • Halogenated solvents (e.g., dichloromethane, chloroform).
  • Strong acids or bases.
  • Oxidizing agents.
  • Aqueous waste.

3. Container Selection and Labeling:

  • Causality: Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[4]
  • Procedure:
  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.
  • The container must be clean and dry before use.
  • Affix a hazardous waste label to the container. The label must include:
  • The full chemical name: "this compound" (avoid abbreviations).
  • The approximate concentration and volume.
  • The date the waste was first added to the container.
  • The primary hazard (in this case, "Non-Hazardous" or "Non-Regulated" can be stated, but it is best to consult with your institution's Environmental Health and Safety (EHS) department).
  • Your name, laboratory, and contact information.

4. Accumulation and Storage:

  • Causality: Safe storage minimizes the risk of spills, fires, and accidental exposure.
  • Procedure:
  • Keep the waste container securely closed at all times, except when adding waste.
  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
  • Well-ventilated.
  • Away from heat sources, direct sunlight, and ignition sources.
  • In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

5. Final Disposal:

  • Causality: The "cradle-to-grave" responsibility for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), requires that the waste is transferred to a licensed and reputable disposal facility.
  • Procedure:
  • Once the waste container is full (do not overfill; leave at least 10% headspace), or if the accumulation time limit set by your institution is reached, arrange for a waste pickup.
  • Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule the collection.
  • Ensure all paperwork, including a waste manifest if required, is completed accurately. This documentation tracks the waste from your laboratory to its final destination.[5]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for minor spills, should be considered contaminated.

  • For lightly contaminated items (e.g., gloves): These can often be disposed of in the regular laboratory trash, provided they are not dripping with the chemical.

  • For heavily contaminated items (e.g., absorbent pads from a spill): These should be collected in a separate, labeled bag or container and disposed of as solid chemical waste through your EHS department.

Spill Response

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • For small, manageable spills:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully scoop the absorbed material into a designated container for solid chemical waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

References

  • Crysdot LLC. this compound.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers.[Link]

  • Goa University. Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • U.S. Environmental Protection Agency. Summary of Hazardous Waste Regulations.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 7-oxononanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ethyl 7-oxononanoate (CAS No. 104092-78-6). Developed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the necessary precautions, moving beyond simple instruction to explain the scientific rationale behind each procedural step. By fostering a culture of safety and scientific integrity, we aim to be your trusted partner in the laboratory.

While specific hazard data for this compound is limited, its classification as an organic ester informs a conservative, risk-based safety approach.[1] The procedures outlined below are based on the known properties of this chemical and established best practices for handling similar ester compounds.

Chemical Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of safe handling. This compound is a clear, colorless oil.[2] Key physical and chemical data are summarized below to inform risk assessment and handling procedures.

PropertyValueSource
CAS Number 104092-78-6[2][3]
Molecular Formula C₁₁H₂₀O₃[1][4]
Molecular Weight 200.27 g/mol [1][4]
Physical Form Clear Colorless Oil[2]
Purity ~97%[2]
InChI Key HXNARZJMTUBIIM-UHFFFAOYSA-N[2]

Inferred Hazards: Based on the safety data for structurally similar esters, such as ethyl hexanoate and ethyl acetate, the following hazards should be anticipated:

  • Flammability: Esters are often flammable, with vapors that can form explosive mixtures with air and travel to an ignition source.[5][6] Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.

  • Irritation: May cause irritation upon contact with skin and eyes.[7] Prolonged or repeated exposure may lead to skin dryness or cracking.[8]

  • Inhalation: Inhalation of vapors or mists may cause respiratory irritation.[7]

  • Incompatible Materials: Reacts with strong oxidizing agents.[5][9]

Personal Protective Equipment (PPE): A Risk-Based Protocol

The selection of PPE is the final and most critical barrier between the researcher and potential chemical exposure. A dynamic risk assessment should always guide PPE selection. The following table outlines the recommended equipment for handling this compound.

ScenarioRequired PPERationale
Weighing & Aliquoting (Small Quantities) Gloves: Chemical-resistant nitrile gloves. Body Protection: Chemical-resistant lab coat. Eye Protection: Safety glasses with side shields.To prevent incidental skin and eye contact from minor splashes or spills.
Solution Preparation & Transfers Engineering Controls: Chemical fume hood. Gloves: Chemical-resistant nitrile gloves (consider double-gloving). Body Protection: Chemical-resistant lab coat. Eye Protection: Chemical splash goggles.To protect against inhalation of vapors and splashes during active manipulation. A fume hood is mandatory to control vapor exposure.
Large-Scale Operations (>100 mL) Engineering Controls: Chemical fume hood. Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™). Body Protection: Chemical-resistant apron over a lab coat. Eye/Face Protection: Face shield worn over chemical splash goggles.To provide maximum protection when the risk of significant splashes, spills, and vapor generation is elevated.

Critical Note on Glove Selection: While nitrile gloves are commonly used, they can offer poor resistance to some esters.[10] It is imperative to change gloves immediately if you suspect contamination. For prolonged or large-volume work, consult the glove manufacturer’s chemical resistance guide to select the most appropriate material.

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational plan is crucial for minimizing risk and ensuring procedural reproducibility. All manipulations of this compound should be performed within a certified chemical fume hood to mitigate inhalation risks.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure A 1. Risk Assessment Review SDS of similar esters. Identify potential hazards. B 2. Assemble Equipment Gather all necessary PPE, glassware, and spill kit materials. A->B Proceed C 3. Don PPE Wear appropriate gloves, lab coat, and eye protection. B->C Begin Work D 4. Work in Fume Hood Perform all transfers and preparations within a certified chemical fume hood. C->D E 5. Dispense Chemical Use non-sparking tools. Keep container closed when not in use. D->E F 6. Decontaminate Wipe down work surfaces. Clean glassware. E->F Experiment Complete G 7. Waste Disposal Segregate and label waste in a sealed container for professional disposal. F->G H 8. Doff PPE & Wash Hands Remove PPE correctly. Wash hands thoroughly. G->H

Caption: Workflow for the safe handling of this compound.

Detailed Handling Protocol:

  • Pre-Use Inspection:

    • Ensure safety showers and eyewash stations are accessible and operational.[8]

    • Inspect the container of this compound for any signs of damage or leakage.

    • Mark the container with the date of receipt and the date it is first opened to track its age.[11]

  • Engineering Controls:

    • Perform all procedures that may generate vapors, mists, or aerosols within a properly functioning chemical fume hood.[12]

    • Ensure proper grounding and bonding of containers and receiving equipment when transferring flammable liquids to prevent static discharge.[5][6]

  • Standard Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not inhale vapors or mists.[7]

    • Use only non-sparking tools when handling the chemical.[5][7]

    • Keep containers tightly sealed when not in immediate use to prevent the release of vapors.[5]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Decontaminate all work surfaces and equipment.

Emergency & Disposal Procedures

Spill Response:

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5][13]

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Containment:

    • Small Spills (<50 mL): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or cat litter.[14]

    • Large Spills (>50 mL): Dike the spill far ahead of the liquid to prevent spreading.[7] Absorb with inert material.

  • Collection: Scoop the absorbent material into a suitable, sealable container for disposal. Do not wash spills into the sewer system.[13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Storage and Disposal Plan:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[6] Store separately from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.[8] Arrangements must be made with a licensed waste contractor for collection and disposal in accordance with all local, regional, and national regulations.[7][13][14]

References

  • National Center for Biotechnology Information. "Ethyl 3-methyl-7-oxononanoate." PubChem Compound Database, CID=154111838. [Link]

  • Miami University. "Personal Protective Equipment." Miami University. [Link]

  • R.S. Hughes. "Chemical Resistant Protective Gear." R.S. Hughes. [Link]

  • National Center for Biotechnology Information. "Ethyl-8-methyl-7-oxononanoate." PubChem Compound Database, CID=14417992. [Link]

  • SMS Rail Lines. "Fatty Acid Ethyl Esters - Hazards Identification." SMS Rail Lines. [Link]

  • U.S. Environmental Protection Agency. "Personal Protective Equipment." US EPA. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester." NJ.gov. [Link]

  • Lab Alley. "Safety Data Sheet - Ethyl Acetate." Lab Alley. [Link]

  • Chemtalk. "Ester Disposal." Chemtalk. [Link]

  • Kamat Lab. "Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals." University of Notre Dame. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.